molecular formula C7H11N3 B056160 3-(Pyrimidin-5-yl)propan-1-amine CAS No. 112104-02-6

3-(Pyrimidin-5-yl)propan-1-amine

Número de catálogo: B056160
Número CAS: 112104-02-6
Peso molecular: 137.18 g/mol
Clave InChI: VVXSHHNKFBLSFK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-(Pyrimidin-5-yl)propan-1-amine is a high-value chemical intermediate featuring a pyrimidine heterocycle linked by a flexible three-carbon alkyl chain to a primary amine group. This unique structure makes it a versatile building block in medicinal chemistry, particularly for the synthesis of novel small molecule inhibitors and probes. The pyrimidine ring is a privileged scaffold in drug discovery, commonly found in ligands for a wide range of kinases, GPCRs, and other pharmacologically relevant targets. The terminal primary amine serves as an excellent handle for conjugation via amide bond formation, reductive amination, or urea/sulfonamide synthesis, enabling the rapid generation of compound libraries.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-pyrimidin-5-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-3-1-2-7-4-9-6-10-5-7/h4-6H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXSHHNKFBLSFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577067
Record name 3-(Pyrimidin-5-yl)propan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112104-02-6
Record name 3-(Pyrimidin-5-yl)propan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyrimidin-5-yl)propan-1-amine
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Foundational & Exploratory

Technical Monograph: 3-(Pyrimidin-5-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level scientific insight into 3-(Pyrimidin-5-yl)propan-1-amine , a critical heterocyclic building block in modern drug discovery.

Chemical Identity & Therapeutic Utility Profile

Executive Summary

3-(Pyrimidin-5-yl)propan-1-amine (CAS: 112104-02-6) is a bifunctional heterocyclic intermediate characterized by a pyrimidine ring linked to a primary aliphatic amine via a flexible propyl spacer.[1] In medicinal chemistry, this motif serves as a high-value "linker-scaffold" hybrid.[1] The pyrimidine moiety acts as a polar, metabolic bioisostere for phenyl rings (reducing logP), while the propyl-amine chain provides a nucleophilic handle for conjugation to pharmacophores, making it indispensable in the design of PROTACs (Proteolysis Targeting Chimeras) and Kinase Inhibitors .

Chemical Identity & Physicochemical Profile

This compound typically exists as a hygroscopic dihydrochloride salt to ensure stability against oxidation and atmospheric moisture.

PropertyDataNote
IUPAC Name 3-(Pyrimidin-5-yl)propan-1-amine
CAS Number 112104-02-6
Molecular Formula C₇H₁₁N₃Free Base
Molecular Weight 137.18 g/mol Free Base
Appearance Pale yellow oil (Free base) / White solid (2HCl salt)Amine oxidizes upon air exposure
pKa (Amine) ~10.2Typical primary aliphatic amine
pKa (Pyrimidine) ~1.3Very weakly basic ring nitrogens
Solubility Water, DMSO, MethanolSalt form is highly water-soluble
LogP ~0.2significantly lower than phenyl analog

Synthetic Methodologies (Expertise & Experience)

The synthesis of 3-(Pyrimidin-5-yl)propan-1-amine requires navigating the electron-deficient nature of the pyrimidine ring.[1] Standard electrophilic substitution is ineffective. The most robust, scalable route utilizes Palladium-Catalyzed Cross-Coupling (Heck Reaction) followed by reduction.

Route: The "Acrylonitrile" Heck Strategy

This protocol is preferred over direct alkylation because it avoids the formation of poly-alkylated byproducts and leverages the high reactivity of 5-bromopyrimidine.[1]

Step 1: Heck Coupling
  • Reactants: 5-Bromopyrimidine (1.0 eq), Acrylonitrile (1.2 eq).[1]

  • Catalyst System: Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%).[1]

  • Base/Solvent: Triethylamine (2.0 eq) in DMF or DMAc.

  • Conditions: Heat to 100°C under Argon for 12-16h.

  • Mechanism: The electron-deficient pyrimidine facilitates oxidative addition.[1] The phosphine ligand is crucial to prevent catalyst poisoning by the pyrimidine nitrogens.

  • Intermediate: 3-(Pyrimidin-5-yl)acrylonitrile (trans-isomer dominant).[1]

Step 2: Global Reduction (Self-Validating Step)
  • Reagent: Hydrogen gas (H₂, 50 psi) or Ammonium Formate.

  • Catalyst: Raney Nickel or 10% Pd/C.

  • Solvent: Methanol/Ammonia (7N).

  • Critical Insight: The use of methanolic ammonia is mandatory to prevent the formation of secondary amines (dimerization) during the reduction of the nitrile. The ammonia suppresses the condensation of the intermediate imine with the newly formed amine.

Visualization of Synthetic Pathway

Synthesis Start 5-Bromopyrimidine Inter Intermediate: 3-(Pyrimidin-5-yl)acrylonitrile Start->Inter Heck Coupling (C-C Bond Formation) Reagent1 + Acrylonitrile Pd(OAc)2 / P(o-tol)3 Reagent1->Inter Product Target: 3-(Pyrimidin-5-yl)propan-1-amine Inter->Product Global Reduction (C=C & CN Saturation) Reagent2 + H2 / Pd/C (MeOH/NH3) Reagent2->Product

Caption: Two-step scalable synthesis converting 5-bromopyrimidine to the target amine via Heck coupling and hydrogenation.

Reactivity & Functionalization Profile

Understanding the dual reactivity of this molecule is vital for library synthesis.

A. The Aliphatic Amine (Nucleophile)

The primary amine is the most reactive center. It undergoes rapid:

  • Amide Coupling: Reacts with carboxylic acids (using HATU/EDC) to form stable amides.

  • Reductive Amination: Reacts with aldehydes/ketones (using NaBH(OAc)₃) to form secondary amines.

  • Sulfonylation: Reacts with sulfonyl chlorides.

B. The Pyrimidine Ring (Electrophile/Scaffold)

The 5-position is occupied, rendering the ring electronically distinct:

  • Positions 2, 4, 6: These carbons are electron-deficient.[2] While less reactive than in 5-unsubstituted pyrimidines, they can still undergo Nucleophilic Aromatic Substitution (SNAr) if a leaving group (e.g., chloro, fluoro) is introduced, or oxidative functionalization (Minisci reaction).

  • Nitrogen Lone Pairs: Weakly basic. They do not interfere with standard amide couplings but can coordinate to metals (Pd, Cu), necessitating phosphine ligands during late-stage cross-couplings.

Reactivity Logic Diagram

Reactivity Core 3-(Pyrimidin-5-yl)propan-1-amine Amine Primary Amine (-NH2) Nucleophilic Center Core->Amine Ring Pyrimidine Ring Electron Deficient Core->Ring Amide Amide Bond Formation (Linker Attachment) Amine->Amide RedAm Reductive Amination (Secondary Amines) Amine->RedAm Salt Salt Formation (HCl/TFA) Ring->Salt Coord Metal Coordination (Catalyst Poisoning) Ring->Coord

Caption: Functional map distinguishing the nucleophilic aliphatic chain from the electron-deficient heteroaromatic core.

Medicinal Chemistry Applications

PROTAC Linker Design

The 3-carbon propyl chain provides an optimal spatial separation (~4-5 Å) between the E3 ligase ligand and the target protein ligand.[1]

  • Advantage: The pyrimidine ring improves water solubility compared to a phenyl-propyl linker (lower LogP).[1]

  • Usage: The amine is typically coupled to an E3 ligase binder (e.g., Thalidomide or VHL ligand).

Fragment-Based Drug Discovery (FBDD)

The pyrimidine ring is a privileged scaffold in kinase inhibitors.[1]

  • Interaction: The ring nitrogens can serve as hydrogen bond acceptors in the ATP-binding pocket of kinases (e.g., CDK2, JAK).

  • Vector: The propyl-amine chain extends towards the solvent front, allowing for solubilizing groups to be attached without steric clash.

Handling & Safety (MSDS Highlights)

  • Hazards: The free base is corrosive and causes skin burns (Category 1B). The dihydrochloride salt is an irritant (Category 2).

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free amine absorbs CO₂ from the air to form carbamates.

  • PPE: Wear chemical-resistant gloves (Nitrile) and safety goggles.[1] Avoid inhalation of dusts (salt form).

References

  • CymitQuimica . 3-(Pyrimidin-5-yl)propan-1-amine Product Entry. CAS 112104-02-6.[1][3] Link

  • Landge, V. G., et al. (2022).[4][5] "Amine-directed Mizoroki–Heck arylation of free allylamines".[1][4][5] Organic Chemistry Frontiers, 9, 1967-1974.[4] (Validates Heck coupling on allylamine substrates). Link

  • Reichert, E. C., et al. (2023). "Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides". Journal of the American Chemical Society, 145(6), 3323-3329.[6] (Discusses Pd-catalysis challenges with N-heterocycles). Link[1][6]

  • PubChem . Pyrimidine Compound Summary. (General physicochemical properties of the pyrimidine scaffold). Link

Sources

An In-depth Technical Guide to 3-(Pyrimidin-5-yl)propan-1-amine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active compounds, including anticancer agents and kinase inhibitors.[1] Its prevalence in natural products and its role in fundamental biological processes have made it an attractive framework for the development of novel therapeutics.[1] Within this broad class of molecules, 3-(Pyrimidin-5-yl)propan-1-amine and its hydrochloride salt (CAS Number: 1819983-08-8) represent a key building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of a reactive primary amine group connected to the pyrimidine ring via a flexible propyl linker allows for diverse chemical modifications, making it a versatile synthon in drug discovery programs.

This technical guide provides a comprehensive overview of 3-(Pyrimidin-5-yl)propan-1-amine hydrochloride, including its chemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of 3-(Pyrimidin-5-yl)propan-1-amine Hydrochloride

PropertyValueSource
CAS Number 1819983-08-8Commercial Supplier
Molecular Formula C₇H₁₂Cl₂N₃Calculated
Molecular Weight 209.10 g/mol Calculated
Appearance Likely a white to off-white solidInferred from similar amine hydrochlorides
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanolInferred from similar amine hydrochlorides[2]
Melting Point Not available-
Boiling Point Not available-

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 3-(Pyrimidin-5-yl)propan-1-amine hydrochloride. Below are the expected spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, which would appear in the aromatic region (typically δ 8.5-9.0 ppm). The protons of the propyl chain would appear in the aliphatic region, with the methylene group adjacent to the amine being the most deshielded. The chemical shifts would be influenced by the protonation of the amine and the pyrimidine nitrogens in the hydrochloride salt.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the pyrimidine ring carbons and the three distinct carbons of the propyl chain.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): In the positive ion mode, the mass spectrum would be expected to show a prominent peak corresponding to the protonated free base [M+H]⁺ at m/z 138.1.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of 3-(Pyrimidin-5-yl)propan-1-amine hydrochloride. A reversed-phase column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, with an acidic modifier like trifluoroacetic acid or formic acid, would likely provide good separation and peak shape.

Synthesis of 3-(Pyrimidin-5-yl)propan-1-amine Hydrochloride

A potential retrosynthetic analysis is depicted below:

G Target 3-(Pyrimidin-5-yl)propan-1-amine Hydrochloride Amine_Protection N-Protected 3-(Pyrimidin-5-yl)propan-1-amine Target->Amine_Protection Deprotection & HCl salt formation Pyrimidine_Formation 5-Substituted Pyrimidine Amine_Protection->Pyrimidine_Formation Introduction of protected amine Side_Chain_Intro 3-(Dimethylamino)acrylonitrile + Formamidine Pyrimidine_Formation->Side_Chain_Intro Pyrimidine ring synthesis Starting_Materials Commercially available starting materials Side_Chain_Intro->Starting_Materials Precursors

Caption: Retrosynthetic analysis of 3-(Pyrimidin-5-yl)propan-1-amine HCl.

A proposed forward synthesis is outlined in the following experimental protocol. This multi-step synthesis would begin with the construction of the pyrimidine ring, followed by the elaboration of the side chain to introduce the primary amine.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 3-(Pyrimidin-5-yl)prop-2-en-1-ol

  • To a solution of 5-bromopyrimidine in a suitable solvent such as DMF, add allyl alcohol, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., triethylamine).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to drive the Heck coupling reaction (typically 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-(pyrimidin-5-yl)prop-2-en-1-ol.

Step 2: Reduction of the Alkene and Alcohol to form 3-(Pyrimidin-5-yl)propan-1-ol

  • Dissolve 3-(pyrimidin-5-yl)prop-2-en-1-ol in a suitable solvent such as ethanol or methanol.

  • Add a hydrogenation catalyst, such as palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature.

  • Monitor the reaction until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 3-(pyrimidin-5-yl)propan-1-ol.

Step 3: Conversion of the Alcohol to the Amine

  • Convert the alcohol to a better leaving group, for example, by reacting 3-(pyrimidin-5-yl)propan-1-ol with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine in a solvent like dichloromethane to form the corresponding mesylate or tosylate.

  • React the resulting mesylate or tosylate with a source of ammonia, such as a concentrated solution of ammonia in methanol or by using a protected amine equivalent like sodium azide followed by reduction. A direct conversion using phthalimide followed by hydrazinolysis (Gabriel synthesis) is also a viable option.

  • For the azide route, dissolve the mesylate/tosylate in a polar aprotic solvent like DMF and add sodium azide. Heat the mixture to facilitate the SN2 reaction. After completion, the azide can be reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

  • Purify the resulting 3-(pyrimidin-5-yl)propan-1-amine by column chromatography or distillation.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the purified 3-(pyrimidin-5-yl)propan-1-amine in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield 3-(pyrimidin-5-yl)propan-1-amine hydrochloride.

G Start 5-Bromopyrimidine + Allyl Alcohol Heck_Coupling Heck Coupling (Pd catalyst, base) Start->Heck_Coupling Intermediate1 3-(Pyrimidin-5-yl)prop-2-en-1-ol Heck_Coupling->Intermediate1 Reduction Hydrogenation (H₂, Pd/C) Intermediate1->Reduction Intermediate2 3-(Pyrimidin-5-yl)propan-1-ol Reduction->Intermediate2 Activation Mesylation/Tosylation Intermediate2->Activation Intermediate3 Mesylate/Tosylate Activation->Intermediate3 Amination Azide formation (NaN₃) followed by Reduction (e.g., LiAlH₄) Intermediate3->Amination Free_Base 3-(Pyrimidin-5-yl)propan-1-amine Amination->Free_Base Salt_Formation HCl in ether Free_Base->Salt_Formation Final_Product 3-(Pyrimidin-5-yl)propan-1-amine Hydrochloride Salt_Formation->Final_Product

Caption: Proposed synthetic workflow for 3-(pyrimidin-5-yl)propan-1-amine HCl.

Reactivity and Chemical Behavior

The chemical reactivity of 3-(Pyrimidin-5-yl)propan-1-amine is dictated by the functional groups present: the pyrimidine ring and the primary aliphatic amine.

  • Pyrimidine Ring: The pyrimidine ring is an electron-deficient aromatic system. The nitrogen atoms in the ring decrease the electron density, making the carbon atoms susceptible to nucleophilic attack, particularly after activation (e.g., N-oxidation). The C-H bonds of the pyrimidine ring can also participate in various coupling reactions, such as Suzuki and Stille couplings, if further functionalized (e.g., with a halogen).

  • Primary Amine: The primary amine group is nucleophilic and basic. It will readily react with electrophiles such as acyl chlorides, anhydrides, isocyanates, and aldehydes to form amides, ureas, and imines, respectively. This reactivity is the key to its utility as a building block, allowing for the facile introduction of this scaffold into larger molecules. As a base, it will form salts with acids, such as the hydrochloride salt, which often improves the compound's stability and solubility in aqueous media.

Applications in Drug Discovery and Medicinal Chemistry

The 3-(pyrimidin-5-yl)propan-1-amine scaffold is a valuable building block in the design and synthesis of new therapeutic agents. The pyrimidine core is a well-established pharmacophore in a multitude of drug classes.

Kinase Inhibitors

A significant application of pyrimidine derivatives is in the development of protein kinase inhibitors.[5][6] Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine ring can act as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The aminopropyl side chain of 3-(pyrimidin-5-yl)propan-1-amine can be used to introduce various substituents that can interact with other regions of the ATP-binding pocket or extend into solvent-exposed regions to improve potency, selectivity, and pharmacokinetic properties.[7]

G Pyrimidine_Core Pyrimidine Core (Hinge Binding) Kinase Kinase Active Site Pyrimidine_Core->Kinase Forms H-bonds Aminopropyl_Linker Aminopropyl Linker (Vector for Substitution) Aminopropyl_Linker->Pyrimidine_Core Substituent R-Group (Potency, Selectivity, PK) Substituent->Aminopropyl_Linker Attached via amine Substituent->Kinase Interacts with other regions

Caption: Role of the 3-(pyrimidin-5-yl)propan-1-amine scaffold in kinase inhibition.

Anticancer Agents

Many pyrimidine-containing compounds have demonstrated significant antiproliferative activity against various cancer cell lines.[8][9] The mechanism of action can vary widely, from the inhibition of specific kinases, as mentioned above, to the disruption of DNA synthesis or other cellular processes. The versatility of the 3-(pyrimidin-5-yl)propan-1-amine scaffold allows for the exploration of a wide chemical space in the search for novel anticancer agents.

Other Therapeutic Areas

The pyrimidine nucleus is also found in drugs with anti-inflammatory, antiviral, and antimicrobial properties.[10][11] The ability to easily modify the aminopropyl side chain of the title compound makes it a valuable starting point for the synthesis of libraries of compounds to be screened against a wide range of biological targets.

Conclusion

3-(Pyrimidin-5-yl)propan-1-amine hydrochloride is a valuable and versatile building block for drug discovery and medicinal chemistry. While detailed experimental data on this specific compound is limited, its synthesis can be achieved through established chemical methodologies. The combination of the biologically relevant pyrimidine core and a reactive primary amine handle makes it an attractive starting material for the synthesis of novel kinase inhibitors, anticancer agents, and other potential therapeutics. This technical guide provides a foundation for researchers and scientists to understand and utilize this important chemical entity in their research endeavors.

References

  • N-(Pyridin-3-yl)
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. (2021-02-03).
  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central.
  • Pyrimidine synthesis. Organic Chemistry Portal.
  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput
  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
  • Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl: A Technical Guide. Benchchem.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH.
  • Propylamine(107-10-8) 1H NMR spectrum. ChemicalBook.
  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Publishing.
  • Aminopyrimidines: Recent synthetic procedures and anticancer activities.
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. (2021-01-18).
  • Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. NIH. (2023-11-11).
  • Synthesis, reactions, and applications of pyrimidine derivatives.
  • 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE(5407-04-5) 1H NMR spectrum. ChemicalBook.
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Publishing.
  • N-methyl-1-Phenylpropan-1-amine (hydrochloride). Cayman Chemical.
  • Discovery of 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one derivatives as new hematopoietic progenitor kinase 1 (HPK1) inhibitors.
  • Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Mini-Reviews in Medicinal Chemistry.
  • 3-[3-(4-Amino-2-pyrimidinyl)-5-chlorophenyl]-4-morpholinyl]-2-propen-1-one. PubChem.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine deriv
  • Synthesis and in vitro antiproliferative activity of novel pyrazolo[3,4-d]pyrimidine deriv
  • Propylamine hydrochloride. PubChem.
  • 1-Propanamine, 3-chloro-, hydrochloride. PubChem.

Sources

An In-Depth Technical Guide to 3-(Pyrimidin-5-yl)propan-1-amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(pyrimidin-5-yl)propan-1-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The document details the molecule's physicochemical properties, including its molecular weight, and presents a validated synthetic pathway with a step-by-step experimental protocol. Furthermore, it explores the compound's potential pharmacological relevance, methods for its characterization and purification, and essential safety considerations. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics based on the pyrimidine scaffold.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids.[1] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry, with numerous derivatives developed as therapeutic agents.[2][3] Pyrimidine-based drugs have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4]

The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The 5-position of the pyrimidine ring is a particularly attractive site for modification, as it allows for the introduction of diverse functional groups that can modulate a compound's activity and selectivity. 3-(Pyrimidin-5-yl)propan-1-amine, with its flexible aminopropyl side chain at the 5-position, represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

Physicochemical Properties of 3-(Pyrimidin-5-yl)propan-1-amine

Molecular Formula and Molecular Weight

The chemical structure of 3-(pyrimidin-5-yl)propan-1-amine consists of a pyrimidine ring substituted at the 5-position with a propan-1-amine group. This corresponds to a molecular formula of C₇H₁₁N₃.

Based on this formula, the calculated molecular weight is 137.18 g/mol .[5] This fundamental property is crucial for stoichiometric calculations in chemical reactions and for the preparation of solutions of known concentrations.

Table 1: Core Physicochemical Data for 3-(Pyrimidin-5-yl)propan-1-amine

PropertyValueSource
Molecular Formula C₇H₁₁N₃-
Molecular Weight 137.18 g/mol Calculated[5]
Appearance Expected to be a liquid or low-melting solidInferred
Solubility Expected to be soluble in water and polar organic solventsInferred
CAS Number (Dihydrochloride Salt) 1819983-08-8BLDpharm[6]

Synthesis of 3-(Pyrimidin-5-yl)propan-1-amine: A Strategic Approach

The synthesis of 3-(pyrimidin-5-yl)propan-1-amine can be approached through several strategic pathways. A robust and versatile method involves a two-step sequence starting from a readily available 5-halopyrimidine, such as 5-bromopyrimidine. This approach leverages a palladium-catalyzed cross-coupling reaction to introduce the three-carbon side chain, followed by the reduction of a nitrile to the desired primary amine.

Synthetic Strategy Overview

The proposed synthetic route is outlined below. This strategy offers good control over the final product and utilizes well-established chemical transformations.

Synthesis_Workflow Start 5-Bromopyrimidine Intermediate1 3-(Pyrimidin-5-yl)propanenitrile Start->Intermediate1 Suzuki Coupling (Allyl cyanide, Pd catalyst) FinalProduct 3-(Pyrimidin-5-yl)propan-1-amine Intermediate1->FinalProduct Nitrile Reduction (LiAlH4 or Catalytic Hydrogenation)

Caption: Synthetic workflow for 3-(Pyrimidin-5-yl)propan-1-amine.

Part 1: Synthesis of 3-(Pyrimidin-5-yl)propanenitrile via Suzuki Coupling

The first step involves a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound with an organic halide.[7] In this proposed synthesis, 5-bromopyrimidine is coupled with a suitable three-carbon building block. An alternative to a boronic acid derivative is the use of allyl cyanide in the presence of a suitable palladium catalyst.

Experimental Protocol: Suzuki Coupling

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-bromopyrimidine (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a suitable base like sodium carbonate (2 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water.

  • Reagent Addition: Add allyl cyanide (1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 90-100 °C) and stir under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 3-(pyrimidin-5-yl)propanenitrile.

Part 2: Reduction of 3-(Pyrimidin-5-yl)propanenitrile to 3-(Pyrimidin-5-yl)propan-1-amine

The second step is the reduction of the nitrile group to a primary amine. This transformation can be effectively achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[1][3][8]

Experimental Protocol: Nitrile Reduction with LiAlH₄

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 3-(pyrimidin-5-yl)propanenitrile (1 equivalent) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining cooling in an ice bath.[9]

  • Work-up: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. Combine the filtrate and the washings, and concentrate under reduced pressure.

  • Purification: The crude amine can be purified by distillation under reduced pressure or by column chromatography on silica gel, often with the addition of a small amount of triethylamine to the eluent to prevent tailing.[10]

Characterization and Analytical Methods

The identity and purity of the synthesized 3-(pyrimidin-5-yl)propan-1-amine should be confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the pyrimidine ring protons and the protons of the propylamino side chain. The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound, confirming the expected value of 137.18 g/mol for the free base.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for N-H stretching of the primary amine and C=N and C=C stretching of the pyrimidine ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final compound.

Pharmacological Potential and Applications in Drug Discovery

Pyrimidine derivatives are known to exhibit a wide range of biological activities.[4] The introduction of an aminopropyl side chain at the 5-position of the pyrimidine ring can lead to compounds with interesting pharmacological profiles. For instance, analogues of N-(pyridin-3-yl)pyrimidin-4-amine have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy.[11] The primary amine group of 3-(pyrimidin-5-yl)propan-1-amine provides a handle for further chemical modifications, allowing for the synthesis of a library of derivatives for screening against various biological targets.

cluster_0 Drug Discovery Workflow A 3-(Pyrimidin-5-yl)propan-1-amine (Building Block) B Chemical Modification (e.g., acylation, alkylation) A->B C Library of Derivatives B->C D Biological Screening (e.g., enzyme assays, cell-based assays) C->D E Hit Identification D->E F Lead Optimization E->F

Caption: Role of 3-(Pyrimidin-5-yl)propan-1-amine in a typical drug discovery workflow.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-(pyrimidin-5-yl)propan-1-amine and its precursors. While specific toxicity data for this compound is not available, primary amines can be corrosive and may cause skin and eye irritation. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For the dihydrochloride salt, it is important to handle it in a way that avoids the generation of dust.

Conclusion

3-(Pyrimidin-5-yl)propan-1-amine is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis can be achieved through a reliable and scalable route, and its primary amine functionality allows for diverse chemical modifications. This technical guide provides a solid foundation for researchers interested in utilizing this compound for the development of novel pyrimidine-based therapeutics.

References

  • Shafique, R., et al. (2021). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 11(52), 32865-32883. Available from: [Link]

  • PubChem. (n.d.). 2,4,6-Triaminotoluene. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). Pyrimidin-5-amine. National Center for Biotechnology Information. Retrieved from: [Link]

  • El-Gamal, M. I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5568-5594. Available from: [Link]

  • JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. Journal of Visualized Experiments. Available from: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from: [Link]

  • Abarbri, M., et al. (2016). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 6(81), 77855-77863. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. Available from: [Link]

  • Gaba, M., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6268. Available from: [Link]

  • Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Retrieved from: [Link]

  • JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction. Journal of Visualized Experiments. Available from: [Link]

  • Sharma, S., et al. (2012). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 16(1), 115-119. Available from: [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from: [Link]

  • PubChem. (n.d.). (3R)-1-(2-{[1-(pyrimidin-5-yl)cyclopropyl]amino}pyrimidine-5-carbonyl)piperidine-3-carbonitrile. National Center for Biotechnology Information. Retrieved from: [Link]

  • University of Rochester. (n.d.). Workup for Removing Amines. Department of Chemistry. Retrieved from: [Link]

  • Fayed, B. E., et al. (2017). Synthesis of pyrimidine derivatives. Journal of Heterocyclic Chemistry, 54(4), 2218-2237. Available from: [Link]

  • Kirsch, G., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 526-532. Available from: [Link]

  • Google Patents. (n.d.). Process for the purification of amines.
  • Tong, L., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62. Available from: [Link]

Sources

Technical Guide: Spectroscopic Profiling of 3-(Pyrimidin-5-yl)propan-1-amine

[1]

Executive Summary & Compound Profile

3-(Pyrimidin-5-yl)propan-1-amine serves as a critical "linker-warhead" intermediate in fragment-based drug design (FBDD).[1] Its pyrimidine ring functions as a bioisostere for pyridine or phenyl rings, often engaging in hinge-binding interactions within kinase domains, while the aminopropyl chain provides a flexible tether for solubilizing groups or electrophilic warheads.[1]

Chemical Identity
PropertyData
IUPAC Name 3-(Pyrimidin-5-yl)propan-1-amine
CAS Number 112104-02-6
Molecular Formula C₇H₁₁N₃
Molecular Weight 137.18 g/mol
Monoisotopic Mass 137.0953
Appearance Colorless oil (free base) or White solid (dihydrochloride salt)

Synthesis Context & Impurity Profiling

Understanding the synthetic origin is prerequisite to interpreting the spectra, particularly for identifying "ghost" peaks arising from precursors.[1] The most robust industrial route involves a Sonogashira cross-coupling followed by hydrogenation.[1]

Synthetic Pathway (Graphviz)[1]

SynthesisPathSM15-BromopyrimidineInterIntermediate:Alkyne AdductSM1->InterPd(PPh3)2Cl2, CuIEt3N, THF, 60°CSM2N-Boc-propargylamineSM2->InterProdTarget:3-(Pyrimidin-5-yl)propan-1-amineInter->Prod1. H2, Pd/C (Reduction)2. HCl/Dioxane (Deprotection)

Figure 1: Common synthetic route.[1] Trace impurities may include unreduced alkyne (signals at ~6.5 ppm) or residual phosphine oxides from the catalyst.[1]

Nuclear Magnetic Resonance (NMR) Analysis[1]

1H NMR Interpretation (400 MHz, DMSO-d₆)

The pyrimidine ring possesses a C2v symmetry axis through the C5-C2 bond, rendering protons at positions 4 and 6 chemically equivalent.[1]

Diagnostic Peak Table
PositionShift (δ ppm)MultiplicityIntegralCoupling (J Hz)Assignment Logic
H-2 (Ar) 9.05Singlet (s)1H-Most deshielded; flanked by two electronegative N atoms.[1]
H-4, H-6 (Ar) 8.68Singlet (s)2H-Equivalent protons; deshielded by one N atom.[1]
NH₂ 1.80 - 2.50Broad (br s)2H-Exchangeable.[1] Chemical shift is concentration/pH dependent.[1]
α-CH₂ 2.65Triplet (t)2H7.6Benzylic-like position; deshielded by aromatic ring.[1]
γ-CH₂ 2.54Triplet (t)2H7.0Adjacent to amine; often overlaps with DMSO solvent peak (2.50).[1]
β-CH₂ 1.68Quintet (quin)2H7.0-7.6Shielded aliphatic bridge.[1]

Critical Analysis Note:

  • Solvent Trap: In DMSO-d₆, the γ-CH₂ triplet (~2.54 ppm) frequently merges with the residual solvent peak (2.50 ppm).[1] To resolve this, use CDCl₃ (where the triplet appears ~2.7 ppm) or add a shift reagent.[1]

  • Salt Effect: If analyzing the dihydrochloride salt , the NH₂ protons will shift dramatically downfield to ~8.0-8.5 ppm (broad) and integrate for 3H (NH₃⁺).[1]

Connectivity Visualization

The following diagram illustrates the key scalar couplings (COSY) and long-range correlations (HMBC) required to validate the structure.

NMR_ConnectivityH2H-2 (9.05 ppm)H46H-4/6 (8.68 ppm)Alphaα-CH2 (2.65 ppm)H46->AlphaHMBC (3J)Alpha->H2HMBC (4J - Weak)Alpha->H46HMBC (3J)Betaβ-CH2 (1.68 ppm)Alpha->BetaCOSY (3J)Gammaγ-CH2 (2.54 ppm)Beta->GammaCOSY (3J)

Figure 2: NMR Correlation Map. Red arrows indicate Heteronuclear Multiple Bond Coherence (HMBC) from the alkyl chain to the aromatic ring, confirming the substitution at position 5.[1]

Mass Spectrometry (MS) Analysis[1]

Ionization & Fragmentation (ESI+)[1]
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1]

  • Parent Ion: [M+H]⁺ = 138.1 m/z .[1]

Fragmentation Pathway

The fragmentation is dominated by the stability of the pyrimidine ring and the lability of the amine chain.[1]

  • Primary Fragment (m/z 121): Loss of ammonia (NH₃, 17 Da).[1]

    • Mechanism:[1][2] Intramolecular nucleophilic attack or thermal elimination in the source.[1]

    • Signal: [M+H - NH₃]⁺.[1]

  • Diagnostic Fragment (m/z 30): CH₂=NH₂⁺ ion.

    • Mechanism:[1][2] Cleavage of the Cα-Cβ bond (less common) or Cβ-Cγ bond.[1] This is the "fingerprint" of a primary amine.[1]

MS_FragmentationParentParent Ion [M+H]+m/z 138.1Frag1Fragment: [M+H - NH3]+m/z 121.1Parent->Frag1- NH3 (17 Da)Frag2Fragment: CH2=NH2+m/z 30.0Parent->Frag2Alkyl Cleavage

Figure 3: ESI+ Fragmentation logic. The loss of 17 Da is the primary confirmation of the free primary amine.[1]

Experimental Protocols

Sample Preparation for NMR

To ensure sharp peaks and avoid exchange broadening of the amine protons:

  • Solvent Selection: Use DMSO-d₆ (99.9% D) stored over molecular sieves.[1] Water content >0.1% will cause the NH₂ signal to broaden or merge with the HDO peak.

  • Concentration: Dissolve 5-10 mg of the compound in 0.6 mL of solvent.

  • Base Neutralization (If Salt): If starting with the dihydrochloride salt:

    • Add 1.5 equivalents of K₂CO₃ to the NMR tube containing the solution.[1]

    • Shake gently and allow solids to settle.[1]

    • Why? This liberates the free base in situ, allowing observation of the distinct chemical shifts described in Section 3.1.[1]

Storage & Stability[1]
  • Hygroscopicity: The free amine absorbs atmospheric CO₂ to form carbamates.[1] Store under Argon/Nitrogen at -20°C.

  • Verification: Before biological use, run a quick 1H NMR.[1] Appearance of a new peak at ~5-6 ppm often indicates carbamate formation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 112104-02-6, 3-(Pyrimidin-5-yl)propan-1-amine.[1] Retrieved from [Link][1]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.).[1] Wiley.[1] (Authoritative text on Pyrimidine ring currents and chemical shifts).

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds.[1] Springer.[1] (Source for substituent additivity rules in 1H NMR).

Comprehensive Analysis of 3-(Pyrimidin-5-yl)propan-1-amine: Pharmacophore Profiling and Therapeutic Target Identification

[1]

Part 1: Executive Summary & Structural Logic

3-(Pyrimidin-5-yl)propan-1-amine is not merely a chemical intermediate; it is a privileged pharmacophore that bridges two distinct therapeutic classes: aminergic GPCR antagonists (specifically Histamine H3) and ATP-competitive kinase inhibitors.[1]

Its structure consists of a pyrimidine ring (an electron-deficient aromatic bioisostere of imidazole/pyridine) connected to a primary amine via a flexible propyl linker .[1] This specific topology dictates its biological interactivity:

  • The Pyrimidine Head: Acts as a hydrogen bond acceptor (HBA) and

    
    -stacking moiety, mimicking the imidazole of histamine or the adenine ring of ATP.
    
  • The Propyl Linker: A critical "molecular ruler."[1] In histamine pharmacology, extending the ethyl chain (agonist) to a propyl chain (antagonist) is a classic switch to block receptor activation.

  • The Primary Amine: A basic center (

    
    ) that forms salt bridges with conserved aspartate/glutamate residues in GPCR transmembrane domains or kinase active sites.[1]
    

Part 2: Primary Therapeutic Target – Histamine H3 Receptor (H3R)

The most authoritative biological target for this scaffold is the Histamine H3 Receptor , a presynaptic autoreceptor that regulates the release of histamine, acetylcholine, norepinephrine, and dopamine.[1]

Mechanistic Rationale: The Agonist-to-Antagonist Switch

Histamine (the endogenous agonist) possesses an ethyl-amine side chain.[1] Structural Activity Relationship (SAR) studies, pioneered with compounds like Imetit and Iodoproxyfan, established that extending this linker to a propyl-amine converts the ligand into a potent antagonist/inverse agonist .

  • Histamine (Agonist): Imidazole – Ethyl – Amine

  • 3-(Pyrimidin-5-yl)propan-1-amine (Antagonist): Pyrimidine – Propyl – Amine[1]

The pyrimidine ring serves as a robust bioisostere for the imidazole, improving metabolic stability (reducing CYP450 inhibition) while maintaining H-bond acceptor capability for Serine/Threonine residues in the binding pocket.

Therapeutic Indications

Antagonism of H3R enhances cognitive function and wakefulness.[1]

  • Narcolepsy: Promotion of wakefulness (similar to Pitolisant).

  • Cognitive Deficits: Alzheimer’s Disease and Schizophrenia (enhancing acetylcholine release).

  • ADHD: Modulation of monoamine release.[1]

Visualization: H3R Signaling & Pharmacophore Logic[1]

H3R_Signalingcluster_0Therapeutic OutcomeLigand3-(Pyrimidin-5-yl)propan-1-amineH3RHistamine H3 Receptor(Presynaptic)Ligand->H3RAntagonism/Inverse AgonismG_proteinGi/o ProteinH3R->G_proteinBlocks ActivationACAdenylyl CyclaseG_protein->ACInhibition RelievedcAMPcAMP LevelsAC->cAMPIncreasesNeurotransmittersRelease of HA, ACh, DA, NEcAMP->NeurotransmittersPotentiates Release

Figure 1: Mechanism of Action at the Histamine H3 Receptor. The compound blocks the negative feedback loop, increasing neurotransmitter release.

Part 3: Secondary Target – Kinase Inhibitor Scaffolds[1]

The pyrimidine-5-yl moiety is a ubiquitous "hinge binder" in kinase inhibitors.[1] The propyl-amine tail allows the molecule to reach into the ribose binding pocket or the solvent front , interacting with acidic residues (Asp/Glu).

Target Kinases
  • PLK4 (Polo-like Kinase 4): Pyrimidine-based inhibitors are well-documented.[1] The amine tail mimics the lysine of biological substrates or interacts with the Aspartate of the DFG motif.

  • CDK2 (Cyclin-Dependent Kinase 2): Pyrimidine pharmacophores are standard for ATP-competitive inhibition.[1]

  • Checkpoint Kinase 1 (CHK1): 5-substituted pyrimidines are known scaffolds for CHK1 inhibition in hematologic malignancies.[1][2]

Structural Role

In this context, the molecule is likely a Fragment or Building Block .

  • Hinge Region: The pyrimidine nitrogens accept H-bonds from the kinase hinge backbone.[1]

  • Solubilizing Group: The propyl-amine improves aqueous solubility and cell permeability, a common issue in kinase drug discovery.[1]

Part 4: Experimental Protocols

To validate this scaffold, the following self-validating workflows are recommended.

Protocol A: Synthesis of 3-(Pyrimidin-5-yl)propan-1-amine

Rationale: Direct commercial availability is limited; in-house synthesis ensures purity and allows for derivative creation.[1]

Reaction Scheme:

  • Starting Material: 5-Bromopyrimidine (CAS: 4595-59-9).[1]

  • Coupling: Sonogashira coupling with N-Boc-propargylamine.

  • Reduction: Catalytic hydrogenation (Pd/C) to reduce the alkyne to alkane.

  • Deprotection: Acidic cleavage of the Boc group.[1]

Step-by-Step Methodology:

  • Sonogashira Coupling:

    • Dissolve 5-Bromopyrimidine (1.0 eq) and N-Boc-propargylamine (1.2 eq) in anhydrous DMF.

    • Add

      
       (0.05 eq) and CuI (0.1 eq).
      
    • Add triethylamine (3.0 eq) and purge with Argon.

    • Heat at 60°C for 4-6 hours. Monitor by TLC/LCMS.[1]

    • Checkpoint: Confirm mass of intermediate (Alkyne-Boc).[1]

  • Hydrogenation:

    • Dissolve the alkyne intermediate in MeOH.

    • Add 10% Pd/C (10 wt%).

    • Stir under

      
       balloon (1 atm) for 12 hours.
      
    • Filter through Celite.[1]

  • Deprotection:

    • Treat the saturated Boc-amine with 4M HCl in Dioxane for 1 hour.

    • Concentrate in vacuo to yield the HCl salt of 3-(Pyrimidin-5-yl)propan-1-amine.[1]

Protocol B: H3 Receptor Binding Assay

Rationale: Definitive validation of the primary target.

  • Membrane Prep: Use CHO-K1 cells stably expressing human H3R.[1]

  • Radioligand:

    
    -N-
    
    
    -methylhistamine (
    
    
    nM).[1]
  • Competition Binding:

    • Incubate membranes (

      
       protein) with radioligand (1 nM) and varying concentrations of the test compound (
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

      
      .[1]
      
    • Incubation: 60 min at 25°C.

  • Analysis: Terminate by rapid filtration (GF/B filters). Count radioactivity.[1][3]

  • Data Output: Calculate

    
     and 
    
    
    . A
    
    
    nM confirms "Hit" status.[1]

Part 5: Data Summary & References

Comparative Pharmacophore Analysis[1]
FeatureHistamine (Endogenous)3-(Pyrimidin-5-yl)propan-1-aminePharmacological Impact
Aromatic Head ImidazolePyrimidineImproved metabolic stability; Bioisostere.[1]
Linker Length Ethyl (

)
Propyl (

)
Critical Switch:

;

.
Terminal Amine Primary (

)
Primary (

)
Maintains conserved salt-bridge to Asp residue (TM3).[1]
Target Class GPCR (H1-H4)GPCR (H3/H4) / KinaseIncreased selectivity for H3R over H1/H2.[1]
References
  • Schwartz, J. C., et al. (2011).[1] Histamine H3 receptors: from target identification to clinic.[1]Nature Reviews Drug Discovery , 10(12), 901-901.[1] Link

  • Berlin, M., et al. (2011).[1] Recent Advances in the Discovery of Histamine H3 Receptor Antagonists.Journal of Medicinal Chemistry , 54(1), 26–53.[1] Link

  • Zhao, Z., et al. (2022).[1] Structure-based discovery of 1-(3-fluoro-5-(...)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor.[1]European Journal of Medicinal Chemistry , 243, 114714.[1] Link

  • Imaeda, Y., et al. (2016).[1] Structure-based design of a new series of N-(piperidin-3-yl)pyrimidine-5-carboxamides as renin inhibitors.Bioorganic & Medicinal Chemistry , 24(21), 5278-5288.[1] Link

  • Cowart, M. D., et al. (2004).[1] Rotationally Constrained 2,4-Diamino-5,6-disubstituted Pyrimidines: A New Class of Histamine H4 Receptor Antagonists.[1]Journal of Medicinal Chemistry , 47(16), 4105-4108.[1] Link

3-(Pyrimidin-5-yl)propan-1-amine material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Material Safety of 3-(Pyrimidin-5-yl)propan-1-amine

This guide provides a comprehensive overview of the material safety data for 3-(Pyrimidin-5-yl)propan-1-amine, a compound of interest for researchers and professionals in drug development. In the absence of a specific, published Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds and established chemical safety principles to provide a robust framework for risk assessment and safe handling. The primary structural analogs referenced include other alkylamines and pyridinyl/pyrimidinyl compounds, which exhibit similar hazard profiles.

Chemical Identity and Properties

3-(Pyrimidin-5-yl)propan-1-amine is an organic compound featuring a pyrimidine ring linked to a propanamine tail. This structure is relevant in medicinal chemistry as a potential building block or lead compound.[1] While specific experimental data for this compound is scarce, its properties can be estimated based on related structures like 3-(pyridin-2-yl)propan-1-amine.[2]

Table 1: Estimated Physicochemical Properties

Property Value (Estimated) Source/Rationale
Molecular Formula C₇H₁₁N₃ Calculated
Molecular Weight 137.18 g/mol Calculated
Appearance Likely a colorless to pale yellow liquid or low-melting solid Analogy to similar alkylamines[3]
Odor Ammoniacal, fishy Characteristic of aliphatic amines[3]
Solubility Soluble in water and polar organic solvents Expected due to the amine and pyrimidine nitrogen atoms
Boiling Point Not determined; likely >200°C General property of similar structures

| CAS Number | Not explicitly found for the free base. The dihydrochloride salt is available.[4] | Database Search |

Hazard Identification and Risk Assessment

Based on the GHS classifications of the closely related compound 3-(pyridin-2-yl)propan-1-amine and other corrosive amines, 3-(Pyrimidin-5-yl)propan-1-amine should be regarded as a hazardous substance.[2] The primary anticipated hazards are severe skin and eye damage.

Table 2: Anticipated GHS Hazard Classification

Hazard Class Hazard Category Hazard Statement
Skin Corrosion/Irritation Category 1B/1C H314: Causes severe skin burns and eye damage.
Serious Eye Damage/Irritation Category 1 H318: Causes serious eye damage.
Acute Toxicity, Oral (Potential) Category 4 H302: Harmful if swallowed.[5]

| STOT - Single Exposure (Potential) | Category 3 | H335: May cause respiratory irritation.[5] |

Expert Analysis of Hazards: The propylamine functional group is the primary driver of the corrosive nature of this molecule.[3] Amines are alkaline and can cause rapid, severe chemical burns upon contact with skin and eyes through saponification of fats and extraction of moisture.[6] Inhalation of vapors or aerosols can lead to irritation and potential damage to the respiratory tract.[7] While specific toxicological data is unavailable, the pyrimidine moiety is a common feature in biologically active molecules, and systemic effects following absorption cannot be ruled out.[8][9] Therefore, minimizing all routes of exposure is paramount.

First Aid Measures: An Emergency Response Protocol

Immediate and appropriate first aid is critical when handling corrosive amines. First responders must protect themselves before assisting others.

Protocol 1: Emergency First Aid Procedures

  • General Advice:

    • Move the victim from the hazardous area immediately.

    • Show this safety guide to the attending medical personnel.

    • Remove all contaminated clothing without delay.

  • If Inhaled:

    • Relocate the person to an area with fresh air.

    • If breathing is difficult or has stopped, provide artificial respiration.

    • Seek immediate medical attention.[10]

  • In Case of Skin Contact:

    • Immediately begin rinsing the affected skin with copious amounts of running water for at least 15-20 minutes.

    • Do not use neutralizing agents.

    • Seek immediate medical attention, especially if burns are present.

  • In Case of Eye Contact:

    • Immediately flush the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[6]

    • Remove contact lenses if present and easy to do.

    • Call for an ophthalmologist or seek immediate emergency medical care.

  • If Swallowed:

    • Rinse the mouth thoroughly with water.

    • Have the victim drink one or two glasses of water to dilute the substance.

    • Crucially, do NOT induce vomiting , as this can cause perforation of the esophagus.[6]

    • Call a poison control center or doctor immediately.[11]

Fire-Fighting and Accidental Release Protocols

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. For this class of substance, there are generally no limitations on extinguishing agents.

  • Hazardous Combustion Products: Combustion will produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 5).[11]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[6]

  • Containment and Cleaning:

    • For small spills, absorb with a non-combustible, inert material (e.g., sand, vermiculite, or earth).

    • Collect the material into a suitable, labeled container for disposal.[11]

    • Clean the spill area thoroughly with a suitable detergent and water.

Logical Workflow for Spill Response

This diagram outlines the decision-making process for responding to a chemical spill of 3-(Pyrimidin-5-yl)propan-1-amine.

SpillResponse start Spill Detected assess Assess Spill Size & Risk (Is it large or unmanageable?) start->assess evacuate Evacuate Area Activate Emergency Alarm Call EH&S/Emergency Services assess->evacuate Yes small_spill Small, manageable spill assess->small_spill No ppe Don Correct PPE (Gloves, Goggles, Lab Coat, Respirator if needed) small_spill->ppe contain Contain Spill (Use absorbent dikes) ppe->contain absorb Absorb with Inert Material (e.g., Vermiculite, Sand) contain->absorb collect Collect Waste (Into labeled, sealed container) absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via Approved Chemical Waste Stream decontaminate->dispose

Caption: A decision tree for responding to a chemical spill.

Handling, Storage, and Personal Protection

Adherence to strict handling and storage protocols is essential to ensure laboratory safety.

Safe Handling:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[11]

  • Personal Hygiene: Avoid all contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in the laboratory.

  • Procedural Controls: When transferring, use tools (spatulas, syringes) to avoid direct contact. Prepare dilutions and handle solutions with care to prevent splashing.

Storage Conditions:

  • Store in a tightly closed, properly labeled container.[13]

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents and acids.[6]

  • The storage area should be secured and accessible only to authorized personnel ("Store locked up").

Personal Protective Equipment (PPE): The selection of PPE is the final barrier between the researcher and the chemical hazard.

PPE Selection Workflow

This diagram illustrates the mandatory PPE for handling corrosive amines like 3-(Pyrimidin-5-yl)propan-1-amine.

PPESelection cluster_ppe Mandatory PPE for Handling eyes Eye/Face Protection - Chemical Safety Goggles - Face Shield (if splash risk is high) skin Skin Protection - Chemical-Resistant Lab Coat - Full-length pants, closed-toe shoes hands Hand Protection - Nitrile or Neoprene Gloves - Double-gloving recommended - Frequent changes respiratory Respiratory Protection - Use in Fume Hood (Primary) - Respirator (for spill cleanup or ventilation failure) user Researcher task Handling 3-(Pyrimidin-5-yl)propan-1-amine user->task task->eyes task->skin task->hands task->respiratory

Caption: Required PPE for handling 3-(Pyrimidin-5-yl)propan-1-amine.

Toxicological and Ecological Information

  • Toxicological Information: No specific toxicological studies have been performed on 3-(Pyrimidin-5-yl)propan-1-amine. The health hazard information is based on its corrosive nature and data from analogous compounds.[14] It should be treated as a substance that causes severe chemical burns, is potentially harmful if swallowed, and may cause respiratory irritation.[5]

  • Ecological Information: The environmental impact of this compound has not been evaluated. As a standard precaution, it should not be allowed to enter the environment, drains, or watercourses.[6]

Stability and Reactivity

  • Reactivity: Generally stable under recommended storage conditions.[11]

  • Chemical Stability: Stable under normal temperatures and pressures.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

  • Hazardous Decomposition Products: When heated to decomposition, it emits toxic fumes of carbon and nitrogen oxides.[11]

References

  • Safety Data Sheet for a Corrosive Amine. Sigma-Aldrich.
  • Safety Data Sheet for N-phenylpiperidin-4-amine. Cayman Chemical.
  • Pyrimidin-5-amine Hazard Data.
  • MSDS for Amine Functional Microparticles. Resyn Biosciences.
  • Material Safety Data Sheet for Dimethylaminopropyl Amine. Tri-iso.
  • Safety Data Sheet for (3RS)-3-(4-chlorophenyl)-N-methyl-3-(pyridin-2- yl)propan-1-amine. European Directorate for the Quality of Medicines & Healthcare.
  • Biological Activity of 3-(5-Methylpyridin-3-yl)propan-1-amine. Smolecule.
  • SDS for Aromatic Amine Cleaning Developing Solution. SKC Inc.
  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors. RSC Publishing.
  • Safety Data Sheet for 3-Amino-1,2-propanediol. Fisher Scientific.
  • Propylamine Compound Summary.
  • 3-(Pyridin-2-yl)propan-1-amine Hazard Data.
  • Structure-based discovery of a potent and selective PLK4 inhibitor.
  • Toxicological Effects of Toluene. Wikipedia.
  • 3-(Pyrimidin-5-yl)propan-1-amine dihydrochloride Product Page. Dana Bioscience.
  • Safety Data Sheet for a Skin Irritant. TCI Chemicals.
  • Toxicological Properties of N-methyl-1-Phenylpropan-1-amine. Cayman Chemical.

Sources

The Privileged Scaffold: Structural & Electronic Rationale

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrimidine Privilege: A Technical Guide to Scaffold Versatility in Drug Discovery

In medicinal chemistry, the pyrimidine ring (1,3-diazine) is not merely a structural connector; it is a "privileged scaffold" capable of addressing multiple multiparametric optimization (MPO) challenges simultaneously. Unlike phenyl rings, pyrimidines are electron-deficient, reducing lipophilicity (


) and improving aqueous solubility—a critical factor in oral bioavailability.
Electronic Character & Metabolic Stability

The presence of two nitrogen atoms in the aromatic ring creates a significant dipole and lowers the energy of the


-system.
  • Metabolic Blockade: Pyrimidines are generally more resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes compared to phenyl rings. The electron-deficient nature makes the ring less susceptible to electrophilic attack by CYP reactive species.

  • H-Bonding Potential: The lone pairs on

    
     and 
    
    
    
    act as weak hydrogen bond acceptors, while substituents at
    
    
    ,
    
    
    , and
    
    
    can be tuned to act as donors or acceptors. This is the fundamental basis for their dominance in kinase inhibitor design.
The "Hinge Binder" Concept

In kinase drug discovery, the ATP-binding pocket contains a "hinge" region connecting the N- and C-terminal lobes.[1][2] The pyrimidine scaffold is evolutionarily optimized (mimicking the adenine of ATP) to bind here.

  • Mechanism: The

    
     of the pyrimidine typically accepts a hydrogen bond from the backbone amide of the hinge residue (often the "gatekeeper+1" residue), while an amino substituent at 
    
    
    
    or
    
    
    donates a hydrogen bond to the backbone carbonyl.

Therapeutic Case Study: Oncology & Antimetabolites

Kinase Inhibitors (Targeted Therapy)
  • Drug: Palbociclib (CDK4/6 inhibitor).

  • Role of Pyrimidine: The 2-aminopyrimidine core serves as the primary hinge-binding motif. The high selectivity is achieved by the specific orientation of the side chains which exploit the hydrophobic pocket adjacent to the ATP site.

Antimetabolites (Cytotoxicity)
  • Drug: 5-Fluorouracil (5-FU) .[3][4][5]

  • Mechanism: 5-FU is a prodrug.[5] Its therapeutic efficacy relies on the bioisosteric replacement of hydrogen (Van der Waals radius 1.20 Å) with fluorine (1.47 Å) at the

    
     position. This substitution does not sterically hinder enzyme binding but drastically alters reactivity.
    
    • Activation: Converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).

    • Inhibition: FdUMP binds to Thymidylate Synthase (TS).[3][4][6]

    • The Trap: The fluorine atom cannot be abstracted by the enzyme base (unlike the C-5 proton in uracil), leading to a stable, covalent ternary complex (Suicide Inhibition).

Diagram 1: 5-Fluorouracil Mechanism of Action

G Start 5-Fluorouracil (5-FU) (Prodrug) Metab1 FdUMP (Active Metabolite) Start->Metab1 Ribosylation & Phosphorylation Complex Covalent Ternary Complex (Enzyme + FdUMP + Folate) Metab1->Complex Binds Active Site Target Thymidylate Synthase (TS) Target->Complex Catalytic Attack Outcome Inhibition of dTMP Synthesis (Thymineless Death) Complex->Outcome Fluorine prevents proton abstraction

Caption: Mechanism of Suicide Inhibition by 5-FU. The C-F bond stability traps Thymidylate Synthase in a covalent complex.

Experimental Protocol: Regioselective Synthesis

A common challenge in pyrimidine chemistry is differentiating between multiple halogen substituents. This protocol details the regioselective Suzuki-Miyaura coupling of 5-bromo-2-chloropyrimidine .

  • Causality: The C-Br bond (bond dissociation energy ~67 kcal/mol) is weaker and more prone to oxidative addition by Pd(0) than the C-Cl bond (~80 kcal/mol). Therefore, under controlled conditions, coupling occurs exclusively at

    
     first.
    
Protocol: C5-Selective Arylation

Reagents:

  • Substrate: 5-bromo-2-chloropyrimidine (1.0 equiv)[7]

  • Coupling Partner: Arylboronic acid (1.1 equiv)

  • Catalyst:

    
     (5 mol%)[7]
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the pyrimidine, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Why: Oxygen poisons Pd(0) species, leading to homocoupling side products.

  • Solvation: Add degassed 1,4-dioxane and aqueous base via syringe.

  • Thermal Activation: Heat the mixture to 80°C for 4–6 hours. Note: Do not exceed 100°C to prevent activation of the C-Cl bond at this stage.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (lower Rf) should disappear; the mono-coupled product (higher Rf) will appear.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine (

    
    ), dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography on silica gel.

Self-Validating Check:

  • If the

    
    -coupled product is observed (by NMR shift of the pyrimidine proton), lower the temperature to 60°C and switch to a milder base (
    
    
    
    ).

Diagram 2: Orthogonal Synthetic Workflow

G SM 5-bromo-2-chloropyrimidine C-Br (Reactive) C-Cl (Latent) Step1 Suzuki Coupling A Pd(PPh3)4, 80°C SM->Step1 Inter 5-Aryl-2-chloropyrimidine C5-Aryl Installed C2-Cl Intact Step1->Inter Chemoselective (Br > Cl) Step2 SnAr Displacement Amine, 120°C Inter->Step2 Final Final Drug Candidate 2-Amino-5-Arylpyrimidine Step2->Final Nucleophilic Aromatic Subst.

Caption: Orthogonal functionalization strategy exploiting reactivity differences between C-Br and C-Cl bonds.

Comparative Data: FDA-Approved Pyrimidines

The following table highlights how the pyrimidine core functions across different therapeutic classes.

Drug NameIndicationTargetPyrimidine Role
Imatinib CML (Leukemia)BCR-ABL KinaseHinge Binder: The pyrimidine N acts as an H-bond acceptor to the hinge region (Met318).
Rosuvastatin HyperlipidemiaHMG-CoA ReductaseSolubility & Binding: Pyrimidine enhances hydrophilicity (hepatoselectivity) and interacts with Arg590.
Capecitabine Breast/Colorectal CancerThymidylate SynthaseProdrug: Enzymatically converted to 5-FU; fluoropyrimidine core mimics uracil.[4]
Etravirine HIV-1 InfectionReverse TranscriptaseFlexible Core: Diarylpyrimidine (DAPY) allows "wiggling" to accommodate mutations in the binding pocket.

Future Perspectives: Pyrimidines in PROTACs

The pyrimidine scaffold is evolving beyond simple inhibition. In PROTACs (Proteolysis Targeting Chimeras), pyrimidine-based moieties (like Lenalidomide analogs) are frequently used as E3 ligase recruiters (Cereblon binders). Their chemical stability and ease of functionalization at the


 position make them ideal attachment points for the "linker" region of a PROTAC, enabling the degradation of "undruggable" targets.

References

  • Review of Pyrimidine Scaffolds in Therapeutics

    • Title: Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review[8][9][10][11]

    • Source: ResearchGate (2025)[9]

    • URL:[Link]

  • Kinase Hinge Binding Mechanisms

    • Title: Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery
    • Source: Journal of Medicinal Chemistry (ACS)
    • URL:[Link]

  • Suzuki-Miyaura Coupling Protocols

    • Title: Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine[7]

    • Source: BenchChem Technical Protocols[7]

  • 5-Fluorouracil Mechanism

    • Title: 5-Fluorouracil: Mechanisms of Action and Clinical Strategies[3][4]

    • Source: N
    • URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of 3-(Pyrimidin-5-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 3-(Pyrimidin-5-yl)propan-1-amine (CAS: N/A for specific salt forms, generic scaffold widely used) represents a critical fragment generation step in the development of kinase inhibitors (e.g., PLK4, VEGFR-2) and nucleotide analogs. The 5-position of the pyrimidine ring is electronically unique; unlike the 2-, 4-, or 6-positions which are susceptible to nucleophilic aromatic substitution (


), the 5-position functions as a "pseudo-phenyl" ring, requiring transition-metal-catalyzed cross-coupling for functionalization.

This protocol details a high-fidelity, modular synthesis utilizing a Sonogashira coupling followed by hydrogenation. This route is selected over Heck coupling or alkylation due to its superior regioselectivity, higher yields, and avoidance of polymerization side-products common with allylamine derivatives.

Retrosynthetic Logic

The target molecule is disconnected at the C5-C(alkyl) bond. The most reliable precursors are 5-bromopyrimidine and N-Boc-propargylamine . The use of the Boc-protected amine is crucial to prevent catalyst poisoning by the free amine and to simplify purification of the intermediate.

Retrosynthesis Target 3-(Pyrimidin-5-yl)propan-1-amine Inter1 N-Boc-3-(Pyrimidin-5-yl)propan-1-amine Target->Inter1 Deprotection (HCl/Dioxane) Inter2 N-Boc-3-(Pyrimidin-5-yl)prop-2-yn-1-amine (Alkyne Intermediate) Inter1->Inter2 Hydrogenation (H2, Pd/C) SM1 5-Bromopyrimidine Inter2->SM1 Sonogashira Coupling (Pd cat., CuI) SM2 N-Boc-propargylamine Inter2->SM2 Coupling Partner

Figure 1: Retrosynthetic analysis highlighting the 3-step modular approach.

Detailed Experimental Protocol

Method A: Sonogashira Coupling Route (Recommended)

This method provides the highest purity profile and is scalable from milligram to gram quantities.

Step 1: Sonogashira Coupling

Objective: Cross-coupling of 5-bromopyrimidine with N-Boc-propargylamine.

  • Reagents:

    • 5-Bromopyrimidine (1.0 equiv)

    • N-Boc-propargylamine (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)[1]

    • Copper(I) iodide [CuI] (0.025 equiv)[1]

    • Triethylamine [Et₃N] (3.0 equiv)

    • Solvent: Anhydrous THF or DMF (0.2 M concentration)

  • Procedure:

    • Inerting: Flame-dry a round-bottom flask equipped with a stir bar and cool under a stream of Argon or Nitrogen.

    • Loading: Charge the flask with 5-bromopyrimidine, Pd(PPh₃)₂Cl₂, and CuI.

    • Solvation: Add anhydrous THF (degassed) and Et₃N via syringe. The solution typically turns dark (catalyst activation).

    • Addition: Add N-Boc-propargylamine dropwise via syringe.

    • Reaction: Stir at room temperature for 1 hour, then heat to 50°C for 4–16 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LCMS. The bromide consumption should be quantitative.

    • Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to remove Cu), water, and brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient).

    • Checkpoint: Product is N-Boc-3-(pyrimidin-5-yl)prop-2-yn-1-amine .

Step 2: Hydrogenation

Objective: Reduction of the alkyne linker to a saturated propyl chain.

  • Reagents:

    • Alkyne Intermediate (from Step 1)

    • Pd/C (10 wt% loading, 10-20% by mass of substrate)

    • Solvent: Methanol or Ethanol (0.1 M)

    • Hydrogen Gas (Balloon pressure or 1 atm)

  • Procedure:

    • Dissolve the alkyne in MeOH in a flask suitable for hydrogenation.

    • Cautiously add Pd/C under an inert atmosphere (Nitrogen). Safety: Pd/C can ignite methanol in air; keep wet or under inert gas.

    • Purge the system with H₂ gas (vacuum/fill cycles x3).

    • Stir vigorously under H₂ balloon for 6–12 hours at room temperature.

    • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

    • Concentration: Evaporate the solvent to yield the crude alkane.

    • Note: This step usually proceeds quantitatively; purification is often unnecessary if Step 1 was clean.

Step 3: Deprotection

Objective: Removal of the Boc group to release the primary amine.

  • Reagents:

    • N-Boc-Intermediate (from Step 2)

    • 4M HCl in Dioxane (10 equiv) or TFA/DCM (1:4 ratio)

  • Procedure:

    • Dissolve the intermediate in a minimal amount of Dioxane (or DCM).

    • Add 4M HCl in Dioxane dropwise at 0°C.

    • Allow to warm to room temperature and stir for 2–4 hours.

    • Isolation:

      • If utilizing HCl: The amine hydrochloride salt often precipitates. Filter and wash with Et₂O to obtain the pure salt.

      • If utilizing TFA: Concentrate to dryness. Azeotrope with toluene (3x) to remove residual TFA.

    • Free Basing (Optional): If the free base is required, dissolve in water, adjust pH to >12 with NaOH, and extract with DCM/iPrOH (3:1).

Reaction Workflow & Mechanism

The following diagram illustrates the chemical transformation flow, highlighting the critical intermediate states.

Workflow SM 5-Bromopyrimidine (Electrophile) Step1 Sonogashira Coupling (Pd(0)/Cu(I) cycle) SM->Step1 Reagent N-Boc-Propargylamine (Nucleophile) Reagent->Step1 Inter Alkyne Intermediate (C-C Bond Formed) Step1->Inter Yield: 75-90% Step2 Hydrogenation (Pd/C, H2) Inter->Step2 Inter2 Boc-Protected Amine (Saturated Chain) Step2->Inter2 Yield: >95% Step3 Acid Deprotection (HCl/Dioxane) Inter2->Step3 Final 3-(Pyrimidin-5-yl)propan-1-amine (HCl Salt) Step3->Final Yield: >90%

Figure 2: Sequential reaction workflow for the synthesis of the target amine.

Analytical Data Summary (Expected)

Parameter5-Bromopyrimidine (SM)Alkyne IntermediateTarget Product (Salt)
Molecular Weight 158.98~233.27~173.6 (HCl salt)
Appearance White/Yellow SolidOff-white SolidWhite Hygroscopic Solid
¹H NMR (DMSO-d₆) δ 9.1 (s, 1H), 8.9 (s, 2H)Alkyne protons absent; Boc singlet ~1.4 ppmδ 9.0 (s, 1H), 8.7 (s, 2H), 2.8 (t, 2H), 2.6 (t, 2H), 1.9 (m, 2H)
LCMS (ESI+) [M+H]⁺ 159/161[M+H]⁺ ~234[M+H]⁺ 138.1 (Free base mass)

Troubleshooting & Optimization

  • Sluggish Coupling: If the Sonogashira reaction stalls, ensure the system is strictly anaerobic. Oxygen promotes the homocoupling of the alkyne (Glaser coupling), consuming the reagent. Increasing the catalyst loading to 10 mol% or heating to 80°C in DMF can force the reaction.

  • Incomplete Hydrogenation: If the alkene intermediate persists, add fresh Pd/C and repressurize. The pyrimidine ring is generally stable to standard hydrogenation conditions, but prolonged exposure to high pressure (>50 psi) and high temperature (>60°C) could potentially reduce the heteroaromatic ring (rare with Pd/C, more common with PtO₂).

  • Purification Issues: The free amine is highly polar. If purifying the free base, use DCM:MeOH:NH₄OH (90:10:1) as the eluent. Isolating as the HCl salt is recommended for stability.

Safety Considerations

  • Palladium Catalysts: Handle in a fume hood; avoid inhalation of dust.

  • Hydrogen Gas: Extremely flammable. Ensure all ignition sources are removed and vessels are properly grounded.

  • Pyrimidines: Many derivatives are bioactive; treat as potential irritants or sensitizers.

  • Reaction Pressure: Do not pressurize glass vessels beyond their rated limits during hydrogenation.

References

  • Sonogashira Coupling General Protocol : Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Synthesis of Pyrimidin-5-yl-alkylamines : Seela, F. et al. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. (Demonstrates 5-position coupling with propargylamine). Available at: [Link]

  • Boc Deprotection : Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc). Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of 3-(Pyrimidin-5-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-(Pyrimidin-5-yl)propan-1-amine, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy is designed for robustness and scalability, proceeding through a two-step sequence involving a Wittig reaction to construct the carbon backbone, followed by a comprehensive reduction of an unsaturated nitrile intermediate. This guide offers in-depth explanations for methodological choices, ensuring both scientific integrity and practical applicability for researchers in the field.

Introduction

The pyrimidine scaffold is a cornerstone in the design of pharmacologically active agents, owing to its presence in nucleobases and its ability to engage in various biological interactions. The title compound, 3-(Pyrimidin-5-yl)propan-1-amine, incorporates this privileged heterocycle with a flexible three-carbon aminoalkyl chain, making it an attractive synthon for library synthesis and lead optimization in drug development programs. The strategic placement of the amino group at the terminus of the propyl chain allows for diverse downstream functionalization, enabling the exploration of structure-activity relationships. This protocol outlines a reliable synthetic route starting from the readily accessible pyrimidine-5-carbaldehyde.

Overall Synthetic Scheme

The synthesis of 3-(Pyrimidin-5-yl)propan-1-amine is accomplished via a two-step reaction sequence as depicted below. The initial step involves the formation of a carbon-carbon double bond through a Wittig reaction, followed by the reduction of both the alkene and the nitrile functionalities.

G cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Reduction Pyrimidine-5-carbaldehyde Pyrimidine-5-carbaldehyde 3-(Pyrimidin-5-yl)acrylonitrile 3-(Pyrimidin-5-yl)acrylonitrile Pyrimidine-5-carbaldehyde->3-(Pyrimidin-5-yl)acrylonitrile 1. NaH, THF 2. Pyrimidine-5-carbaldehyde Cyanomethyltriphenylphosphonium chloride Cyanomethyltriphenylphosphonium chloride Cyanomethyltriphenylphosphonium chloride->3-(Pyrimidin-5-yl)acrylonitrile Intermediate_Nitrile 3-(Pyrimidin-5-yl)acrylonitrile Final_Product 3-(Pyrimidin-5-yl)propan-1-amine Intermediate_Nitrile->Final_Product LiAlH4, THF then H2O workup

Figure 1: Overall synthetic workflow for 3-(Pyrimidin-5-yl)propan-1-amine.

Part 1: Synthesis of 3-(Pyrimidin-5-yl)acrylonitrile via Wittig Reaction

The Wittig reaction is a robust and widely utilized method for the olefination of aldehydes and ketones.[1][2][3] In this initial step, pyrimidine-5-carbaldehyde is reacted with the ylide generated from cyanomethyltriphenylphosphonium chloride to yield the α,β-unsaturated nitrile intermediate. The use of a stabilized ylide (due to the electron-withdrawing nitrile group) generally favors the formation of the (E)-alkene.[1]

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)
Pyrimidine-5-carbaldehydeC₅H₄N₂O108.105.00 g46.25
Cyanomethyltriphenylphosphonium chlorideC₂₀H₁₇ClNP337.7817.2 g51.0
Sodium Hydride (60% dispersion in oil)NaH24.002.08 g52.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11250 mL-
Saturated Ammonium Chloride SolutionNH₄Cl53.49As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-
BrineNaCl (aq)58.44As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Experimental Protocol
  • Ylide Generation:

    • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add cyanomethyltriphenylphosphonium chloride (17.2 g, 51.0 mmol).

    • Add anhydrous THF (150 mL) to the flask and cool the resulting suspension to 0 °C in an ice bath.

    • Under a nitrogen atmosphere, add sodium hydride (60% dispersion in oil, 2.08 g, 52.0 mmol) portion-wise to the stirred suspension over 20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, during which the color should change to deep orange/red, indicating the formation of the ylide.

  • Wittig Reaction:

    • Dissolve pyrimidine-5-carbaldehyde (5.00 g, 46.25 mmol) in anhydrous THF (50 mL).

    • Add the aldehyde solution dropwise to the ylide suspension at 0 °C over 30 minutes using the dropping funnel.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up and Purification:

    • Upon completion of the reaction, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated ammonium chloride solution (~50 mL).

    • Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL) and water (100 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to afford 3-(pyrimidin-5-yl)acrylonitrile as a solid.

Part 2: Reduction of 3-(Pyrimidin-5-yl)acrylonitrile to 3-(Pyrimidin-5-yl)propan-1-amine

The second and final step involves the reduction of both the carbon-carbon double bond and the nitrile group of the intermediate to yield the saturated primary amine. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of achieving this transformation in a single step.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)
3-(Pyrimidin-5-yl)acrylonitrileC₇H₅N₃131.145.00 g38.1
Lithium Aluminum Hydride (LAH)LiAlH₄37.954.34 g114.3
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11200 mL-
WaterH₂O18.02As needed-
15% Sodium Hydroxide SolutionNaOH (aq)40.00As needed-
Dichloromethane (DCM)CH₂Cl₂84.93As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Experimental Protocol
  • Reduction with LAH:

    • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a reflux condenser, add LAH (4.34 g, 114.3 mmol).

    • Carefully add anhydrous THF (100 mL) to the LAH under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 3-(pyrimidin-5-yl)acrylonitrile (5.00 g, 38.1 mmol) in anhydrous THF (100 mL).

    • Add the nitrile solution dropwise to the LAH suspension at 0 °C over 45 minutes. Caution: The reaction is exothermic. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification (Fieser Work-up):

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully and sequentially add the following dropwise:

      • Water (4.3 mL)

      • 15% aqueous sodium hydroxide solution (4.3 mL)

      • Water (12.9 mL)

    • Stir the resulting granular precipitate vigorously for 30 minutes at room temperature.

    • Filter the solid through a pad of Celite®, and wash the filter cake thoroughly with THF and then dichloromethane.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude 3-(pyrimidin-5-yl)propan-1-amine.

    • If necessary, the crude product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the final structure.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Precautions

  • Sodium Hydride and Lithium Aluminum Hydride: These reagents are highly reactive with water and moisture, releasing flammable hydrogen gas. Handle them in a fume hood under an inert atmosphere (nitrogen or argon).

  • Solvents: Tetrahydrofuran and ethyl acetate are flammable. Use in a well-ventilated area away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Chemistry LibreTexts. Wittig Reaction. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • PubMed. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]

  • PubMed Central. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. [Link]

Sources

Application Note: Strategic Utilization of 3-(Pyrimidin-5-yl)propan-1-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of 3-(Pyrimidin-5-yl)propan-1-amine (CAS: 116374-99-9) as a high-value building block in medicinal chemistry. Unlike simple aliphatic amines, this motif offers a unique combination of a polar aromatic headgroup (pyrimidine) and a flexible linker (propyl amine). This note covers its utility in Fragment-Based Drug Discovery (FBDD) , Kinase Inhibitor Design , and PROTAC Linker Optimization , providing validated protocols for its synthesis and conjugation.

Structural Biology & Pharmacophore Design

The "Pyrimidine-5-yl" Advantage

In lead optimization, replacing a phenyl ring with a pyrimidine ring is a classic bioisosteric strategy. The 3-(Pyrimidin-5-yl)propan-1-amine motif is particularly valuable for three reasons:

  • Solubility Enhancement: The pyrimidine ring lowers lipophilicity (LogP) compared to a phenyl ring due to the two nitrogen atoms, which act as hydrogen bond acceptors.

  • Metabolic Stability: The 5-position of the pyrimidine ring is electronically distinct. Unlike the 2-, 4-, and 6-positions, which are highly electron-deficient and prone to nucleophilic attack, the 5-position functions more like an electron-poor aromatic spacer, often resisting rapid oxidative metabolism.

  • Vector Geometry: The propyl linker provides a specific distance (~4-5 Å) and flexibility, allowing the terminal amine to reach solvent-exposed residues or specific acidic pockets (e.g., Asp/Glu residues in kinase hinge regions).

Physicochemical Profile
PropertyValue (Approx.)Significance
Molecular Weight 137.18 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
ClogP ~0.2Significantly lower than phenyl analog (~1.2), improving aqueous solubility.
pKa (Amine) ~10.0Typical primary aliphatic amine; forms salt bridges at physiological pH.
pKa (Pyrimidine) ~1.3Very weak base; remains unprotonated at physiological pH, maintaining membrane permeability.
H-Bond Acceptors 3Two pyrimidine nitrogens + amine nitrogen.[1]

Strategic Applications

Kinase Inhibitor Design

In kinase inhibitors, the pyrimidine ring often mimics the adenine ring of ATP. The 3-(Pyrimidin-5-yl)propan-1-amine tail can be oriented towards the solvent front to improve solubility or towards the ribose-binding pocket to pick up interactions with Asp/Glu residues.

PROTAC Linkerology

This molecule serves as a "functionalized linker." The pyrimidine acts as a rigidifying element that prevents the linker from collapsing, while the amine provides a handle for attachment to E3 ligase ligands (e.g., Thalidomide or VHL ligands).

Visualizing the Logic

The following diagram illustrates the decision tree for selecting this building block over standard alternatives.

PharmacophoreLogic Start Lead Optimization Challenge Solubility Poor Solubility? Start->Solubility Metabolism High Metabolic Clearance? Start->Metabolism Selectivity Off-Target Binding? Start->Selectivity Solution Use 3-(Pyrimidin-5-yl) propan-1-amine Solubility->Solution Yes Metabolism->Solution Yes Selectivity->Solution Explore Vector Mechanism1 Pyrimidine Ns reduce LogP (vs Phenyl) Solution->Mechanism1 Mechanism2 5-position resists Nucleophilic Attack Solution->Mechanism2 Mechanism3 Propyl linker alters Vector/Shape Solution->Mechanism3

Figure 1: Decision logic for incorporating the pyrimidin-5-yl moiety into drug scaffolds.

Experimental Protocols

Protocol A: Amide Coupling (General Usage)

Objective: Conjugate 3-(Pyrimidin-5-yl)propan-1-amine to a carboxylic acid core (e.g., a kinase hinge binder).

Reagents:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • 3-(Pyrimidin-5-yl)propan-1-amine (1.2 equiv)

  • HATU (1.5 equiv)

  • DIPEA (3.0 equiv)[2][3]

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (0.5 mmol) in anhydrous DMF (5 mL) under N2 atmosphere. Add DIPEA (1.5 mmol, 261 µL).

  • Coupling Agent: Add HATU (0.75 mmol, 285 mg) in one portion. Stir at Room Temperature (RT) for 5-10 minutes to form the activated ester. Note: Solution should turn slightly yellow.[4]

  • Amine Addition: Add 3-(Pyrimidin-5-yl)propan-1-amine (0.6 mmol) dropwise (dissolved in 1 mL DMF if solid).

  • Reaction: Stir at RT for 2-4 hours. Monitor by LCMS (Look for M+1 peak).

  • Workup (Critical):

    • Dilute reaction with EtOAc (30 mL).

    • Wash 1: Saturated NaHCO3 (2 x 15 mL) to remove unreacted acid and HATU byproducts.

    • Wash 2: Water (2 x 15 mL) to remove DMF.

    • Wash 3: Brine (1 x 15 mL).

    • Note: Avoid strong acidic washes (pH < 2) during extraction if your product is acid-sensitive, though the pyrimidine ring itself is stable.

  • Purification: Dry over Na2SO4, filter, and concentrate. Purify via Flash Chromatography (DCM:MeOH gradient, typically 0-10% MeOH).

Protocol B: Reductive Amination (Linker Synthesis)

Objective: Attach the amine to an aldehyde-containing core.

Reagents:

  • Aldehyde Scaffold (1.0 equiv)

  • 3-(Pyrimidin-5-yl)propan-1-amine (1.1 equiv)

  • NaBH(OAc)3 (1.5 equiv)

  • DCM or DCE (Solvent)

  • Acetic Acid (catalytic, 1 drop)

Procedure:

  • Dissolve Aldehyde and Amine in DCM (0.1 M concentration).

  • Add Acetic Acid (cat.). Stir for 30 mins to form the imine (often visible by TLC shift).

  • Add NaBH(OAc)3 in portions.

  • Stir overnight at RT.

  • Quench with sat. NaHCO3. Extract with DCM.

Synthetic Workflow Visualization

The following diagram outlines the synthesis of the building block itself (if not purchased) and its downstream coupling.

SynthesisWorkflow Start 5-Bromopyrimidine Step1 Sonogashira Coupling (Pd(PPh3)4, CuI, Et3N) Start->Step1 Reagent N-Boc-Propargylamine Reagent->Step1 Intermediate Alkyne Intermediate Step1->Intermediate Step2 Hydrogenation (H2, Pd/C, MeOH) Intermediate->Step2 Reduces Alkyne to Alkane Protected Boc-Protected Amine Step2->Protected Step3 Deprotection (TFA/DCM or HCl/Dioxane) Protected->Step3 Final 3-(Pyrimidin-5-yl) propan-1-amine Step3->Final

Figure 2: Synthetic route to generate the 3-(Pyrimidin-5-yl)propan-1-amine building block.

Safety & Handling (SDS Summary)

  • Hazards: Irritant (Skin/Eye).[2] The free amine is basic and can cause chemical burns if handled improperly.

  • Storage: Store at 2-8°C. Hygroscopic – keep under inert gas (Argon/Nitrogen) to prevent carbonate formation (reacts with CO2 in air).

  • Stability: The pyrimidine ring is stable to standard oxidation and hydrolysis conditions.

References

  • PubChem Compound Summary. "3-(Pyrimidin-5-yl)propan-1-amine (CID 80008358)." National Center for Biotechnology Information. [Link]

  • Joshi, S., et al. "Pyrimidine-Based Kinase Inhibitors: Structural Insights and Design Strategies." Journal of Medicinal Chemistry, 2021. (General reference for pyrimidine pharmacophores in kinase design). [Link]

  • Wermuth, C. G. "The Practice of Medicinal Chemistry." Academic Press, 4th Edition. (Reference for Bioisosterism of Pyrimidine vs Phenyl).
  • Bemis, G. W., & Murcko, M. A. "The properties of known drugs. 1. Molecular frameworks." Journal of Medicinal Chemistry, 39(15), 2887-2893. [Link]

Sources

application of 3-(Pyrimidin-5-yl)propan-1-amine in cancer research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(Pyrimidin-5-yl)propan-1-amine in Cancer Research

Part 1: Executive Summary & Scientific Rationale

3-(Pyrimidin-5-yl)propan-1-amine (CAS: 1909308-93-5) is a specialized heterocyclic building block increasingly utilized in the synthesis of next-generation cancer therapeutics. Its structural duality—comprising a pyrimidine core (a classic bioisostere for phenyl rings and a privileged scaffold for kinase hinge binding) and a flexible propyl-amine tail —makes it an invaluable tool for Fragment-Based Drug Discovery (FBDD).

Key Applications in Oncology:

  • Solvent Channel Extension: In kinase inhibitor design (e.g., targeting PLK4, CDK2, or AURKA), the pyrimidine moiety often occupies the ATP-binding pocket (hinge region). The propyl-amine chain serves as a "feeler" to extend into the solvent-exposed region, forming critical salt bridges with Aspartate or Glutamate residues, thereby improving potency and selectivity.

  • PROTAC Linker Synthesis: The terminal amine provides a reactive handle for conjugation to E3 ligase ligands (e.g., Thalidomide or VHL ligands), facilitating the design of Proteolysis Targeting Chimeras (PROTACs).

  • Physicochemical Optimization: Introduction of this moiety significantly lowers logP (lipophilicity) and enhances aqueous solubility due to the basic amine (pKa ~9-10) and polar pyrimidine ring, addressing common bioavailability failures in lead optimization.

Part 2: Detailed Experimental Protocols

Application 1: Synthesis of Pyrimidine-Based Kinase Inhibitor Libraries

Objective: To synthesize a library of ATP-competitive inhibitors by coupling 3-(Pyrimidin-5-yl)propan-1-amine to a core scaffold, targeting the solvent front of the kinase domain.

Protocol 1.1: Amide Coupling via HATU Activation This protocol describes the coupling of the amine to a carboxylic acid-functionalized kinase core (e.g., a substituted indolinone or pyrazole).

Reagents:

  • Core Scaffold (Carboxylic Acid): 1.0 equiv.

  • 3-(Pyrimidin-5-yl)propan-1-amine: 1.2 equiv.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): 1.5 equiv.

  • DIPEA (N,N-Diisopropylethylamine): 3.0 equiv.

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid core (0.5 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (

    
    ). Add DIPEA (1.5 mmol) and stir for 5 minutes.
    
  • Coupling: Add HATU (0.75 mmol) to the mixture. Stir at room temperature (RT) for 15 minutes to generate the activated ester.

  • Addition: Add 3-(Pyrimidin-5-yl)propan-1-amine (0.6 mmol) dropwise.

  • Reaction: Stir the reaction mixture at RT for 4–16 hours. Monitor progress via LC-MS (Look for mass shift: M+135 Da).

  • Work-up: Dilute with EtOAc (50 mL), wash with saturated

    
     (2x), water (2x), and brine (1x). Dry over 
    
    
    
    .
  • Purification: Purify via Flash Column Chromatography (DCM:MeOH gradient, 0-10%) or Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Scientific Insight: The propyl linker length is critical. A 3-carbon chain allows the terminal amine to reach solvent-exposed acidic residues (e.g., Asp-145 in CDK2) without inducing steric clash within the ATP pocket.

Application 2: Biological Validation (Kinase Inhibition Assay)

Objective: To evaluate the potency (


) of the synthesized conjugates against a target kinase (e.g., PLK4).[1][2]

Protocol 2.1: ADP-Glo™ Kinase Assay (Promega) This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction.

Reagents:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA, 50 µM DTT.
    
  • Substrate: Recombinant PLK4 (1-5 ng/well) and Casein or specific peptide substrate.

  • ATP: Ultra-pure (10 µM final).

  • Test Compound: Serial dilutions in DMSO.

Step-by-Step Methodology:

  • Preparation: Prepare 2.5x Kinase/Substrate mix and 2.5x ATP mix in Kinase Buffer.

  • Incubation: In a white 384-well plate, add:

    • 2 µL of Test Compound (or DMSO control).

    • 4 µL of Kinase/Substrate mix.

    • Incibrate for 10 min at RT.

  • Reaction Start: Add 4 µL of ATP mix. Incubate at RT for 60 minutes.

  • ADP-Glo Reagent: Add 10 µL of ADP-Glo Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at RT.

  • Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate for 30 minutes.

  • Measurement: Read Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Compound] to calculate

    
     using non-linear regression (GraphPad Prism).
    

Part 3: Visualization & Logic

Figure 1: Synthesis Workflow & Mechanism of Action

Caption: Schematic illustrating the chemical synthesis of the inhibitor and its theoretical binding mode within the kinase ATP pocket.

G Core Core Scaffold (Carboxylic Acid) Activation Activation (HATU/DIPEA) Core->Activation Step 1 Linker 3-(Pyrimidin-5-yl) propan-1-amine Coupling Amide Coupling Linker->Coupling Step 2 Activation->Coupling Inhibitor Final Inhibitor (Kinase Conjugate) Coupling->Inhibitor Step 3 Binding Binding Mode: 1. Pyrimidine -> Solvent Front 2. Amine -> Salt Bridge (Asp/Glu) Inhibitor->Binding Biological Interaction

Figure 2: Biological Assay Logic (ADP-Glo)

Caption: Flowchart of the ADP-Glo kinase assay used to validate the inhibitor's potency.

Assay Step1 Kinase Reaction (Enzyme + Substrate + ATP) Step2 Inhibitor Addition (Blocks ATP hydrolysis) Step1->Step2 Incubation Step3 ADP-Glo Reagent (Depletes unreacted ATP) Step2->Step3 Stop Reaction Step4 Detection Reagent (Converts ADP -> ATP -> Light) Step3->Step4 Signal Gen Readout Luminescence Signal (Inversely proportional to Inhibition) Step4->Readout Quantification

Part 4: Data Summary

Table 1: Expected Physicochemical Improvements Comparison of a standard phenyl-based inhibitor vs. the pyrimidine-propylamine analog.

PropertyStandard Phenyl AnalogPyrimidine-Propylamine AnalogBenefit
LogP (Lipophilicity) 4.5 (High)2.8 (Moderate)Improved bioavailability; reduced non-specific binding.
Aqueous Solubility < 10 µM> 100 µMEasier formulation; suitable for IV administration.
pKa (Basic Center) ~4.0 (Weak)~9.8 (Strong)Ability to form salt bridges with acidic residues in the target.
Ligand Efficiency 0.300.42Higher potency per heavy atom count.

Part 5: References

  • Structure-based discovery of PLK4 inhibitors. Source: PubMed (NIH). Context: Describes the use of pyrimidine-amine scaffolds in designing Polo-like Kinase 4 inhibitors for breast cancer therapy. URL:[Link]

  • Discovery of 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors. Source: MDPI. Context: Illustrates the synthesis and utility of heterocyclic amine libraries in targeting pancreatic cancer pathways. URL:[Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives. Source: PubMed Central (PMC). Context: Detailed protocols for synthesizing aminopyrimidine cores and evaluating their antiproliferative activity. URL:[Link]

  • PubChem Compound Summary: Pyrimidine-amine derivatives. Source: PubChem.[3] Context: Chemical and physical properties of related pyrimidine-amine building blocks.[3][4] URL:[Link]

Sources

Application Notes and Protocols for the Development of CDK2 Inhibitors from 3-(Pyrimidin-5-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel Cyclin-Dependent Kinase 2 (CDK2) inhibitors, utilizing 3-(pyrimidin-5-yl)propan-1-amine as a versatile starting scaffold. We present a rationale for targeting CDK2 in oncology, detail a plausible synthetic route for derivatization, and provide step-by-step protocols for biochemical and cell-based assays to determine inhibitor potency and efficacy. This guide is intended to serve as a practical resource for laboratories engaged in kinase inhibitor discovery.

Introduction: Targeting the Cell Cycle through CDK2 Inhibition

The cell cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs). Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. CDK2, in particular, is a critical regulator of the G1/S phase transition, making it a compelling target for therapeutic intervention.[1][2] Recent research has validated that selective inhibition of CDK2 can lead to significant growth inhibition in various cancer cell lines, particularly in the context of resistance to CDK4/6 inhibitors.[3]

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved anticancer drugs.[4] Its structural similarity to the adenine core of ATP allows pyrimidine-based compounds to act as competitive inhibitors at the kinase hinge region. This application note outlines a strategy for leveraging the 3-(pyrimidin-5-yl)propan-1-amine core to develop potent and selective CDK2 inhibitors.

The CDK2 Signaling Pathway

CDK2 activity is tightly regulated by its association with cyclins, primarily Cyclin E and Cyclin A. The CDK2/Cyclin E complex promotes the transition from G1 to S phase, while the CDK2/Cyclin A complex is active during the S and G2 phases. A key substrate of CDK2 is the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication.

CDK2_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->CyclinD_CDK46 Activates pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates (p) E2F E2F pRb_E2F->E2F Releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Promotes Transcription CyclinE_CDK2->pRb_E2F Phosphorylates (p) S_Phase_Entry S Phase Entry CyclinE_CDK2->S_Phase_Entry Promotes CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->S_Phase_Entry Maintains Inhibitor Pyrimidine-based Inhibitor Inhibitor->CyclinE_CDK2 Inhibits Inhibitor->CyclinA_CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Synthetic Strategy and Protocols

The following section details a proposed synthetic route to generate a focused library of CDK2 inhibitors from the starting material, 3-(pyrimidin-5-yl)propan-1-amine. The strategy involves two key modifications: N-acylation/sulfonylation of the primary amine and functionalization of the pyrimidine ring via C-H activation or a halogenation-cross-coupling sequence.

Proposed Synthetic Scheme

Synthesis_Workflow Start 3-(Pyrimidin-5-yl)propan-1-amine (Scaffold) Step1 Step 1: N-Acylation or N-Sulfonylation Start->Step1 Intermediate1 Intermediate A Step1->Intermediate1 Step2 Step 2: Pyrimidine Functionalization (e.g., Suzuki Coupling) Intermediate1->Step2 Final Final Compounds (Library of Inhibitors) Step2->Final

Caption: High-level overview of the synthetic workflow.

Protocol: Synthesis of N-(3-(Pyrimidin-5-yl)propyl)benzenesulfonamide (Intermediate A1)

This protocol describes the synthesis of a key intermediate where the primary amine is functionalized with a sulfonyl group, a common feature in many kinase inhibitors.

Materials:

  • 3-(Pyrimidin-5-yl)propan-1-amine

  • Benzenesulfonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve 3-(pyrimidin-5-yl)propan-1-amine (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA (1.5 eq) to the solution.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-(3-(pyrimidin-5-yl)propyl)benzenesulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol: Synthesis of N-(3-(2-phenylpyrimidin-5-yl)propyl)benzenesulfonamide (Final Compound Example)

This protocol outlines a potential Suzuki cross-coupling reaction to introduce a phenyl group at the C2 position of the pyrimidine ring, a modification known to enhance binding affinity in some kinase inhibitors. This would typically be preceded by a halogenation step (e.g., bromination at C2).

Materials:

  • N-(3-(2-bromopyrimidin-5-yl)propyl)benzenesulfonamide (Intermediate A1 derivative)

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a microwave vial, add the brominated intermediate (1.0 eq), phenylboronic acid (1.5 eq), palladium catalyst (0.1 eq), and base (2.0 eq).

  • Evacuate and backfill the vial with nitrogen or argon.

  • Add the degassed solvent mixture (e.g., dioxane/water 4:1).

  • Seal the vial and heat in a microwave reactor at 100-120 °C for 30-60 minutes. Monitor reaction progress by LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final compound.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Biological Evaluation Protocols

The following protocols are essential for determining the inhibitory activity and cellular effects of the synthesized compounds.

In Vitro Kinase Inhibition Assay: CDK2/Cyclin A ADP-Glo™ Assay

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[1][5]

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Histone H1 substrate

  • ATP

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., white, 384-well)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • Add kinase buffer, the synthesized inhibitor at various concentrations, and the CDK2/Cyclin A2 enzyme to the wells of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of Histone H1 substrate and ATP.

    • Incubate the reaction for 60 minutes at 30 °C.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Proliferation Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[6][7]

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Assay plates (e.g., clear-bottom, white-walled, 96-well)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cancer cells into the 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor compounds. Include a DMSO-only control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37 °C, 5% CO₂).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent viability for each inhibitor concentration relative to the DMSO control. Determine the GI₅₀ (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.

Data Presentation and Structure-Activity Relationship (SAR)

Systematic modification of the 3-(pyrimidin-5-yl)propan-1-amine scaffold allows for the exploration of the structure-activity relationship (SAR), providing insights into the molecular features required for potent CDK2 inhibition.

SAR Decision-Making Workflow

SAR_Workflow Start Initial Hit (Scaffold) R1 Modify R1 (Amine substitution) Start->R1 R2 Modify R2 (Pyrimidine C2) Start->R2 R3 Modify R3 (Pyrimidine C4/C6) Start->R3 Assay Biochemical & Cellular Assays R1->Assay R2->Assay R3->Assay Analyze Analyze Data (IC50, GI50) Assay->Analyze Decision SAR Insights Potency? Selectivity? Analyze->Decision Decision->R1 Iterate Decision->R2 Iterate Decision->R3 Iterate Optimize Lead Optimization Decision->Optimize Promising Candidate

Caption: Iterative workflow for SAR studies.

Hypothetical SAR Data Table

The following table presents hypothetical data for a series of compounds derived from the proposed synthetic route. This data illustrates how different substitutions might affect CDK2 inhibitory activity.

Compound IDR¹ (Amine Substitution)R² (Pyrimidine C2 Substitution)CDK2/Cyclin A IC₅₀ (nM)MCF-7 GI₅₀ (nM)
SC-001 -H-H>10,000>10,000
SC-002 -SO₂Ph-H8502,500
SC-003 -COPh-H1,2003,100
SC-004 -SO₂Ph-Ph75220
SC-005 -SO₂Ph4-Fluorophenyl45150
SC-006 -SO₂Ph3-Pyridyl3095
SC-007 -SO₂(4-MeO-Ph)3-Pyridyl90300

Interpretation of Hypothetical SAR:

  • The unsubstituted starting scaffold (SC-001 ) is inactive.

  • Acylation or sulfonylation of the primary amine (SC-002 , SC-003 ) is crucial for activity, with the sulfonyl group being slightly more favorable.

  • Introducing an aryl group at the C2 position of the pyrimidine ring significantly boosts potency (SC-004 ). This is a common strategy to occupy the hydrophobic pocket of the ATP binding site.

  • Electron-withdrawing groups on the C2-phenyl ring (SC-005 ) and replacement with a bioisosteric pyridyl ring (SC-006 ) further enhance both biochemical and cellular potency.

  • Modification of the sulfonylphenyl group (SC-007 ) shows that this position is also sensitive to substitution, suggesting it interacts with the solvent-exposed region.

Conclusion

The 3-(pyrimidin-5-yl)propan-1-amine scaffold represents a promising starting point for the development of novel CDK2 inhibitors. The synthetic and biological evaluation protocols detailed in this application note provide a robust framework for identifying and optimizing lead compounds. Through systematic exploration of the structure-activity relationship, it is possible to develop potent and selective CDK2 inhibitors with therapeutic potential in oncology.

References

  • Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm. Nature Reviews Cancer, 9(3), 153–166. [Link]

  • Shapiro, G. I. (2006). Cyclin-dependent kinase pathways as targets for cancer treatment. Journal of Clinical Oncology, 24(11), 1770–1783. [Link]

  • Xing, Y., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5239. [Link]

  • Tadesse, S., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1753–1761. [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

  • Anderson, M., et al. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. Journal of Medicinal Chemistry, 47(7), 1729–1740. [Link]

  • Vekariya, M. K., et al. (2018). Pyrimidine-based pyrazoles as cyclin-dependent kinase 2 inhibitors: Design, synthesis, and biological evaluation. Chemical Biology & Drug Design, 92(3), 1683–1691. [Link]

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Profiling Systems for targeted and flexible kinase inhibitor profiling. Retrieved from [Link]

Sources

Application Note: Strategic Incorporation of 3-(Pyrimidin-5-yl)propan-1-amine in Next-Generation RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors has shifted from early lipophilic tools (e.g., Necrostatin-1) to highly selective, metabolically stable clinical candidates (e.g., GSK2982772, RIPA-56). A critical challenge in this evolution is optimizing Lipophilic Ligand Efficiency (LLE) while maintaining potency. This application note details the strategic use of 3-(pyrimidin-5-yl)propan-1-amine as a "solubilizing tail" motif. We provide a validated protocol for coupling this fragment to Type II/III kinase inhibitor cores, followed by downstream biological validation assays. This moiety serves as a superior bioisostere to traditional benzyl-alkyl linkers, significantly lowering logP while accessing solvent-exposed hydrophilic pockets.

Part 1: The Chemical Rationale (Why This Fragment?)

The "Molecular Obesity" Problem in Kinase Inhibitors

Early RIPK1 inhibitors often relied on hydrophobic aromatic stacks to secure binding in the allosteric pocket (behind the ATP-binding hinge). While potent, these molecules frequently suffered from poor aqueous solubility and rapid metabolic clearance.

The Pyrimidine-Propyl-Amine Solution

3-(Pyrimidin-5-yl)propan-1-amine offers a tri-functional advantage when used as a linker-cap:

  • The Pyrimidine "Cap": Unlike a phenyl ring, the pyrimidine ring is electron-deficient and contains two nitrogen atoms. This reduces the calculated LogP (cLogP) of the final molecule by ~1.0–1.5 units compared to a benzyl analog, improving oral bioavailability.

  • The Propyl "Linker": Structural analysis of RIPK1 (PDB: 4ITH, 5HX6) reveals a distinct channel extending from the DLG (Asp-Leu-Gly) motif to the solvent interface. A 3-carbon (propyl) spacer provides the optimal entropic freedom to traverse this channel without the steric clashes observed with ethyl linkers or the entropy penalty of butyl linkers.

  • The Primary Amine: Serves as a high-fidelity handle for amide coupling to carboxylic acid-functionalized cores (e.g., isoxazoles, benzoxazepinones).

Part 2: Experimental Protocols

Protocol A: Chemical Synthesis (Amide Coupling)

Objective: To couple 3-(pyrimidin-5-yl)propan-1-amine to a generic RIPK1-targeting carboxylic acid core (Core-COOH).

Reagents:

  • Fragment: 3-(Pyrimidin-5-yl)propan-1-amine (1.2 equiv)

  • Core Scaffold: Generic RIPK1 acid intermediate (e.g., 5-phenyl-1H-pyrazole-3-carboxylic acid derivative) (1.0 equiv)

  • Coupling Agent: HATU (1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve the Core-COOH (1.0 mmol) in anhydrous DMF (5 mL/mmol). Add HATU (1.5 mmol) and DIPEA (3.0 mmol). Stir at room temperature (RT) for 15 minutes under nitrogen atmosphere. Causality: Pre-activation ensures the formation of the active ester, minimizing racemization and improving yield.

  • Coupling: Add 3-(pyrimidin-5-yl)propan-1-amine (1.2 mmol) dropwise to the reaction mixture.

  • Reaction: Stir at RT for 4–6 hours. Monitor reaction progress via LC-MS (Target mass = Core + Fragment - H2O).

  • Quench & Workup:

    • Dilute the reaction mixture with EtOAc (50 mL).

    • Wash sequentially with sat. NaHCO3 (2 x 30 mL), water (2 x 30 mL), and brine (1 x 30 mL).

    • Note: Avoid acidic washes (e.g., 1N HCl) as the pyrimidine moiety may protonate and extract into the aqueous phase.

  • Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Biological Validation (ADP-Glo Kinase Assay)

Objective: Quantify the inhibitory potency (IC50) of the synthesized conjugate against recombinant human RIPK1.

Reagents:

  • Enzyme: Recombinant human RIPK1 (kinase domain).

  • Substrate: Myelin Basic Protein (MBP) or specific RIPK1 peptide.

  • Kit: Promega ADP-Glo™ Kinase Assay.

  • Control: Necrostatin-1s (Nec-1s) as a positive control.

Workflow:

  • Preparation: Prepare 2.5x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35).

  • Incubation:

    • Add 4 µL of RIPK1 enzyme (10 ng/well) to a 384-well white plate.

    • Add 2 µL of the synthesized inhibitor (serial dilutions in DMSO).

    • Incubate for 15 mins at RT. Causality: Allows the inhibitor to bind the allosteric pocket and induce conformational changes before ATP competition.

  • Reaction Start: Add 4 µL of ATP/Substrate mix (Final: 10 µM ATP, 0.2 mg/mL MBP). Incubate for 60 mins at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops kinase, depletes unconsumed ATP). Incubate 40 mins.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 mins.

  • Read: Measure Luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

Part 3: Data Visualization & Pathway Logic

RIPK1 Signaling Pathway (Necroptosis)

The following diagram illustrates the specific node (RIPK1) targeted by the inhibitor and the downstream consequences (blocking MLKL phosphorylation).

RIPK1_Pathway TNF TNF-α Ligand TNFR1 TNFR1 Receptor TNF->TNFR1 Binding Complex1 Complex I (Survival) TNFR1->Complex1 Recruitment RIPK1_Active RIPK1 (Active) Kinase Domain Complex1->RIPK1_Active Deubiquitylation (CYLD/A20) Complex2 Complex IIb (RIPK1-RIPK3) RIPK1_Active->Complex2 Interaction Inhibitor Inhibitor (Pyrimidine-Amine) Inhibitor->RIPK1_Active Inhibition (Allosteric/Type II) MLKL MLKL Phosphorylation Complex2->MLKL Phosphorylation Necroptosis Necroptosis (Cell Rupture) MLKL->Necroptosis Membrane Pore Formation

Caption: The Necroptosis Signaling Cascade. The synthesized inhibitor targets the RIPK1 Kinase Domain, preventing the formation of the pro-necroptotic Complex IIb.

Synthetic Workflow (Convergent Assembly)

Synthesis_Flow Core RIPK1 Core Scaffold (Carboxylic Acid) Activation 1. Activation (Active Ester) Core->Activation Fragment 3-(Pyrimidin-5-yl) propan-1-amine Coupling 2. Amide Coupling (RT, 4-6h) Fragment->Coupling Reagents HATU / DIPEA / DMF Reagents->Activation Activation->Coupling Workup 3. Workup (NaHCO3 Wash) Coupling->Workup Product Final Inhibitor (Improved Solubility) Workup->Product

Caption: Convergent synthesis strategy utilizing the amine fragment to install the solubilizing tail in the final step.

Part 4: Comparative Data Summary

The following table highlights the theoretical improvements gained by switching from a traditional benzyl-linker to the pyrimidine-propyl-amine linker (based on SAR trends in GSK2982772 and RIPA-56 analogs).

PropertyBenzyl-Propyl Analog (Reference)Pyrimidin-5-yl-Propyl Analog (Target)Impact
cLogP 4.22.8Improved Solubility (Lower lipophilicity)
H-Bond Acceptors 24Enhanced Binding (Solvent interactions)
RIPK1 IC50 ~10 nM~10-15 nMPotency Maintained
LE (Ligand Eff.) 0.350.42Higher Efficiency
Solubility (pH 7.4) < 5 µM> 50 µMBetter Formulation Potential

References

  • Degterev, A., et al. (2008). "Identification of RIP1 kinase as a specific cellular target of necrostatins." Nature Chemical Biology, 4(5), 313-321. Link

  • Harris, P. A., et al. (2016). "Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases." Journal of Medicinal Chemistry, 59(5), 2163–2178. Link

  • Ren, Y., et al. (2017).[1] "Discovery of a Highly Potent, Selective, and Metabolically Stable Inhibitor of Receptor-Interacting Protein 1 (RIP1) for the Treatment of Systemic Inflammatory Response Syndrome." Journal of Medicinal Chemistry (RIPA-56 Study), 60(3), 972-986. Link

  • PubChem Compound Summary. "3-(Pyrimidin-5-yl)propan-1-amine." National Library of Medicine. Link

Sources

Application Note: High-Resolution NMR Characterization of 3-(Pyrimidin-5-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the structural validation of 3-(Pyrimidin-5-yl)propan-1-amine . It is designed for analytical chemists and medicinal chemists requiring high-fidelity characterization data.[1][2][3]

Executive Summary & Chemical Context

3-(Pyrimidin-5-yl)propan-1-amine is a bifunctional building block featuring an electron-deficient heteroaromatic ring (pyrimidine) connected to a nucleophilic primary amine via a flexible propyl linker.[1][2][3]

Key Analytical Challenges:

  • Exchangeable Protons: The primary amine (-NH2) protons are labile, leading to broadened or invisible signals depending on solvent water content and pH.[1][2]

  • Isochronous Signals: The symmetry of the 5-substituted pyrimidine ring often renders H-4 and H-6 chemically equivalent, simplifying the aromatic region but requiring HMBC for unambiguous assignment.[1]

  • Hygroscopicity: As a primary amine, the free base is prone to absorbing atmospheric CO2 (forming carbamates) and water, necessitating strict sample handling.[2]

Structural Spin System
  • Aromatic System: An

    
     system (or effectively 
    
    
    
    +
    
    
    singlet) comprising the unique H-2 and the symmetric H-4/H-6 protons.[1][2][3]
  • Aliphatic Chain: An

    
     spin system (
    
    
    
    ).[1][2][3]

Experimental Protocol

Sample Preparation

Objective: Maximize signal-to-noise (S/N) and prevent amine proton exchange.

ParameterSpecificationRationale
Solvent A (Preferred) DMSO-d6 (99.9% D)Stabilizes exchangeable NH2 protons; breaks intermolecular H-bonds.[1][2][3] Essential for salt forms (e.g., HCl).[1][2]
Solvent B (Alternative) CDCl3 + 0.05% TMSSuitable for free base.[2] Warning: Acidic impurities in CDCl3 can protonate the amine, shifting signals.
Concentration 10–15 mg in 600 µLOptimal for 13C sensitivity without viscosity broadening.[1][2]
Additives D2O (for 2nd run)Added after initial 1H scan to identify exchangeable -NH2 peaks.
Acquisition Parameters (600 MHz equiv.)
  • Temperature: 298 K (25°C).[1][2]

  • Relaxation Delay (D1): Set to 5.0 s (longer than standard 1.0 s) to ensure full relaxation of the isolated pyrimidine H-2 proton, allowing for accurate integration.

  • Pulse Angle: 30° (for quantitation) or 90° (for max sensitivity).

  • Scans (NS): 16 (1H), 1024 (13C).[1][2]

Spectral Analysis & Assignment Logic

1H NMR Assignment (DMSO-d6)

Note: Chemical shifts (


) are estimates based on electronic environments and analogous 5-substituted pyrimidines.
PositionType

(ppm)
Multiplicity

(Hz)
Assignment Logic
H-2 Ar-CH9.05 Singlet (s)-Most deshielded due to flanking electronegative nitrogens.[1][2][3]
H-4, H-6 Ar-CH8.65 Singlet (s)-Symmetric positions.[1][2][3] Less deshielded than H-2.[1][2][3]
NH2 Amine1.5 - 2.5 Broad (br s)-Highly variable.[1][2][3] Disappears upon D2O shake.[1][2][4]
H-9

-CH2 (to N)
2.55 Triplet (t)7.0Deshielded by amine, but less than Ar-CH2.[1][2][3]
H-7

-CH2 (to Ar)
2.65 Triplet (t)7.5Benzylic-like position; deshielded by ring current.[1][2][3]
H-8

-CH2
1.70 Quintet (quin)7.0-7.5Shielded central methylene.[1][2][3]

Critical QC Check:

  • Integral Ratio: The aromatic region must integrate to 3H (1:2 ratio for H2 : H4/6).[2] The aliphatic region must integrate to 6H (2:2:2).[2]

  • Impurity Flag: A sharp singlet at ~3.3 ppm (in DMSO) indicates water; a triplet at ~1.06 ppm indicates residual ethanol (common solvent).[1][2]

13C NMR Assignment
PositionType

(ppm)
Logic
C-2 Ar-CH157.5 Flanked by two nitrogens (C=N).[1][2][3]
C-4, C-6 Ar-CH156.0 Adjacent to one nitrogen.[1][2][3]
C-5 Ar-C(qt)134.5 Quaternary carbon; substituted point.[1][2][3] Weak intensity.
C-9 CH2-N41.0 Alpha to amine.
C-7 CH2-Ar29.5 Alpha to aromatic ring.[1][2][3]
C-8 CH233.0 Beta position.[1][2][3]

Structural Validation Workflow

The following diagram illustrates the logical flow for confirming the structure, specifically distinguishing it from the 2-substituted or 4-substituted isomers.

NMR_Workflow Start Sample: 3-(Pyrimidin-5-yl)propan-1-amine Step1 1H NMR (DMSO-d6) Start->Step1 Decision1 Symmetry Check: Are H4/H6 equivalent? Step1->Decision1 PathA Yes: 2 signals in Ar region (1:2 ratio) (Consistent with 5-subst) Decision1->PathA Symmetric PathB No: 3 distinct signals (Indicates 4-subst or contamination) Decision1->PathB Asymmetric Step2 2D HMBC Experiment PathA->Step2 Analysis Verify C-5 Connectivity: Aliphatic H-7 correlates to C-4/C-6 Step2->Analysis End Structure Validated Analysis->End

Caption: Logic flow for distinguishing the 5-substituted pyrimidine isomer using symmetry analysis and HMBC connectivity.

2D NMR Correlations (Confirmation)
  • COSY: Confirms the propyl chain connectivity: H-7

    
     H-8 
    
    
    
    H-9.
  • HMBC (Long Range): This is the "Gold Standard" for this molecule.[2]

    • Key Correlation: The aliphatic protons at H-7 (2.65 ppm) should show a strong 3-bond correlation to C-4/C-6 (156.0 ppm) and C-5 (134.5 ppm).[1][2][3]

    • Negative Control: H-7 should not correlate to C-2.

Troubleshooting & Impurity Profiling

Salt vs. Free Base

Commercial samples are often supplied as HCl salts to improve stability.[1][2]

  • Observation: In the HCl salt, the NH2 protons shift downfield to ~8.0 ppm (appearing as NH3+) and broaden significantly. The alpha-methylene (H-9 ) will shift downfield by ~0.3 ppm due to the positive charge on the nitrogen.

  • Action: If free base shifts are required, treat the NMR sample with solid

    
     directly in the tube (for CDCl3) or perform a mini-workup.
    
Common Synthetic Impurities[1][2][3]
  • Pyridine Analogs: If synthesized via heterocycle coupling, check for pyridine contaminants (distinct coupling constants

    
     Hz vs pyrimidine singlets).
    
  • Solvents: Ethanol (t 1.06, q 3.[1][2]44) and TEA (t 1.0, q 2.[1][2]5) are common in amine workups.[1][2]

References

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] (Authoritative text on pulse sequences and relaxation delays). [1][2][3]

  • Reich, H. J. (2023).[1][2] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2][3] (Reference for chemical shift prediction logic).

  • Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][2]

  • Silverstein, R. M., et al. (2014).[1][2] Spectrometric Identification of Organic Compounds. Wiley.[1][2] (Standard for amine and heterocycle characterization).[1][2] [1][2][3]

Sources

Application Notes and Protocols for In Vitro Enzyme Assays of 3-(Pyrimidin-5-yl)propan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Epigenetic Regulators with Pyrimidine Derivatives

In the landscape of modern drug discovery, the strategic design of small molecule inhibitors targeting enzymes that regulate epigenetic modifications has become a cornerstone of therapeutic innovation, particularly in oncology and neurodegenerative diseases.[1][2] The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to interact with the active sites of key enzymes.[1] Derivatives of 3-(pyrimidin-5-yl)propan-1-amine represent a promising class of compounds hypothesized to modulate the activity of critical epigenetic regulators such as Histone Deacetylases (HDACs) and Lysine-Specific Demethylase 1 (LSD1).

In vitro enzyme assays are indispensable tools in the early stages of drug development, providing a controlled environment to quantify the interaction between a compound and its putative enzyme target.[3][4] These assays are fundamental for establishing a compound's potency (e.g., IC₅₀), understanding its mechanism of inhibition, and assessing its selectivity. This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles, protocols, and data interpretation of a robust in vitro fluorometric assay to characterize the inhibitory activity of 3-(pyrimidin-5-yl)propan-1-amine derivatives against Class I Histone Deacetylases (HDACs). A supplementary protocol for a secondary screen against Lysine-Specific Demethylase 1 (LSD1) is also presented to facilitate selectivity profiling.

Part 1: Primary Enzyme Assay - Fluorometric Profiling of HDAC Inhibition

Assay Principle: A Two-Step Enzymatic Cascade for Signal Amplification

The recommended primary assay for screening 3-(pyrimidin-5-yl)propan-1-amine derivatives is a two-step fluorogenic HDAC activity assay.[2][5] This method offers high sensitivity and is well-suited for high-throughput screening (HTS) formats.[2]

The core of this assay lies in the enzymatic deacetylation of a synthetic peptide substrate that has an acetylated lysine residue and is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The fluorescence of the AMC is quenched when it is part of the intact substrate.

Step 1: HDAC-Mediated Deacetylation. In the first step, the HDAC enzyme removes the acetyl group from the lysine residue of the substrate. The rate of this reaction is proportional to the HDAC activity. The presence of an inhibitory compound, such as a derivative of 3-(pyrimidin-5-yl)propan-1-amine, will slow down or prevent this deacetylation.

Step 2: Developer-Mediated Cleavage and Signal Generation. In the second step, a developer solution containing a protease (typically trypsin) is added.[2] This protease specifically recognizes and cleaves the deacetylated peptide, releasing the unquenched, highly fluorescent AMC molecule. The resulting fluorescence intensity is directly proportional to the amount of deacetylated substrate, and thus, to the activity of the HDAC enzyme.[2]

Diagram of the Fluorometric HDAC Assay Workflow

HDAC_Assay_Workflow cluster_step1 Step 1: Deacetylation Reaction cluster_step2 Step 2: Signal Development cluster_detection Step 3: Detection Substrate Fluorogenic Substrate (Acetylated, Quenched) HDAC HDAC Enzyme Substrate->HDAC Binds to active site Deacetylated_Substrate Deacetylated Substrate HDAC->Deacetylated_Substrate Catalyzes deacetylation Inhibitor Test Compound (Pyrimidine Derivative) Inhibitor->HDAC Inhibits activity Developer Developer (Protease) Deacetylated_Substrate->Developer Cleavage site exposed AMC Free AMC (Highly Fluorescent) Developer->AMC Releases fluorophore Reader Fluorescence Plate Reader (Ex: 355 nm / Em: 460 nm) AMC->Reader Measures fluorescence

Caption: Workflow of the two-step fluorogenic HDAC inhibition assay.

Detailed Protocol for HDAC Inhibition Assay

This protocol is designed for a 96-well plate format, but can be scaled to 384-well plates for higher throughput.

1. Reagent Preparation:

  • HDAC Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Ensure all reagents are of high purity.

  • Recombinant Human HDAC Enzyme: Reconstitute lyophilized HDAC1, HDAC2, or HDAC3 (Class I HDACs are common targets) in HDAC Assay Buffer to a stock concentration of 50 µg/mL. Aliquot and store at -80°C. The final working concentration will need to be optimized to ensure the reaction is within the linear range.

  • Fluorogenic Substrate: Use a commercially available substrate such as Boc-Lys(Ac)-AMC. Prepare a 10 mM stock solution in DMSO. The final concentration in the assay is typically between 10-50 µM.

  • Test Compounds: Prepare a 10 mM stock solution of each 3-(pyrimidin-5-yl)propan-1-amine derivative in 100% DMSO. Create a dilution series (e.g., 10-point, 3-fold serial dilution) in DMSO.

  • Positive Control Inhibitor: Use a well-characterized HDAC inhibitor like Trichostatin A (TSA) or SAHA. Prepare a stock solution and a dilution series in DMSO.

  • Developer Solution: Prepare a solution containing a suitable protease (e.g., trypsin at 0.5 mg/mL) in HDAC Assay Buffer. This solution should also contain the positive control inhibitor (e.g., 2 µM TSA) to stop the HDAC reaction upon addition.

2. Experimental Procedure:

  • Prepare Assay Plate:

    • Add 2 µL of the serially diluted test compounds, positive control inhibitor, or DMSO (for no-inhibitor and no-enzyme controls) to the wells of a black, flat-bottom 96-well plate.

  • Enzyme Addition:

    • Prepare a working solution of the HDAC enzyme in pre-warmed (37°C) HDAC Assay Buffer.

    • Add 48 µL of the HDAC enzyme solution to each well containing the test compounds and positive control.

    • For the "no-enzyme" control wells, add 48 µL of HDAC Assay Buffer without the enzyme.

    • Mix gently by shaking the plate for 30 seconds.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

  • Initiate the Reaction:

    • Prepare a working solution of the fluorogenic substrate in pre-warmed (37°C) HDAC Assay Buffer.

    • Add 50 µL of the substrate solution to all wells to start the reaction. The final reaction volume is 100 µL.

    • Mix the plate by shaking for 1 minute.

  • Deacetylation Reaction Incubation:

    • Incubate the plate at 37°C for 60 minutes. This time may need optimization depending on the enzyme activity.

  • Stop Reaction and Develop Signal:

    • Add 50 µL of the Developer Solution to each well.

    • Mix the plate by shaking for 1 minute.

    • Incubate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of AMC.

  • Fluorescence Measurement:

    • Read the fluorescence intensity on a microplate reader with excitation at ~355 nm and emission at ~460 nm.

3. Data Analysis and Interpretation:

  • Background Subtraction: Subtract the average fluorescence of the "no-enzyme" control wells from all other wells.

  • Percentage of Inhibition Calculation: Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_no-enzyme) / (Fluorescence_no-inhibitor - Fluorescence_no-enzyme))

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Data Presentation: Summarizing Inhibitory Potency

The results of the screen should be presented in a clear and concise table, allowing for easy comparison of the inhibitory activities of the different 3-(pyrimidin-5-yl)propan-1-amine derivatives.

Compound IDDerivative SubstitutionIC₅₀ (µM) vs. HDAC1IC₅₀ (µM) vs. HDAC2
PYR-001 4-methoxy anilino0.25 ± 0.030.31 ± 0.05
PYR-002 4-chloro anilino1.5 ± 0.22.1 ± 0.3
PYR-003 Cyclohexylamino> 50> 50
TSA (Control) -0.005 ± 0.0010.008 ± 0.002

Part 2: Secondary Assay - Profiling for LSD1 Inhibition

To assess the selectivity of the lead compounds, a secondary screen against another key epigenetic enzyme, Lysine-Specific Demethylase 1 (LSD1), is highly recommended. LSD1 is a flavin-dependent amine oxidase that demethylates mono- and di-methylated lysine residues on histone H3.[6]

Assay Principle: Peroxidase-Coupled Fluorescent Assay

A common and robust method for measuring LSD1 activity is a coupled-enzyme assay that detects the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.[7]

Reaction Cascade:

  • LSD1 Demethylation: LSD1 catalyzes the demethylation of a methylated histone H3 peptide substrate, producing the demethylated peptide, formaldehyde, and H₂O₂.

  • Peroxidase Reaction: In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorogenic peroxidase substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) to produce a highly fluorescent product, resorufin.[7] The increase in fluorescence is directly proportional to the LSD1 activity.

Diagram of the LSD1 Inhibition Assay Principle

LSD1_Assay_Principle cluster_lsd1_reaction LSD1 Demethylation cluster_detection_reaction Detection Reaction LSD1 LSD1 Enzyme H2O2 Hydrogen Peroxide (H₂O₂) LSD1->H2O2 Substrate Methylated H3 Peptide Substrate->LSD1 HRP Horseradish Peroxidase (HRP) H2O2->HRP Inhibitor Test Compound Inhibitor->LSD1 Inhibits Resorufin Resorufin (Fluorescent) HRP->Resorufin ADHP ADHP (Non-fluorescent) ADHP->HRP Reader Fluorescence Plate Reader (Ex: 540 nm / Em: 590 nm) Resorufin->Reader

Caption: Principle of the coupled-enzyme fluorometric assay for LSD1.

Protocol for LSD1 Inhibition Assay
  • Reagent Preparation:

    • LSD1 Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.5).

    • Recombinant Human LSD1: Reconstitute and store as per the HDAC enzyme.

    • LSD1 Substrate: Use a di-methylated histone H3 lysine 4 (H3K4me2) peptide.

    • Detection Reagents: Horseradish peroxidase (HRP) and a fluorogenic substrate like ADHP.

    • Test Compounds and Controls: Prepare as described for the HDAC assay. A known LSD1 inhibitor (e.g., tranylcypromine) should be used as a positive control.[8]

  • Experimental Procedure:

    • Add 2 µL of diluted test compounds, controls, or DMSO to the wells of a 96-well plate.

    • Prepare a master mix containing LSD1 Assay Buffer, HRP, and the H3K4me2 substrate.

    • Add 48 µL of this master mix to each well.

    • Prepare a working solution of the LSD1 enzyme. Add 25 µL to each well (except "no-enzyme" controls).

    • Pre-incubate at 37°C for 15 minutes.

    • Initiate the detection reaction by adding 25 µL of the ADHP solution.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence with excitation at ~540 nm and emission at ~590 nm.

  • Data Analysis:

    • Calculate percent inhibition and determine IC₅₀ values as described for the HDAC assay.

Conclusion: A Pathway to Characterizing Novel Epigenetic Modulators

The protocols detailed in this application note provide a robust framework for the in vitro characterization of 3-(pyrimidin-5-yl)propan-1-amine derivatives as potential inhibitors of HDACs and LSD1. Adherence to these methodologies, coupled with careful data analysis, will enable researchers to reliably determine the potency and selectivity of their compounds. Such in vitro profiling is a critical first step, guiding lead optimization efforts and providing the foundational data necessary for advancing promising candidates into more complex cell-based assays and subsequent stages of the drug discovery pipeline.[3][9]

References

  • Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. Available from: [Link]

  • Abdel-Maksoud, M.S., et al. (2023). Harnessing pyrimidine as a building block for histone deacetylase inhibitors. Archiv der Pharmazie, 356(9), e2300208. Available from: [Link]

  • EpigenTek. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). Available from: [Link]

  • Reaction Biology. Histone Deacetylase (HDAC) Assay Services. Available from: [Link]

  • Gao, P., et al. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 157, 106-116. Available from: [Link]

  • BellBrook Labs. (2023). What Is the Best Sirtuin Assay for SIRT Screening?. Available from: [Link]

  • Hoffmann, K., et al. (2003). A fluorogenic histone deacetylase assay well suited for high-throughput activity screening. International Journal of Oncology, 23(5), 1473-1478. Available from: [Link]

  • Senanayaka, D., et al. (2024). Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1) Display Variable Inhibition on Nucleosome Substrates. Biochemistry, 63(11), 1369-1375. Available from: [Link]

  • Bradshaw, J.M. (2011). Preparation and Biochemical Analysis of Classical Histone Deacetylases. Methods in Molecular Biology, 791, 75-92. Available from: [Link]

  • Cevrentas, P., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal, 26(4), 84. Available from: [Link]

  • Carotti, A., et al. (1998). Inhibition of Monoamine Oxidase-B by Condensed Pyridazines and Pyrimidines: Effects of Lipophilicity and Structure-Activity Relationships. Journal of Medicinal Chemistry, 41(21), 4042-4049. Available from: [Link]

  • El-Sayed, N.N.E., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7549. Available from: [Link]

  • Wegener, D., et al. (2003). In vitro assays for the determination of histone deacetylase activity. Methods, 31(1), 35-41. Available from: [Link]

  • Amsbio. HDAC Fluorogenic Assay Kit (Green). Available from: [Link]

  • El-Naggar, A.M., et al. (2023). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 13(31), 21629-21646. Available from: [Link]

  • Blanck, J.K., et al. (2015). Lysine-Specific Demethylase 1A (KDM1A/LSD1): Product Recognition and Kinetic Analysis of Full-Length Histones. Biochemistry, 54(26), 4138-4147. Available from: [Link]

  • Salahuddin, et al. (2016). ENZYME INHIBITION AND BIOAPPLICATIONS. SciSpace. Available from: [Link]

  • Mathew, B., et al. (2020). Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development. Molecules, 25(16), 3599. Available from: [Link]

  • Bautista-Aguilera, O.M., et al. (2021). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. Molecules, 26(11), 3349. Available from: [Link]

  • BellBrook Labs. (2024). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Available from: [Link]

  • Save My Exams. (2024). Enzyme Inhibition – IB HL Biology Revision Notes. Available from: [Link]

  • EpigenTek. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Available from: [Link]

  • Aryal, S. (2023). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Microbe Notes. Available from: [Link]

  • PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. Available from: [Link]

  • Culhane, J.C., & Cole, P.A. (2007). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 429, 235-257. Available from: [Link]

  • LibreTexts Biology. (2023). 6.4: Enzyme Inhibition. Available from: [Link]

  • Attia, M.I., et al. (2021). Synthesis and in-vitro anti-proliferative evaluation of some pyrazolo[1,5-a]pyrimidines as novel larotrectinib analogs. ResearchGate. Available from: [Link]

  • Cevrentas, P., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. ResearchGate. Available from: [Link]

  • Chen, Y., et al. (2024). Application of Machine Learning Methods in Predicting Lysine-specific Histone Demethylase 1 (LSD1) Inhibitors. Bentham Science Publishers. Available from: [Link]

  • Khan, I., et al. (2023). In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. Molecules, 28(15), 5849. Available from: [Link]

  • Carotti, A., et al. (2002). Synthesis and Monoamine Oxidase Inhibitory Activity of New Pyridazine-, Pyrimidine- and 1,2,4-Triazine-Containing Tricyclic Derivatives. Journal of Medicinal Chemistry, 45(19), 4294-4303. Available from: [Link]

  • El-Damasy, D.A., et al. (2023). Molecular design, synthesis and in vitro biological evaluation of thienopyrimidine–hydroxamic acids as chimeric kinase HDAC inhibitors: a challenging approach to combat cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2210419. Available from: [Link]

  • BPS Bioscience. LSD1 Homogeneous Assay Kit. Available from: [Link]

  • Dow, R.L., et al. (2015). A Novel HDAC Inhibitor with a Hydroxy-Pyrimidine Scaffold. ResearchGate. Available from: [Link]

  • Sobjanek, M., et al. (2023). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Molecules, 28(15), 5777. Available from: [Link]

  • Borbely, E., et al. (2023). Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines. Molecules, 28(8), 3514. Available from: [Link]

  • Myeloma UK. (2017). Histone deacetylase (HDAC) inhibitors. YouTube. Available from: [Link]

  • JPT Peptide Technologies. Universal Continuous Sirtuin Assay Kit. Available from: [Link]

Sources

cytotoxicity testing of 3-(Pyrimidin-5-yl)propan-1-amine analogues

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cytotoxicity Profiling of 3-(Pyrimidin-5-yl)propan-1-amine Analogues

Introduction & Scope

The scaffold 3-(Pyrimidin-5-yl)propan-1-amine represents a critical pharmacophore in medicinal chemistry, often utilized as a linker in PROTACs (Proteolysis Targeting Chimeras) or as a hinge-binding motif in kinase inhibitors (e.g., CDK2, HPK1 inhibitors). While the pyrimidine core mimics nucleosides—suggesting potential antimetabolite activity—the propyl-amine tail introduces specific solubility and basicity characteristics that complicate standard cytotoxicity assays.

This Application Note provides a rigorous, self-validating framework for evaluating the cytotoxicity of these analogues. Unlike generic small-molecule protocols, this guide addresses the specific liabilities of primary amine-containing heterocycles, particularly their tendency to induce false positives in tetrazolium-based assays (MTT/MTS) via non-enzymatic reduction.

Key Objectives:

  • Determine the IC50 (half-maximal inhibitory concentration) with high precision.

  • Distinguish between on-target efficacy and off-target general toxicity .

  • Eliminate assay artifacts caused by the amine functional group.

Pre-Assay Considerations: Compound Management

Before biological testing, the physicochemical properties of the amine tail must be managed to ensure data integrity.

Solubility and pH Balance

The primary amine at the terminal position of the propyl chain is basic (pKa ~9–10). In unbuffered solutions or high concentrations (>100 µM), this can shift the pH of the culture medium, causing cell death unrelated to specific binding.

  • Solvent: Dissolve analogues in 100% DMSO to create a 10 mM or 20 mM stock.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation of pyrimidine crystals.

  • Dilution: Ensure the final DMSO concentration in the cell well is <0.5% (v/v) .

  • Validation Step: Check the pH of the highest test concentration in culture media. If phenol red turns purple/fuschia, the amine is altering pH. Action: Titrate with HEPES buffer to maintain physiological pH (7.4).

Assay Interference Check (The "Amine Effect")

Primary amines can chemically reduce tetrazolium salts (MTT) to formazan in the absence of cells, leading to underestimation of toxicity .

  • Recommendation: Use ATP-based Luminescence assays (e.g., CellTiter-Glo®) as the primary screen.

  • Alternative: If using MTT/MTS, run a Cell-Free Control : Media + Compound + MTT reagent (No cells). If absorbance increases over time, the compound is chemically interfering.

Primary Screening Protocol: ATP Bioluminescence

This protocol is the gold standard for this compound class, avoiding the redox interference common with amine-rich molecules.

Assay Principle: Quantifies ATP, a marker of metabolically active cells. Readout: Luminescence (RLU).

Materials
  • Cell Lines:

    • Target: PC-3 (Prostate), MCF-7 (Breast) – common targets for pyrimidine analogues.

    • Toxicity Control: HepG2 (Liver) or HEK293 (Kidney) to assess general cytotoxicity.

  • Reagent: CellTiter-Glo® (Promega) or equivalent ATP-lite system.

  • Plate: 384-well or 96-well Solid White Opaque plates (prevents light cross-talk).

Step-by-Step Workflow
  • Cell Seeding (Day 0):

    • Harvest cells in the exponential growth phase.

    • Seed density: 3,000–5,000 cells/well (96-well) in 100 µL media.

    • Crucial: Incubate for 24 hours at 37°C/5% CO₂ to allow attachment and recovery from trypsin stress.

  • Compound Treatment (Day 1):

    • Prepare a Serial Dilution (1:3) of the pyrimidine analogue in media.[1]

    • Range: 8 points, starting from 100 µM down to 0.04 µM.

    • Add 100 µL of 2x compound solution to the wells (Final Vol = 200 µL).

    • Controls:

      • Negative:[2] 0.5% DMSO in Media.[1]

      • Positive: Staurosporine (1 µM) or Doxorubicin.

      • Background: Media only (no cells).

  • Incubation (Day 1–4):

    • Incubate for 72 hours . This duration is critical for pyrimidine analogues, which often act as antimetabolites requiring multiple cell division cycles to manifest toxicity.

  • Readout (Day 4):

    • Equilibrate plate and reagent to Room Temperature (RT) for 30 mins.

    • Add volume of CellTiter-Glo reagent equal to cell culture volume (e.g., 100 µL).

    • Orbitally shake for 2 minutes (induce lysis).

    • Incubate 10 minutes (stabilize signal).

    • Read Luminescence (Integration time: 0.5–1.0 sec).

Secondary Protocol: Mechanistic Deconvolution

If the analogue shows potency (IC50 < 1 µM), determine the mode of death. Pyrimidine analogues often induce Apoptosis (via DNA replication stress) rather than Necrosis (membrane rupture).

Multiplexed Assay Strategy:

  • Caspase 3/7 Activity: Measures Apoptosis.

  • LDH Release: Measures Necrosis/Membrane integrity.

Protocol Modification
  • Use the same seeding density as the primary screen.

  • Multiplexing: Use a non-lytic LDH assay on the supernatant before adding the lytic Caspase reagent to the cells.

Interpretation:

  • High Caspase / Low LDH: Specific apoptotic induction (Desirable for oncology).

  • Low Caspase / High LDH: Necrotic cell death (Potential for inflammation/toxicity).

Data Analysis & Visualization

Quantitative Analysis

Normalize RLU (Relative Light Units) to percentage viability:



Fit data to a 4-Parameter Logistic (4PL) Hill Equation :



  • Hill Slope: A slope > 1.0 suggests cooperative binding or a threshold effect. A slope < 1.0 suggests heterogeneity in the cell population or solubility issues.

Summary Table: Assay Selection Matrix
Assay TypeTarget MechanismSuitability for Pyrimidine AminesCaveats
ATP (CellTiter-Glo) Metabolic ActivityHigh (Recommended) Lytic endpoint; cells cannot be reused.
MTT / MTS Mitochondrial ReductaseLow High Risk: Primary amines can reduce MTT non-enzymatically (False Negative).
LDH Release Membrane IntegrityMedium Detects late-stage necrosis; misses early apoptosis.
Real-Time Imaging Confluence / MorphologyHigh Requires IncuCyte/Live-cell imager; unaffected by chemistry.

Workflow Diagrams (Graphviz)

Figure 1: Cytotoxicity Screening Workflow

Caption: A decision-tree workflow for evaluating pyrimidine-amine analogues, prioritizing exclusion of chemical interference.

CytotoxicityWorkflow Start Compound Library 3-(Pyrimidin-5-yl)propan-1-amine Analogues QC QC: Solubility & pH Check (DMSO Stock) Start->QC Interference Interference Check (Cell-Free MTT or ATP Assay) QC->Interference Decision Interference Detected? Interference->Decision ATP_Assay Primary Screen: ATP Luminescence (CellTiter-Glo) 72h Incubation Decision->ATP_Assay Yes (Avoid MTT) MTT_Assay Alternative Screen: MTT/MTS (Requires Wash Steps) Decision->MTT_Assay No Hit_Select Hit Selection (IC50 < 1 µM) ATP_Assay->Hit_Select MTT_Assay->Hit_Select Mechanism Secondary Assay: Caspase 3/7 vs. LDH Hit_Select->Mechanism

Figure 2: Mechanism of Action Hypothesis

Caption: Proposed pathway where pyrimidine analogues disrupt DNA synthesis leading to Caspase-mediated apoptosis.

MOA Compound Pyrimidine Analogue Target Target Binding (Kinase/DNA) Compound->Target Influx Stress Replication Stress (S-Phase Arrest) Target->Stress Inhibition Mito Mitochondrial Dysfunction Stress->Mito Signal Caspase Caspase 3/7 Activation Mito->Caspase Cyt C Release Death Apoptosis Caspase->Death

References

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[3][4] Link

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen Protocol. Developmental Therapeutics Program. Link

  • Riss, T.L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Stockert, J.C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica. Link (Discusses artifacts in tetrazolium assays).

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Link

Sources

Application Note: Biological Evaluation of Novel Pyrimidine Derivatives as Anti-Proliferative Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Privilege

The pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ubiquity in biological systems (cytosine, thymine, uracil) and its ability to engage diverse biological targets. In the context of oncology, novel pyrimidine derivatives are frequently designed to act as Kinase Inhibitors (targeting the ATP-binding pocket of EGFR, VEGFR, or CDKs) or Microtubule Destabilizing Agents .

This application note provides a rigorous, standardized workflow for evaluating the anti-proliferative efficacy of synthesized pyrimidine libraries. It moves beyond simple observation to mechanistic validation, ensuring that observed cytotoxicity is target-driven rather than an off-target artifact.

Mechanistic Rationale & Signaling Pathways

Before initiating wet-lab protocols, it is critical to understand the intended Mechanism of Action (MOA). Pyrimidine derivatives typically function via two primary pathways:

  • Competitive Kinase Inhibition: The pyrimidine ring mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of kinases (e.g., EGFR, CDK2), thereby blocking downstream signaling cascades (Ras/Raf/MEK/ERK) essential for proliferation.

  • Tubulin Polymerization Inhibition: Certain pyrimidine moieties bind to the colchicine site of tubulin, preventing microtubule formation during mitosis, leading to G2/M arrest and apoptosis.

Visualization: Pyrimidine Mechanism of Action

The following diagram illustrates the dual-targeting potential of pyrimidine derivatives.

MOA_Pathway cluster_Kinase Pathway A: Kinase Inhibition cluster_Tubulin Pathway B: Antimitotic Compound Novel Pyrimidine Derivative Target_Kinase ATP Binding Pocket (EGFR / VEGFR / CDK) Compound->Target_Kinase Competitive Binding Target_Tubulin Colchicine Binding Site (Tubulin) Compound->Target_Tubulin Allosteric Binding Signal_Block Block Phosphorylation Target_Kinase->Signal_Block Downstream Inhibit Ras/Raf/MEK Signal_Block->Downstream Apoptosis Apoptosis / Cell Death Downstream->Apoptosis Mitosis_Block Disrupt Spindle Formation Target_Tubulin->Mitosis_Block Mitosis_Block->Apoptosis G2/M Arrest

Figure 1: Dual mechanistic pathways for pyrimidine derivatives leading to apoptotic cell death.

Protocol 1: Primary Screening via MTT Assay

Objective: Determine the IC50 (half-maximal inhibitory concentration) of the library against a panel of cancer cell lines (e.g., MCF-7, HCT-116, HeLa).

Expert Insight: The MTT assay relies on mitochondrial succinate dehydrogenase. Pyrimidine derivatives can sometimes alter mitochondrial respiration without immediately killing the cell. Therefore, visual inspection of cells prior to solubilization is a mandatory quality control step to distinguish metabolic suppression from true cytotoxicity.

Materials
  • Cell Lines: Adherent cancer cell lines (log phase).

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) (5 mg/mL in PBS).

  • Solvent: DMSO (Dimethyl sulfoxide).

  • Control: 5-Fluorouracil (5-FU) or Doxorubicin (Positive Control).

Step-by-Step Methodology
  • Seeding:

    • Seed cells in 96-well plates at a density of

      
       to 
      
      
      
      cells/well in 100 µL complete media.
    • Critical: Fill outer wells with PBS to prevent "edge effects" caused by evaporation, which skews data in corner wells.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment:

    • Prepare a stock solution of the pyrimidine derivative (e.g., 10 mM in DMSO).

    • Perform serial dilutions in culture media to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Validation: Ensure final DMSO concentration is < 0.5% in all wells to prevent solvent toxicity.

    • Add 100 µL of treatment media to wells (triplicate per concentration).

  • Incubation:

    • Incubate for 48 or 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT stock solution to each well.

    • Incubate for 3–4 hours. Look for purple formazan crystals.

  • Solubilization & Reading:

    • Aspirate media carefully (do not disturb crystals).

    • Add 150 µL DMSO to dissolve formazan. Shake plate for 10 mins.

    • Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

Protocol 2: Cell Cycle Analysis (Flow Cytometry)

Objective: To determine if the anti-proliferative effect is due to cell cycle arrest (cytostatic) or apoptosis (cytotoxic), which helps validate the MOA (e.g., G2/M arrest suggests tubulin targeting).

Step-by-Step Methodology
  • Treatment: Treat

    
     cells in 6-well plates with the IC50 concentration of the lead pyrimidine derivative for 24 hours.
    
  • Harvesting:

    • Trypsinize cells and wash twice with cold PBS.

    • Critical: Pellet must be single-cell suspension. Clumps will distort DNA content analysis.

  • Fixation:

    • Resuspend pellet in 200 µL PBS.

    • Add 800 µL ice-cold 70% ethanol dropwise while vortexing gently.

    • Incubate at -20°C for at least 2 hours (overnight preferred).

  • Staining:

    • Wash cells with PBS to remove ethanol.

    • Resuspend in 500 µL Staining Solution: PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) .

    • Note: RNase is essential to prevent PI from staining RNA, which would create false DNA signals.

    • Incubate 30 mins at 37°C in the dark.

  • Acquisition:

    • Analyze on a Flow Cytometer (e.g., BD FACSCalibur).

    • Gate single cells (Area vs. Width/Height) to exclude doublets.

    • Quantify populations: Sub-G1 (Apoptosis), G0/G1, S, and G2/M.

Experimental Workflow & Decision Logic

The following workflow outlines the decision-making process for advancing a hit compound.

Workflow Start Synthesized Library Screen Primary Screen (MTT Assay) Start->Screen Decision1 IC50 < 10 µM? Screen->Decision1 Discard Discard / Redesign Decision1->Discard No Secondary Secondary Screen (Normal Cell Line) Decision1->Secondary Yes Selectivity Selectivity Index > 3? Secondary->Selectivity Selectivity->Discard No (Toxic) Mechanism Mechanistic Study (Flow Cytometry / Kinase Assay) Selectivity->Mechanism Yes Lead Lead Candidate Mechanism->Lead

Figure 2: Screening cascade for validating pyrimidine derivatives.

Data Presentation & Analysis

When reporting results, raw OD values must be converted to % Cell Viability.

Formula:



Representative Data Table: The table below demonstrates how to present comparative IC50 data.

Compound IDR1 SubstituentR2 SubstituentMCF-7 IC50 (µM)HeLa IC50 (µM)HEK-293 (Normal) IC50Selectivity Index (SI)
PYR-01 -Cl-H45.2 ± 2.150.1 ± 1.5>100> 2.2
PYR-04 -OCH3-NO22.4 ± 0.3 3.1 ± 0.5 65.2 ± 4.127.1
PYR-07 -OH-CH3>100>100>100N/A
5-FU (Ref) N/AN/A5.8 ± 0.44.2 ± 0.215.5 ± 1.22.6

Note: PYR-04 shows superior potency and selectivity compared to the standard 5-FU, making it a prime candidate for mechanistic follow-up.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

  • Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.

  • Sharma, V., et al. (2014). Pyrimidine scaffolds: a reservoir of diverse pharmacological activities. International Journal of Pharmaceutical Sciences and Research.

  • Darzynkiewicz, Z., & Juan, G. (2001). DNA content measurement for DNA ploidy and cell cycle analysis. Current Protocols in Cytometry.

structure-activity relationship (SAR) studies of 3-(Pyrimidin-5-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-(Pyrimidin-5-yl)propan-1-amine moiety represents a "privileged scaffold" in modern drug discovery, serving as a critical pharmacophore in Histamine H3/H4 receptor antagonists and a solubilizing solvent-front binder in Type I/II Kinase inhibitors. This Application Note provides a comprehensive guide to the Structure-Activity Relationship (SAR) profiling of this scaffold. We detail a robust synthetic protocol for scaffold generation, a strategic library expansion workflow, and a validated biological assay for assessing binding affinity.

Introduction: The Chemical Space

The pyrimidine ring is ubiquitous in bioactive molecules, but the specific attachment of a flexible propyl-amine linker at the C-5 position offers unique medicinal chemistry advantages:

  • Geometric Reach: Unlike the ethyl linker found in histamine (which targets H1/H2), the propyl linker extends the basic amine further, often optimizing interactions with the conserved Aspartate residue in H3/H4 GPCR orthosteric sites.

  • Solubility Enhancement: In kinase inhibitors, the C-5 substituent often points toward the solvent front. The primary amine provides a high-pKa center (

    
    ) that improves aqueous solubility and can form salt bridges with surface Glu/Asp residues.
    
  • Metabolic Stability: The pyrimidine ring is generally less prone to oxidative metabolism than phenyl rings, though the primary amine requires capping or cyclization to prevent rapid MAO-mediated deamination.

Physicochemical Profile
PropertyValue (Approx.)Implication
MW 137.18 g/mol Ideal Fragment-Based Drug Discovery (FBDD) starting point.
cLogP -0.6 to 0.1Highly polar; excellent for lowering lipophilicity in lead optimization.
TPSA ~52 ŲGood membrane permeability potential if amine is masked/substituted.
pKa (Amine) ~10.5Strong cation at physiological pH (7.4).

Synthetic Protocol: Scaffold Construction

Objective: Scalable synthesis of 3-(Pyrimidin-5-yl)propan-1-amine from commercially available 5-bromopyrimidine. Rationale: A Sonogashira coupling followed by reduction is preferred over direct alkylation to avoid regioselectivity issues at the pyrimidine nitrogens.

Diagram: Synthetic Workflow

Synthesis Start 5-Bromopyrimidine (SM) Inter1 Intermediate A: Alkyne Coupled Start->Inter1 Sonogashira Coupling Reagent1 N-Boc-prop-2-yn-1-amine Pd(PPh3)2Cl2, CuI, Et3N Reagent1->Inter1 Inter2 Intermediate B: Saturated Linker Inter1->Inter2 Hydrogenation Step2 H2, Pd/C MeOH Step2->Inter2 Final Target: 3-(Pyrimidin-5-yl)propan-1-amine Inter2->Final Acid Hydrolysis Step3 HCl/Dioxane Deprotection Step3->Final

Figure 1: Step-wise synthesis of the target scaffold via Sonogashira coupling and hydrogenation.

Detailed Methodology

Step 1: Sonogashira Coupling

  • Setup: In a flame-dried Schlenk flask under Argon, dissolve 5-bromopyrimidine (1.0 eq) and N-Boc-prop-2-yn-1-amine (1.2 eq) in anhydrous DMF.

  • Catalyst Addition: Add

    
     (0.05 eq) and CuI (0.1 eq).
    
  • Base: Add triethylamine (

    
    , 3.0 eq) dropwise.
    
  • Reaction: Heat to 80°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Dilute with EtOAc, wash with water and brine (3x) to remove DMF. Dry over

    
    . Purify via flash chromatography.
    
    • Critical Note: Deoxygenation is vital. Palladium is sensitive to

      
       which causes homocoupling of the alkyne (Glaser coupling).
      

Step 2: Hydrogenation (Linker Saturation)

  • Dissolve the alkyne intermediate in MeOH.

  • Add 10% Pd/C (10 wt% loading).

  • Stir under

    
     balloon (1 atm) for 12 hours.
    
    • Checkpoint: Ensure complete reduction of the internal alkyne to the alkane. Incomplete reduction leaves a rigid alkene which alters the SAR vector.

Step 3: Boc-Deprotection

  • Treat the intermediate with 4M HCl in Dioxane at 0°C for 1 hour.

  • Concentrate in vacuo to yield the dihydrochloride salt .

SAR Strategy: Library Expansion

Once the core scaffold is synthesized, the SAR study focuses on three vectors: The Head (Pyrimidine), the Linker , and the Tail (Amine).

SAR Decision Matrix
VectorModificationRationale
Vector A: Amine (Tail) Reductive Amination (R-CHO)Convert primary amine to secondary/tertiary to improve BBB penetration and reduce MAO clearance.
Vector B: Linker

-Methylation
Introduce chirality and steric bulk to restrict conformational freedom (reduce entropic penalty upon binding).
Vector C: Pyrimidine (Head) C-2 Substitution (

,

)
Modulate the electron density of the ring nitrogens.

at C-2 creates a "donor-acceptor-donor" motif common in kinase hinges.
Diagram: Optimization Logic

SAR_Logic Center Scaffold: 3-(Pyrimidin-5-yl)propan-1-amine Tail Vector A: Amine Tail (Solubility/Interaction) Center->Tail Linker Vector B: Propyl Linker (Geometry/Rigidity) Center->Linker Head Vector C: Pyrimidine Ring (H-Bonding/Electronics) Center->Head Tail_Mod1 Tertiary Amines (Piperidine/Pyrrolidine) Tail->Tail_Mod1 Tail_Mod2 Guanidines (Arg mimetic) Tail->Tail_Mod2 Linker_Mod1 Gem-dimethyl (Thorpe-Ingold Effect) Linker->Linker_Mod1 Linker_Mod2 Cyclization (Conformation Lock) Linker->Linker_Mod2 Head_Mod1 2-Amino group (Kinase Hinge Binder) Head->Head_Mod1 Head_Mod2 2-Methoxy (H3R Selectivity) Head->Head_Mod2

Figure 2: Strategic modification vectors for the pyrimidine-propylamine scaffold.

Biological Protocol: Histamine H3 Receptor Binding

Context: The propyl-amine pyrimidine is a classic pharmacophore for H3R antagonists. This assay validates the "Activity" component of the SAR.

Assay Type: Radioligand Displacement Assay (Membrane Preparation). Target: Human Histamine H3 Receptor (hH3R) expressed in CHO-K1 cells. Radioligand:


-N- 

-methylhistamine (

).
Step-by-Step Protocol
  • Membrane Preparation:

    • Harvest CHO-hH3R cells in ice-cold PBS.

    • Homogenize in Buffer A (50 mM Tris-HCl, pH 7.4, 5 mM

      
      ).
      
    • Centrifuge at 40,000 x g for 20 mins. Resuspend pellet in Buffer A.

  • Incubation:

    • Total Binding: 200

      
      L membranes + 25 
      
      
      
      L
      
      
      -NAMH (2 nM final) + 25
      
      
      L Vehicle (DMSO).
    • Non-Specific Binding (NSB): Add 25

      
      L of 10 
      
      
      
      M Thioperamide (Standard H3 antagonist).
    • Test Compounds: Add 25

      
      L of synthesized pyrimidine analogs (Concentration range: 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding of the cationic amine).

  • Quantification: Measure radioactivity via Liquid Scintillation Counting.

Data Analysis
  • Calculate % Inhibition:

    
    
    
  • Fit data to a one-site competition model (Sigmoidal dose-response) to determine

    
    .
    
  • Convert to

    
     using the Cheng-Prusoff equation: 
    
    
    

Case Study: Interpretation of Results

A hypothetical dataset demonstrating the SAR trends for this scaffold:

Compound IDPyrimidine (C2)LinkerAmine (Tail)hH3R

(nM)
Interpretation
PYR-001 HPropyl

450Moderate hit. Primary amine is too polar/metabolically labile.
PYR-002 HEthyl

2,100Linker Effect: Shortening to ethyl kills potency (loss of reach).
PYR-003 HPropylPiperidine12Tail Effect: Tertiary amine dramatically improves affinity (hydrophobic collapse).
PYR-004

PropylPiperidine85Head Effect: 2-Amino reduces affinity for H3R (electronic clash), but may increase Kinase potency.

References

  • Pyrimidine Scaffold Versatility

    • Title: Recent Advances in Pyrimidine-Based Drugs.
    • Source: MDPI, Molecules (2021).
    • Link:[Link]

  • Histamine H3 Antagonist Design

    • Title: New lead elements for histamine H3 receptor ligands in the pyrrolo[2,3-d]pyrimidine class.[1][2]

    • Source: Bioorganic & Medicinal Chemistry Letters (2018).[2]

    • Link:[Link]

  • Synthetic Methodology (Sonogashira)

    • Title: A convenient one-pot synthesis of 3-amino-2,5-dihydropyridazine and pyrimidine derivatives.[3]

    • Source: Molecular Diversity (2012).
    • Link:[Link]

  • Kinase Inhibitor Context

    • Title: Structure-based discovery of... pyrimidine-5-yl urea as a potent type-II PLK4 inhibitor.
    • Source: European Journal of Medicinal Chemistry (2022).
    • Link:[Link]

Sources

Application Note: Strategic Purification of 3-(Pyrimidin-5-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 3-(Pyrimidin-5-yl)propan-1-amine presents a classic "polar basic" challenge in chromatography. The molecule contains two distinct nitrogen centers: a highly basic primary amine (


) and a weakly basic pyrimidine ring (

). This dual nature leads to severe peak tailing on standard silica due to silanol interactions and poor retention on C18 stationary phases under acidic conditions.

This guide details three validated protocols to isolate this molecule with >98% purity:

  • Normal Phase Flash: Utilizing an "Ammonia Shield" modifier system.

  • Preparative HPLC: A High-pH Reverse Phase strategy to maximize hydrophobic retention.

  • Solid Phase Extraction (SCX): A "Catch-and-Release" polishing step for desalting.

Physicochemical Profile & Chromatographic Behavior[1][2][3][4]

Understanding the molecule's interaction with stationary phases is the prerequisite for successful isolation.

FeatureChemical PropertyChromatographic Consequence
Primary Amine Highly Basic (

)
Protonated at neutral/acidic pH. Interacts ionically with residual silanols (

) on silica, causing irreversible adsorption or "shark-fin" tailing.[1]
Pyrimidine Ring Polar, Weak Base (

)
Increases water solubility.[1] Reduces retention on C18 columns unless the molecule is in its neutral state.
Propyl Linker Short Aliphatic ChainProvides minimal hydrophobic surface area, making retention difficult in Reverse Phase without pH modification.[1]
The "Silanol Drag" Mechanism

On standard silica gel, the acidic silanol groups act as cation exchangers. The basic amine of the target molecule binds to these sites. Without a stronger base in the mobile phase to compete for these sites, the target molecule "drags" along the column rather than partitioning cleanly.

SilanolInteraction cluster_0 Standard Conditions (Tailing) cluster_1 Modified Conditions (Elution) Silanol Silica Surface (Si-OH / Si-O-) Target Target Amine (R-NH3+) Silanol->Target Ionic Binding (Stuck) Silanol2 Silica Surface (Si-OH) Modifier Ammonium Hydroxide (NH4+) Silanol2->Modifier Preferential Binding Target2 Target Amine (Free Base) Target2->Modifier Displaced & Eluting

Figure 1: Mechanism of amine tailing and the "shielding" effect of ammonium hydroxide modifiers.[1]

Protocol A: Normal Phase Flash Chromatography (The Workhorse)

Best for: Crude reaction mixtures (>500 mg scale).

Standard DCM/MeOH gradients will fail. You must use a basic modifier. Triethylamine (TEA) is common, but Ammonium Hydroxide (NH₄OH) is superior for this molecule because it is more volatile and easier to remove post-purification.[1]

Materials
  • Stationary Phase: Spherical Silica (20–40 µm). Note: Amine-functionalized silica is an alternative but expensive.

  • Solvent A: Dichloromethane (DCM).

  • Solvent B: 10% (v/v) 7N Ammonia in Methanol. (Preparation: Mix 100 mL 7N NH₃/MeOH with 900 mL DCM is incorrect ; see table below for the correct B-line preparation).

    • Correction: To ensure miscibility and proper gradient formation, prepare Solvent B as: MeOH containing 10% concentrated NH₄OH (aq) or 7N NH₃ in MeOH .[1]

Step-by-Step Gradient

System: Automated Flash System (e.g., Teledyne Isco, Biotage).[1] Detection: UV 254 nm (Pyrimidine absorption) + ELSD (if available).

StepTime (CV)% Solvent BDescription
Equilibration 3 CV0%Flush column with pure DCM.
Loading --Dry load on Celite or silica (recommended over liquid load to prevent band broadening).
Isocratic Hold 2 CV0%Elute non-polar impurities (e.g., protected intermediates).[1]
Gradient 10 CV0% → 20%Shallow gradient. Target elutes typically around 8-12% B.
Flush 3 CV100%Wash column.

Critical Check: Spot fractions on TLC. Use Ninhydrin stain (turns purple/red upon heating) to visualize the primary amine. UV alone may miss non-aromatic impurities.

Protocol B: High-pH Preparative HPLC (The High Purity Method)

Best for: Final purification (>98% purity requirement) or removing closely eluting isomers.

Standard acidic (TFA/Formic Acid) mobile phases will protonate the amine, making it extremely polar.[1] It will likely elute in the void volume (


) with poor resolution. High pH  is required to keep the amine in its neutral (free base) form, increasing hydrophobicity and retention on the C18 chain.
Buffer Preparation (10mM Ammonium Bicarbonate, pH 10)[1]
  • Dissolve 0.79 g Ammonium Bicarbonate in 1 L HPLC-grade water.

  • Adjust pH to 10.0 using Ammonium Hydroxide (28-30%).

  • Filter through 0.22 µm membrane.

Method Parameters
  • Column: C18 Hybrid Particle (e.g., Waters XBridge or Phenomenex Gemini NX).[1] Standard silica-based C18 will dissolve at pH 10.

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Flow Rate: 20 mL/min (for 19mm ID column).

Time (min)% B (MeCN)Event
0.05Initial Hold
1.05Injection
12.060Linear Gradient
12.195Wash
15.095End Wash
15.15Re-equilibration

Why this works: At pH 10, the primary amine (pKa 10.[1]7) is ~15-20% neutral and in rapid equilibrium, while the pyrimidine is fully neutral. This significantly increases interaction with the C18 phase compared to pH 3.

Protocol C: SCX Solid Phase Extraction (The Polishing Step)

Best for: Desalting (removing TFA salts) or extracting the amine from a complex non-basic matrix.

Strong Cation Exchange (SCX) relies on the sulfonic acid groups on the sorbent binding to the basic amine.

Workflow Diagram

SCX_Workflow Start Crude Sample (Dissolved in MeOH/Water) Condition 1. Condition Cartridge (MeOH then Water) Start->Condition Load 2. Load Sample (Gravity flow) Condition->Load Wash 3. Wash (MeOH/DCM) Load->Wash Non-basic impurities pass through Elute 4. Elute (5% NH4OH in MeOH) Wash->Elute Amine retained on cartridge Finish Pure Free Base Elute->Finish Ammonia displaces target amine

Figure 2: "Catch and Release" purification strategy using SCX cartridges.

Procedure
  • Conditioning: Pass 3 CV (Column Volumes) of MeOH, then 3 CV of water through the SCX cartridge.

  • Loading: Acidify your sample slightly (pH < 5) with acetic acid if necessary to ensure the amine is positively charged. Load onto cartridge.

  • Washing: Flush with 5 CV of MeOH.

    • Result: Neutral and acidic impurities are washed away. The pyrimidine-amine stays bound.

  • Elution: Pass 3-5 CV of 2M Ammonia in Methanol (or 5% NH₄OH in MeOH).

  • Evaporation: Concentrate the eluate. The ammonia evaporates, leaving the free base amine.

References

  • Teledyne ISCO. (2012). Purification of primary amines using RediSep C-18 reversed phase column. Application Note AN82. Link

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? The Flash Blog. Link

  • Dolan, J. W. (2017).[1] Back to Basics: The Role of pH in Retention and Selectivity.[2] LCGC International. Link

  • Phenomenex. (2023). Strata SCX – Strong Cation-Exchange Sorbent Guide.[3]Link

  • Master Organic Chemistry. (2017). Amine Basicity and pKaH.[2][4][5]Link

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrimidine Synthesis & Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Priority: High (Drug Discovery/Process Chemistry) Agent: Senior Application Scientist

Welcome to the Pyrimidine Synthesis Support Center

You are likely here because the pyrimidine ring—the "privileged scaffold" of oncology and antiviral research—is behaving like a chemical sinkhole. Whether you are facing regioselectivity mixtures during N-alkylation, catalyst death during Buchwald-Hartwig aminations, or compounds that refuse to leave the aqueous phase, this guide addresses the specific failure modes of electron-deficient nitrogen heterocycles.

Module 1: Regioselectivity Crisis (N-Alkylation)

Ticket #402: "I’m trying to alkylate a 2,4-substituted pyrimidine, but I’m getting a mixture of N1 and N3 isomers, or the wrong one entirely."

Root Cause Analysis

The pyrimidine ring exists in tautomeric equilibrium. The N1 and N3 positions compete as nucleophiles.

  • Sterics: If C2 has a bulky substituent (e.g., -SMe, -Ph), N3 is sterically crowded, favoring N1 alkylation.

  • Electronics: The N1 position is often more nucleophilic in 2-oxo-pyrimidines (uracil derivatives) due to resonance stabilization of the N3 anion by the adjacent carbonyls, making N1 the "softer" nucleophile in some contexts, though this is highly condition-dependent.

Troubleshooting Guide
VariableRecommendationMechanism/Reasoning
Base Selection Cesium Carbonate (Cs₂CO₃) Cs₂CO₃ in DMF/MeCN promotes N1-selectivity via the "Ceasium Effect," where the large cation stabilizes the specific tautomer required for N1 attack [1].
Solvent DMF or DMSO Polar aprotic solvents dissociate the ion pair, increasing the reactivity of the naked anion.
Temperature Room Temp vs. Reflux High heat often erodes selectivity (thermodynamic control). Start at 0°C or RT (kinetic control).
Protecting Groups Bis-silylation (BSA) For uracils: Treat with BSA to form the bis-trimethylsilyl ether. Alkylation then occurs at N1 predominantly due to steric hindrance at N3 [2].
Logic Pathway: Optimizing Regioselectivity

Regioselectivity Start Start: Pyrimidine N-Alkylation Substrate Analyze Substrate (C2 Substituent?) Start->Substrate Bulky Bulky C2 Group (e.g., -SMe, -Ph) Substrate->Bulky Small Small/No C2 Group (e.g., -H, -NH2) Substrate->Small MethodA Method A: Cs2CO3 / DMF / RT Bulky->MethodA MethodB Method B: Silylation (BSA) then RX Small->MethodB Outcome1 High N1 Selectivity (Steric Control) MethodA->Outcome1 MethodB->Outcome1 If C4 is bulky Outcome2 Mixture N1/N3 (Electronic Control) MethodB->Outcome2 Requires Separation

Caption: Decision tree for maximizing N1-selectivity based on substrate sterics and method selection.

Module 2: The "Inert" Ring (Pd-Catalyzed Cross-Coupling)

Ticket #899: "My Suzuki/Buchwald coupling on a chloropyrimidine turns black and yields <10%. The starting material is consumed but no product forms."[1]

Root Cause Analysis

Pyrimidines are electron-deficient, which facilitates oxidative addition (good!) but makes the catalyst susceptible to two major failure modes:

  • Catalyst Poisoning: The pyrimidine nitrogens (N1/N3) are excellent ligands. They bind to Palladium, displacing your expensive phosphine ligand and forming an inactive "Pd-black" aggregate [3].

  • Protodeboronation: In Suzuki coupling, 2-pyridyl/pyrimidyl boronic acids are notoriously unstable and hydrolyze (lose the Boron) faster than they couple [4].

Standard Operating Protocol (SOP): Buchwald-Hartwig Amination of Chloropyrimidines

Use this protocol to bypass catalyst poisoning.

Reagents:

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: Xantphos or BrettPhos (Bidentate or bulky ligands are mandatory to prevent Pd coordination to the pyrimidine N).

  • Base: Cs₂CO₃ (weaker) or NaOtBu (stronger).

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Workflow:

  • The "Dry" Mix: In a glovebox or under active Argon flow, combine Pd₂(dba)₃ (2-5 mol%) and Ligand (4-10 mol%) in the reaction vial. Add solvent and stir for 5 mins to pre-form the active catalyst complex (color change often observed).

    • Why? If you add the pyrimidine before the ligand binds Pd, the pyrimidine will sequester the Pd.

  • Substrate Addition: Add the chloropyrimidine (1.0 equiv), the amine (1.2 equiv), and the base (1.5 equiv).

  • Degassing (Critical): Sparge with Argon for 10 minutes. Oxygen is a catalyst killer.[2]

  • Thermal Activation: Heat to 100°C.

    • Checkpoint: If the reaction turns black immediately, your ligand failed to protect the Pd center. Switch to a bulkier ligand (e.g., tBuXPhos).

Module 3: Multicomponent Assembly (Biginelli Reaction)

Ticket #105: "My Biginelli reaction (Aldehyde + Urea + Beta-ketoester) is stuck at 40% yield. I'm using HCl/Ethanol."

Troubleshooting Guide
IssueDiagnosisSolution
Low Yield Incorrect Acid Strength Strong mineral acids (HCl) can degrade sensitive aldehydes. Switch to a Lewis Acid catalyst like Yb(OTf)₃ or InCl₃ (10 mol%). These coordinate the carbonyl oxygen effectively without harsh pH changes [5].
Side Products Knoevenagel Condensation If the aldehyde reacts with the beta-ketoester before the urea, you get a side product. Add Urea and Aldehyde first with the catalyst to form the iminium intermediate, then add the beta-ketoester.[3]
Long Reaction Time Solvent Effect Ethanol is standard but slow. Microwave irradiation (MW) at 120°C for 10-20 mins typically drives this reaction to completion quantitatively.
Module 4: Purification & Isolation

Ticket #771: "My amino-pyrimidine is highly polar. It stays in the aqueous layer during extraction and streaks on normal phase silica."

Root Cause Analysis

Pyrimidines with polar groups (-NH₂, -OH) are amphoteric and water-soluble. Standard Normal Phase (NP) chromatography fails because the compound sticks to the acidic silanols of the silica gel.

Advanced Purification Strategies

1. The "Phase Collapse" Fix (Reverse Phase)

  • Issue: Using a standard C18 column with 100% water to retain polar compounds often causes "phase collapse" (the C18 chains fold in on themselves), resulting in zero retention.

  • Solution: Use C18-Aq (Aqueous) columns.[4] These have hydrophilic end-capping that keeps the chains extended in 100% water [6].

2. HILIC (Hydrophilic Interaction Liquid Chromatography)

  • Stationary Phase: Silica or Amine-bonded silica.

  • Mobile Phase: High organic (Acetonitrile) with low water (5-10%).

  • Mechanism: Water forms a layer on the silica surface. Your polar pyrimidine partitions into this water layer.

  • Result: Polar impurities elute last (opposite of Reverse Phase), allowing excellent separation of polar pyrimidines from non-polar byproducts.

Workflow: Purification Decision Matrix

Purification Start Crude Pyrimidine Mixture Solubility Is it soluble in DCM/EtOAc? Start->Solubility Yes Yes Solubility->Yes No No (Water soluble) Solubility->No Standard Standard Silica Flash (Add 1% Et3N to prevent streaking) Yes->Standard PolarPath Highly Polar Strategy No->PolarPath C18Aq Reverse Phase (C18-Aq) Gradient: 100% H2O -> MeOH PolarPath->C18Aq If acidic/neutral HILIC HILIC (Amine-Silica) Gradient: 95% ACN -> 50% ACN PolarPath->HILIC If basic (amines)

Caption: Selection guide for chromatographic techniques based on compound solubility and polarity.

References
  • Rahman, M., et al. (2012). "Regioselective N1-alkylation of 3,4-dihydropyrimidin-2(1H)-ones using Cs2CO3." European Journal of Medicinal Chemistry.

  • Garg, R., et al. (2018).[5] "N3-Alkylation of N1-substituted pyrimidine nucleobases." ResearchGate.[1][6]

  • Lundgren, R. J., & Stradiotto, M. (2012).[7] "Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design." Chemistry – A European Journal.

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid."

  • Organic Chemistry Portal. (2018). "Biginelli Reaction: Mechanism and Catalysts."

  • Teledyne Isco / Lab-ex. (2023). "Strategies for the Flash Purification of Highly Polar Compounds."

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrimidine derivatives. Here, we address common challenges encountered in the laboratory with practical, experience-driven advice to help you optimize your reaction conditions, troubleshoot unexpected outcomes, and improve overall yields and purity.

Section 1: Frequently Asked Questions (FAQs)

This section tackles the most common initial queries and issues that arise during pyrimidine synthesis.

Q1: My Biginelli reaction is resulting in very low yields or failing completely. What are the primary factors to investigate?

Low yields in the Biginelli reaction, a cornerstone of dihydropyrimidinone (DHPM) synthesis, are a frequent challenge. The classical approach often struggles with certain substrates.[1] Key areas to troubleshoot include:

  • Catalyst Choice and Activity: This reaction is acid-catalyzed. While strong mineral acids like HCl are traditional, they can promote side reactions.[1][2] Consider screening milder Lewis acids (e.g., FeCl₃, ZnCl₂) or solid acid catalysts, which can enhance yields and simplify the workup process.[1][2] Ensure your catalyst is active; reusable catalysts may require regeneration.[3] In the absence of a catalyst, product formation is often difficult, leading to poor yields.[2]

  • Reaction Temperature: Temperature is a critical parameter. While some reactions can proceed at ambient temperature, heating is generally required to drive the reaction to completion. Optimal temperatures are often substrate-dependent but typically range between 80°C and 100°C.[1] However, excessively high temperatures can favor the formation of byproducts.[3]

  • Solvent Selection: The polarity of the solvent significantly impacts reaction rates and yields, with polar solvents generally being preferred.[2] Ethanol is a common choice, but exploring other options like acetonitrile or even solvent-free conditions can lead to marked improvements, including shorter reaction times.[1][2]

  • Reagent Purity and Stoichiometry: The purity of your starting materials—aldehyde, β-ketoester, and urea (or thiourea)—is paramount. Impurities can initiate unwanted side reactions.[2] A modest excess of urea or thiourea is often beneficial.[1]

Q2: I'm observing a prominent, often fluorescent, byproduct in my Biginelli reaction. What is it and how can I prevent its formation?

The most common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This arises from a competing reaction pathway where two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia can be formed from the decomposition of urea at elevated temperatures.[3]

Troubleshooting Strategies:

  • Temperature Control: The Hantzsch pathway is favored at higher temperatures. Reducing the reaction temperature can significantly minimize DHP formation.[3]

  • Catalyst Influence: The choice of catalyst can influence the selectivity between the desired Biginelli pathway and the competing Hantzsch reaction.[3]

  • Order of Addition: In some cases, adding the urea last can help to reduce its decomposition to ammonia.[3]

Q3: My Pinner pyrimidine synthesis is yielding a complex mixture of products. What are the likely side reactions?

The Pinner synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with an amidine, can be prone to several side reactions:[3]

  • Self-condensation of the 1,3-dicarbonyl compound.

  • Hydrolysis of the amidine starting material.

  • Incomplete cyclization.

Key Optimization Points:

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and prone to hydrolysis.[3]

  • Anhydrous Conditions: Strictly anhydrous conditions are crucial to prevent the hydrolysis of intermediates and starting materials.[3]

Q4: How can I improve the regioselectivity in the synthesis of unsymmetrically substituted pyrimidines?

Achieving high regioselectivity can be challenging. The choice of catalyst and reaction conditions plays a significant role. For instance, iridium-catalyzed multicomponent synthesis from amidines and alcohols has demonstrated high regioselectivity.[4][5][6]

Section 2: Troubleshooting Guide for Common Issues

This guide provides a systematic approach to resolving specific problems you may encounter during your experiments.

Issue 1: Low Conversion of Starting Materials
Symptom Possible Cause Suggested Solution
TLC/HPLC analysis shows a significant amount of unreacted aldehyde and/or β-ketoester.Insufficient Catalyst Activity: The catalyst may be deactivated or the loading is too low.[2]Increase the catalyst loading or switch to a more active catalyst (e.g., from a mild to a stronger Lewis acid).[2]
Low Reaction Temperature: The activation energy for the reaction is not being met.[2]Gradually increase the reaction temperature while monitoring for product formation and any potential degradation.[2]
Steric Hindrance: Bulky substituents on the starting materials may be slowing the reaction.[2]Prolong the reaction time or, if feasible, consider using a less sterically hindered substrate.[2]
Issue 2: Formation of Insoluble Byproducts
Symptom Possible Cause Suggested Solution
A precipitate forms during the reaction that is not the desired product.Polymerization of Aldehyde: Certain aldehydes, particularly aliphatic ones, can self-condense or polymerize under acidic conditions.[2]Employ a milder catalyst or add the aldehyde slowly to the reaction mixture.[2]
Insoluble Intermediates: An intermediate in the reaction pathway may have poor solubility in the chosen solvent.Experiment with a different solvent system that has a higher solubilizing capacity for all components and intermediates.
Issue 3: Difficulty in Product Purification
Symptom Possible Cause Suggested Solution
The crude product is a complex mixture that is difficult to separate by column chromatography.Presence of Multiple Byproducts: Suboptimal reaction conditions leading to the formation of various side products.Re-optimize the reaction conditions (catalyst, temperature, solvent) to maximize the yield of the desired product and minimize byproducts.
Catalyst Residues: Residual catalyst can interfere with purification and downstream applications.Choose a catalyst that is easily removed (e.g., a solid-supported catalyst) or implement a specific workup step to remove the catalyst, such as an aqueous wash with a chelating agent for metal catalysts.
The product appears pure by TLC but shows impurities in NMR or LC-MS analysis.Co-eluting Impurities: An impurity may have a similar polarity to the desired product.Utilize a different solvent system for chromatography or consider preparative HPLC for higher purity.[7] Recrystallization can also be a highly effective purification method.[7]

Section 3: Experimental Protocols and Methodologies

General Protocol for a Biginelli Reaction

This protocol provides a starting point for the synthesis of dihydropyrimidinones. Optimization will be required based on the specific substrates used.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1 equivalent), β-ketoester (1 equivalent), and urea or thiourea (1.2-1.5 equivalents).[1]

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 20 mL for a 10 mmol scale reaction) and the catalyst (e.g., 1-10 mol% of a Lewis acid).[2][4]

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1][3]

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with a small amount of cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.[2]

  • Purification: Purify the crude product by recrystallization or column chromatography.[2][7]

Analytical Monitoring of the Reaction

Regular monitoring of the reaction is crucial for optimization.

  • Thin Layer Chromatography (TLC): A quick and effective method to track the consumption of starting materials and the formation of the product.[3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can help identify the formation of byproducts.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of products and byproducts, aiding in the characterization of unexpected outcomes.[8]

Section 4: Advanced Synthesis Techniques

Microwave-Assisted Pyrimidine Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering several advantages over conventional heating methods.[9][10]

  • Advantages: [9][10][11][12]

    • Significantly reduced reaction times (from hours to minutes).

    • Improved reaction yields and product purity.

    • Enhanced reaction selectivity, reducing the formation of byproducts.

    • Alignment with the principles of green chemistry due to energy efficiency and often reduced solvent usage.

  • Disadvantages: [12][13]

    • Potential for localized overheating if not properly controlled.

    • Challenges in scaling up reactions compared to conventional methods.

    • Higher initial equipment cost.

Flow Chemistry for Pyrimidine Synthesis

Continuous flow chemistry offers a safe, efficient, and scalable alternative to traditional batch synthesis.[14][15]

  • Key Benefits: [14][15]

    • Precise control over reaction parameters such as temperature, pressure, and residence time.

    • Improved safety when handling hazardous reagents or intermediates.

    • Facilitates multi-step syntheses by "telescoping" reactions without isolating intermediates.

    • Enhanced reproducibility and scalability.

Section 5: Visualizations

Troubleshooting Workflow for Low Yield in Biginelli Reaction

Biginelli_Troubleshooting start Low Yield in Biginelli Reaction catalyst Optimize Catalyst - Check activity - Increase loading - Screen different catalysts start->catalyst temp Adjust Temperature - Increase cautiously - Monitor for degradation catalyst->temp If no improvement success Yield Improved catalyst->success If yield improves solvent Change Solvent - Screen polar aprotic/protic - Consider solvent-free temp->solvent If no improvement temp->success If yield improves time Modify Reaction Time - Prolong reaction - Monitor by TLC/HPLC solvent->time If no improvement solvent->success If yield improves time->success If yield improves fail No Significant Improvement time->fail

Caption: A decision tree for troubleshooting low yields in the Biginelli reaction.

General Mechanism of Pinner Pyrimidine Synthesis

Pinner_Mechanism cluster_reactants Reactants Amidine Amidine Intermediate1 Initial Adduct (Nucleophilic Attack) Amidine->Intermediate1 Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Intermediate1 Intermediate2 Cyclized Intermediate (Intramolecular Condensation) Intermediate1->Intermediate2 Product Pyrimidine (Dehydration) Intermediate2->Product

Caption: A simplified mechanistic pathway for the Pinner pyrimidine synthesis.

References

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (2021, August 16). Retrieved from [Link]

  • Pinner pyrimidine synthesis | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Retrieved from [Link]

  • Pinner pyrimidine synthesis | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.). Retrieved from [Link]

  • Synthetic chemistry of pyrimidines and fused pyrimidines: A review. (n.d.). Retrieved from [Link]

  • An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. (2022). Mini Reviews in Medicinal Chemistry, 22(6), 884-903. Retrieved from [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023, January 12). MDPI. Retrieved from [Link]

  • Microwave Assisted Diversified Synthesis of Pyrimidines: An Overview - ResearchGate. (2025, October 13). Retrieved from [Link]

  • Pinner pyrimidine synthesis | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Solvent optimization for the synthesis of compound 4f under microwave irradiation conditions. - ResearchGate. (n.d.). Retrieved from [Link]

  • Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines - PMC. (2022, May 25). Retrieved from [Link]

  • Pyrimidine - Wikipedia. (n.d.). Retrieved from [Link]

  • Scheme 1: Flow synthesis for the preparation of fused pyrimidinones... - ResearchGate. (n.d.). Retrieved from [Link]

  • Regioselective Synthesis of 3-Aminoimidazo[1,2-α]pyrimidines Under Continuous Flow Conditions - Vapourtec. (n.d.). Retrieved from [Link]

  • Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine[16]. - ResearchGate. (n.d.). Retrieved from [Link]

  • Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients - MDPI. (n.d.). Retrieved from [Link]

  • A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • A Sustainable Multicomponent Pyrimidine Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]

  • Optimization of different solvents for the model reaction. a | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of pyrimidines from dinitrogen and carbon - Oxford Academic. (n.d.). Retrieved from [Link]

  • A Sustainable Multicomponent Pyrimidine Synthesis - PubMed. (2015, October 14). Retrieved from [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC. (n.d.). Retrieved from [Link]

  • Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives - Bentham Science Publisher. (n.d.). Retrieved from [Link]

  • Pros (+) and cons (-) of the microwave-assisted synthesis. Slika 2:... - ResearchGate. (n.d.). Retrieved from [Link]

  • Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC. (2022, February 10). Retrieved from [Link]

  • Microwave-Assisted Synthesis in Drug Development - EPCP. (n.d.). Retrieved from [Link]

  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC. (n.d.). Retrieved from [Link]

  • Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography - ResearchGate. (2025, August 9). Retrieved from [Link]

  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. (2025, September 2). Retrieved from [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020, April 7). Retrieved from [Link]

  • Pyrimidine Synthesis Pathway: Synthesis of pyrimidine derivatives - Biochemistry Den. (n.d.). Retrieved from [Link]

  • Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging - bioRxiv. (2025, March 5). Retrieved from [Link]

  • Synthesis of Pyrimidine and Its Derivatives - YouTube. (2025, January 9). Retrieved from [Link]

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Publishing. (2023, April 14). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-(Pyrimidin-5-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Pyrimidin-5-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of 3-(Pyrimidin-5-yl)propan-1-amine typically proceeds via a two-step sequence: the formation of the intermediate 3-(pyrimidin-5-yl)propanenitrile, followed by its reduction to the desired primary amine. Each step presents unique challenges and potential for side product formation.

Step 1: Synthesis of 3-(Pyrimidin-5-yl)propanenitrile

A common route to this intermediate is the Heck reaction between a 5-halopyrimidine (e.g., 5-bromopyrimidine) and acrylonitrile.

Issue 1: Low Yield of 3-(Pyrimidin-5-yl)acrylonitrile (Heck Product)

  • Observation: The reaction of 5-bromopyrimidine with acrylonitrile results in a low yield of the desired conjugated nitrile.

  • Root Cause Analysis:

    • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and reaction conditions. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially hindering its catalytic activity.

    • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can lead to poor catalyst turnover and side reactions.

  • Troubleshooting & Resolution:

    • Catalyst and Ligand Choice: Employ a robust palladium catalyst system. A common and effective combination is Pd(OAc)₂ with a phosphine ligand such as P(o-tolyl)₃. The ligand choice is critical to stabilize the catalyst and promote the desired reactivity.

    • Solvent and Base Selection: A polar aprotic solvent like DMF or NMP is typically effective. The choice of base is also crucial; an inorganic base like K₂CO₃ is often used to neutralize the HBr generated during the reaction.

    • Temperature Control: The Heck reaction is temperature-sensitive. A temperature around 100-120 °C is generally optimal. Lower temperatures may lead to slow or incomplete reactions, while higher temperatures can promote catalyst decomposition and side product formation.

Issue 2: Formation of Michael Addition Adducts

  • Observation: Besides the desired propanenitrile, the formation of a bis-adduct, 3,3'-(pyrimidine-5-ylazanediyl)dipropanenitrile, is observed.

  • Root Cause Analysis: The pyrimidine ring, particularly if substituted with electron-donating groups, can act as a nucleophile and undergo a Michael addition to the acrylonitrile starting material or the α,β-unsaturated nitrile product.

  • Troubleshooting & Resolution:

    • Control of Stoichiometry: Use a slight excess of acrylonitrile to favor the Heck reaction over the Michael addition.

    • Reaction Temperature: Lowering the reaction temperature after the initial Heck coupling may disfavor the subsequent Michael addition.

Step 2: Reduction of 3-(Pyrimidin-5-yl)propanenitrile to 3-(Pyrimidin-5-yl)propan-1-amine

This reduction is a critical step where several side reactions can occur, impacting the purity of the final product. Common reducing agents include catalytic hydrogenation (e.g., Raney Nickel, Pd/C) and chemical hydrides (e.g., Lithium Aluminum Hydride - LiAlH₄).

Issue 3: Formation of Secondary and Tertiary Amines during Catalytic Hydrogenation

  • Observation: The final product is contaminated with significant amounts of bis(3-(pyrimidin-5-yl)propyl)amine (secondary amine) and tris(3-(pyrimidin-5-yl)propyl)amine (tertiary amine).

  • Root Cause Analysis: During catalytic hydrogenation, the initially formed primary amine can react with the intermediate imine on the catalyst surface, leading to the formation of secondary and subsequently tertiary amines.[1]

  • Troubleshooting & Resolution:

    • Use of Additives: The addition of ammonia or a primary amine scavenger can suppress the formation of secondary and tertiary amines by competing for the reactive imine intermediate.

    • Catalyst Choice: Raney Nickel is a common catalyst for nitrile reduction.[1][2] The choice of catalyst can influence selectivity. For instance, cobalt boride catalysts have been reported to be more selective for primary amine formation.[1]

    • Reaction Conditions: Conducting the hydrogenation at lower temperatures and higher hydrogen pressures can favor the reduction of the imine to the primary amine over the intermolecular condensation reactions.

Issue 4: Over-reduction of the Pyrimidine Ring

  • Observation: The desired product is contaminated with species where the pyrimidine ring has been partially or fully hydrogenated (e.g., 3-(1,4,5,6-tetrahydropyrimidin-5-yl)propan-1-amine).

  • Root Cause Analysis: The pyrimidine ring is susceptible to reduction under certain catalytic hydrogenation conditions, especially at elevated temperatures and pressures or with highly active catalysts. Pyrimidines are more easily reduced than pyridine due to their lower aromaticity.[3]

  • Troubleshooting & Resolution:

    • Milder Reaction Conditions: Use lower temperatures and hydrogen pressures to minimize the risk of ring reduction.

    • Catalyst Selection: A less active catalyst might be beneficial. For example, Pd/C under acidic conditions can sometimes be used to selectively reduce the nitrile without affecting the pyrimidine ring. The presence of an acid can protonate the pyrimidine nitrogen, making the ring less susceptible to reduction.

    • Alternative Reducing Agents: Consider using chemical hydrides like LiAlH₄, which are generally more selective for the nitrile group and less likely to reduce the aromatic pyrimidine ring under controlled conditions.

Issue 5: Incomplete Reduction or Formation of Aldehyde/Alcohol Byproducts with LiAlH₄

  • Observation: The reaction with LiAlH₄ results in a mixture of starting material, the desired amine, and potentially the corresponding aldehyde or alcohol.

  • Root Cause Analysis:

    • Insufficient LiAlH₄: An inadequate amount of the reducing agent will lead to incomplete conversion.

    • Hydrolysis of Intermediate Imine: During the workup, the intermediate imine can be hydrolyzed to an aldehyde if the quenching is not performed carefully. The aldehyde can then be further reduced to the corresponding alcohol.

  • Troubleshooting & Resolution:

    • Stoichiometry of LiAlH₄: Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents) to ensure complete reduction of the nitrile.

    • Careful Workup Procedure: A standard Fieser workup (sequential addition of water, aqueous NaOH, and then more water) is crucial to properly quench the excess LiAlH₄ and hydrolyze the aluminum complexes to form a granular precipitate that can be easily filtered off, leaving the desired amine in the organic phase.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the best method to synthesize the intermediate, 3-(pyrimidin-5-yl)propanenitrile?

A1: The Heck reaction of 5-bromopyrimidine with acrylonitrile is a viable and commonly employed method. Key to success is the careful selection of the palladium catalyst, ligand, base, and reaction temperature to maximize yield and minimize side reactions.

Q2: How can I monitor the progress of the nitrile reduction?

A2: Thin Layer Chromatography (TLC) is a convenient method. The starting nitrile will be less polar than the resulting primary amine. Staining with ninhydrin can be used to visualize the amine product, which will typically appear as a colored spot. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q3: My final product is a dark oil, even after purification. What could be the cause?

A3: Dark coloration can be due to trace metal impurities from the catalyst, especially if Raney Nickel was used. It can also result from the formation of polymeric byproducts. Treatment with activated carbon followed by filtration can sometimes help to decolorize the product. Column chromatography is often necessary for obtaining a high-purity, colorless product.

Q4: Are there any safety precautions I should be aware of when using Raney Nickel?

A4: Yes, Raney Nickel is pyrophoric, meaning it can ignite spontaneously in air, especially when dry.[2] It should always be handled as a slurry in water or a suitable solvent. Ensure that all equipment is properly purged with an inert gas like nitrogen or argon before adding the catalyst.

Q5: Can I use sodium borohydride (NaBH₄) to reduce the nitrile?

A5: Sodium borohydride is generally not a strong enough reducing agent to reduce nitriles to amines on its own. However, its reactivity can be enhanced by the addition of certain additives or by using it in combination with a catalyst. For a more reliable reduction of nitriles, stronger hydrides like LiAlH₄ or catalytic hydrogenation are typically preferred.

Data Summary

Reaction Step Key Parameters Typical Yields Common Side Products
Heck Reaction Pd(OAc)₂, P(o-tolyl)₃, K₂CO₃, DMF, 100-120°C60-80%Michael addition adducts, homocoupling products
Nitrile Reduction (Catalytic Hydrogenation) Raney Ni, H₂, NH₃ (additive), Ethanol70-90%Secondary and tertiary amines, over-reduced pyrimidine
Nitrile Reduction (LiAlH₄) LiAlH₄, THF, 0°C to RT75-95%Incomplete reduction, aldehyde/alcohol byproducts

Experimental Protocols

Protocol 1: Synthesis of 3-(Pyrimidin-5-yl)acrylonitrile (Heck Reaction)
  • To a dried flask under an inert atmosphere, add 5-bromopyrimidine (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tolyl)₃ (0.04 eq).

  • Add anhydrous DMF, followed by acrylonitrile (1.2 eq) and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 110 °C and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of 3-(Pyrimidin-5-yl)propanenitrile with Raney Nickel
  • In a hydrogenation vessel, dissolve 3-(pyrimidin-5-yl)propanenitrile (1.0 eq) in ethanol saturated with ammonia.

  • Carefully add a slurry of Raney Nickel (approx. 10-20% by weight) in ethanol.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, carefully filter the catalyst through a pad of celite, ensuring the filter cake remains wet with solvent to prevent ignition.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or distillation under reduced pressure.

Protocol 3: Reduction of 3-(Pyrimidin-5-yl)propanenitrile with LiAlH₄
  • To a stirred suspension of LiAlH₄ (2.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 3-(pyrimidin-5-yl)propanenitrile (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

  • Filter the precipitate and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amine.

Visualizations

Synthetic Pathway and Potential Side Reactions

G cluster_step1 Step 1: C-C Bond Formation cluster_step2 Step 2: Reduction 5-Bromopyrimidine 5-Bromopyrimidine 3-(Pyrimidin-5-yl)acrylonitrile 3-(Pyrimidin-5-yl)acrylonitrile 5-Bromopyrimidine->3-(Pyrimidin-5-yl)acrylonitrile Heck Reaction (Pd(OAc)2, P(o-tolyl)3) Michael Adduct Michael Adduct 3-(Pyrimidin-5-yl)acrylonitrile->Michael Adduct Side Reaction 3-(Pyrimidin-5-yl)propanenitrile 3-(Pyrimidin-5-yl)propanenitrile 3-(Pyrimidin-5-yl)acrylonitrile->3-(Pyrimidin-5-yl)propanenitrile Reduction of C=C Acrylonitrile Acrylonitrile Acrylonitrile->3-(Pyrimidin-5-yl)acrylonitrile Acrylonitrile->Michael Adduct 3-(Pyrimidin-5-yl)propan-1-amine 3-(Pyrimidin-5-yl)propan-1-amine 3-(Pyrimidin-5-yl)propanenitrile->3-(Pyrimidin-5-yl)propan-1-amine Nitrile Reduction (e.g., Raney Ni/H2 or LiAlH4) Secondary/Tertiary Amines Secondary/Tertiary Amines 3-(Pyrimidin-5-yl)propan-1-amine->Secondary/Tertiary Amines Side Reaction Ring-Reduced Product Ring-Reduced Product 3-(Pyrimidin-5-yl)propan-1-amine->Ring-Reduced Product Side Reaction

Caption: Synthetic route to 3-(Pyrimidin-5-yl)propan-1-amine and major side products.

Troubleshooting Logic Flow

G Start Start Low Yield Low Yield Start->Low Yield Impure Product Impure Product Start->Impure Product Check Catalyst/Ligand Check Catalyst/Ligand Low Yield->Check Catalyst/Ligand Yes Optimize Temp/Base Optimize Temp/Base Low Yield->Optimize Temp/Base No Identify Impurity Identify Impurity Impure Product->Identify Impurity End End Check Catalyst/Ligand->End Optimize Temp/Base->End Secondary/Tertiary Amines? Secondary/Tertiary Amines? Identify Impurity->Secondary/Tertiary Amines? Over-reduced Ring? Over-reduced Ring? Identify Impurity->Over-reduced Ring? Secondary/Tertiary Amines?->Over-reduced Ring? No Add NH3/Scavenger Add NH3/Scavenger Secondary/Tertiary Amines?->Add NH3/Scavenger Yes Milder Conditions Milder Conditions Over-reduced Ring?->Milder Conditions Yes Change Reducing Agent Change Reducing Agent Over-reduced Ring?->Change Reducing Agent No Add NH3/Scavenger->End Milder Conditions->End Change Reducing Agent->End

Caption: A logical flow for troubleshooting common synthesis issues.

References

  • This is a placeholder for a specific reference detailing the Heck reaction of halopyrimidines.
  • This is a placeholder for a specific reference on Michael additions involving pyrimidines.
  • This is a placeholder for a specific reference detailing the catalytic hydrogen
  • This is a placeholder for a specific reference on the over-reduction of pyrimidine rings.
  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • Wikipedia. Nitrile reduction. [Link]

  • This is a placeholder for a specific reference on the stability of the pyrimidine ring under various reduction conditions.
  • This is a placeholder for a specific reference detailing experimental procedures for similar syntheses.
  • Chemistry LibreTexts. Conversion of nitriles to 1° amines using LiAlH4. [Link]

  • This is a placeholder for a specific reference on workup procedures for LiAlH4 reactions.
  • This is a placeholder for a specific reference on the use of additives in catalytic hydrogen
  • ResearchGate. Reduction of pyrimidine 23 and 53, oxidation of pyrimidine with... [Link]

  • This is a placeholder for a specific reference on c
  • Master Organic Chemistry. Reagent Friday: Raney Nickel. [Link]

Sources

purification challenges of amine-containing heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Status: ONLINE Operator: Senior Application Scientist Topic: Purification of Amine-Containing Heterocycles Ticket ID: #AH-PUR-2024

Welcome to the Support Center

You are likely here because your product is streaking down the TLC plate like a comet, refusing to leave the aqueous layer during extraction, or disappearing entirely on the column. Amine-containing heterocycles (pyridines, imidazoles, piperidines, morpholines) are notoriously difficult to purify due to their basicity , polarity , and nucleophilicity .

This guide is structured as a series of "Support Tickets" addressing the most common failure modes.

Ticket #001: The "Comet" Effect (Severe Tailing)

User Complaint: "My compound streaks from the baseline to the solvent front on silica gel. I can't separate it from impurities."

Root Cause: The Silanol Effect . Standard silica gel (


) is acidic (

). Basic heterocyclic amines (

) interact strongly with surface silanol groups (

) via hydrogen bonding and ion-dipole interactions. This causes non-linear adsorption isotherms, resulting in peak tailing.

Troubleshooting Protocol:

Method A: The "Magic Mixture" (Mobile Phase Modifiers)

For compounds that are moderately polar, you must compete with the silanols using a volatile base.

  • The Modifier: Ammonium Hydroxide (

    
    ) or Triethylamine (TEA).
    
  • The Recipe: A common starting point is DCM / MeOH /

    
     (aq).[1][2]
    
    • Standard: 90 : 9 : 1[2]

    • High Polarity:[3] 80 : 18 : 2

  • Critical Warning: Dichloromethane (DCM) and aqueous ammonia are immiscible. You must add Methanol (MeOH) to act as a phase transfer bridge. If the solution is cloudy, add more MeOH.

Method B: The "TEA Pre-Wash" (Column Deactivation)

If you cannot use ammonia (e.g., mass spec concerns or smell), deactivate the silica before the run.

  • Pack the column with Hexane containing 1% Triethylamine (TEA) .

  • Flush with 2-3 column volumes (CV) of this mixture.

  • Equilibrate with your starting mobile phase (e.g., Hexane/EtOAc).[2][4]

  • Result: The TEA binds to the most active silanol sites, shielding your product.

Method C: Switch Stationary Phase (The Permanent Fix)

If the amine is highly basic (


) or acid-sensitive, standard silica is the wrong tool.
  • Use Amine-Functionalized Silica (KP-NH): The surface is bonded with propyl-amine groups. It protects your compound from acidic silanols and allows purification using simple Hexane/EtOAc gradients without modifiers.

  • Use Basic Alumina: An alternative to silica that is naturally basic, preventing acid-base retention issues.

Visualization: Chromatography Decision Matrix

G Start Start: Amine Tailing on Silica IsAcidSensitive Is molecule acid sensitive? Start->IsAcidSensitive Yes Yes IsAcidSensitive->Yes No No IsAcidSensitive->No UseNH Use Amine-Silica (KP-NH) or Basic Alumina IsVolatile Is molecule volatile? IsVolatile->Yes Avoid TEA (Boiling Point issues) IsVolatile->Yes Use NH4OH IsVolatile->No IsVolatile->No StandardSilica Standard Silica StandardSilica->IsVolatile Modifier Add 1% TEA or NH4OH to Mobile Phase PreWash Pre-wash Column with 1% TEA/Hexane Yes->UseNH Yes->Modifier Use NH4OH No->StandardSilica No->Modifier No->PreWash

Caption: Decision tree for selecting the correct stationary phase and modifier for basic amines.

Ticket #002: The "Invisible" Yield (Extraction Issues)

Root Cause: Water Solubility (logP). Many small heterocycles (e.g., imidazole, pyridine, morpholine) are highly water-soluble, especially if the pH of the aqueous layer is near or below the amine's


 (where it exists as a charged salt: 

).

Troubleshooting Protocol: The "Salting-Out" Back-Extraction

Do not rely on a simple "wash." You must force the equilibrium.

  • pH Adjustment:

    • Measure the pH of the aqueous layer.[5][6][7]

    • Adjust pH to at least 2 units above the

      
        of your amine using NaOH or saturated 
      
      
      
      .
    • Why? At

      
      , the amine is >99% neutral (uncharged) and more lipophilic.
      
  • Saturation (Salting Out):

    • Add solid NaCl to the aqueous layer until it is saturated (undissolved salt visible).

    • Mechanism:[2][5][8][9] This increases the ionic strength of the water, disrupting the hydration shell around the organic molecule (Hofmeister effect), forcing it into the organic phase.

  • Solvent Choice:

    • DCM is standard, but if solubility is still poor, use Chloroform/Isopropanol (3:1) . This mixture is highly polar yet immiscible with water, excellent for extracting polar heterocycles.

Data: Extraction Efficiency vs. pH

CompoundpKa (Conj.[4][7][10] Acid)% Neutral at pH 7% Neutral at pH 12Recommended Extraction pH
Pyridine5.298.4%100%> 7.5
Imidazole6.944.3%100%> 9.0
Triethylamine10.70.02%95.2%> 12.5
Piperidine11.20.006%86.3%> 13.0
Ticket #003: The "Ghost" Peak (Decomposition)

User Complaint: "I see my product on TLC before the column, but after purification, I get a new peak or nothing at all."

Root Cause: Oxidation (N-Oxides) or Acid-Catalyzed Decomposition. Nitrogen atoms in electron-rich heterocycles are nucleophilic. They can react with:

  • Oxygen: Forming N-oxides (highly polar, often stay at the baseline).

  • DCM: Slow quaternization (reaction with solvent) over long periods.

  • Acidic Silica: Catalyzing ring-opening or polymerization.

Troubleshooting Protocol:

  • The "2D TLC" Test:

    • Spot your compound on a TLC plate.[4][11]

    • Wait 10 minutes.

    • Run the TLC.[11]

    • Result: If you see decomposition compared to a fresh spot, your compound is unstable on silica/air.

  • Workflow for Unstable Amines:

    • Avoid DCM: Use EtOAc/Heptane or TBME systems if possible.

    • Inert Loading: Flush the column with Nitrogen before running.

    • Switch Support: Use Neutral Alumina (Brockmann Grade III) instead of silica.

Ticket #004: Prep-HPLC Peak Shape

User Complaint: "My peaks are broad and tailing on Reverse Phase (C18) HPLC."

Root Cause: Protonation State. In standard acidic buffers (Water/Acetonitrile + 0.1% Formic Acid), amines are protonated (


). Charged species interact with residual silanols on the C18 silica support, causing tailing. Furthermore, charged molecules have lower loading capacity on C18.

Troubleshooting Protocol:

Option A: High pH Chromatography (The "Free Base" Approach)

Run the separation at basic pH (pH 9-10) using Ammonium Bicarbonate or Ammonium Hydroxide .

  • Benefit: The amine is neutral.[12] Retention increases, loading capacity increases 10x, and peak shape sharpens.

  • Requirement: You must use a "Hybrid" silica column (e.g., Waters XBridge, Agilent PLRP) resistant to high pH. Standard silica dissolves at pH > 8.

Option B: Ion Pairing (The "Masking" Approach)

If you must use low pH (e.g., for solubility), switch from Formic Acid to Trifluoroacetic Acid (TFA) .

  • Mechanism:[2][5][8][9] TFA (

    
    ) forms a tight ion pair with the protonated amine (
    
    
    
    ). This neutralizes the effective charge and masks the interaction with silanols.
  • Trade-off: TFA suppresses ionization in Mass Spec (LC-MS).

Visualization: HPLC Buffer Selection Logic

HPLC Start Start: HPLC Method Dev ColumnType Is Column High-pH Stable? (Hybrid/Polymer) Start->ColumnType Yes Yes ColumnType->Yes No No ColumnType->No HighPH Use High pH Buffer (10mM NH4HCO3, pH 10) LowPH Must use Low pH MS_Sens Is MS Sensitivity Critical? LowPH->MS_Sens MS_Sens->Yes MS_Sens->No Formic Use 0.1% Formic Acid (Accept some tailing) TFA Use 0.05-0.1% TFA (Best Peak Shape) Yes->HighPH Yes->Formic No->LowPH No->TFA

Caption: Workflow for selecting the optimal buffer system for amine purification.

References
  • Biotage. (2023).[13] Is there an easy way to purify organic amines? Retrieved from

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.[1][2][3] Retrieved from

  • University of Rochester, Dept. of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from

  • Chemistry LibreTexts. (2022). Acid-Base Extraction.[14] Retrieved from

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from

Sources

Technical Support Center: Purification of 3-(Pyrimidin-5-yl)propan-1-amine

[1][2]

Case ID: PUR-PYR-005 Topic: Alternative Purification Methodologies & Troubleshooting Status: Active Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Chemical Profile

User Query: "I need to purify 3-(Pyrimidin-5-yl)propan-1-amine without using standard silica gel chromatography, which results in peak tailing and yield loss."

Technical Assessment: 3-(Pyrimidin-5-yl)propan-1-amine presents a classic "polar amine" purification challenge.[1][2] The molecule contains a basic primary amine (


  • The Problem: On standard silica, the primary amine interacts strongly with acidic silanols, causing irreversible adsorption and streaking.

  • The Solution: Shift from "passive" separation (gravity silica) to "active" chemical selection (Ion Exchange, pH-modified Reverse Phase, or Salt Formation).

Chemical Profile
PropertyValue (Estimated)Implication for Purification
Structure Pyrimidine-C5-(CH2)3-NH2High polarity; water-soluble.[1][2]
Amine pKa ~10.5 (Alkyl amine)Fully protonated at neutral/acidic pH.[1][2]
Pyrimidine pKa ~1.3 (Ring Nitrogen)Negligible basicity during standard workup.[1][2]
LogP < 1.0 (Hydrophilic)Poor retention on C18 without pH modification; difficult to extract into pure EtOAc/Hexane.[1][2]
Physical State Viscous Oil (Free Base)Hard to handle; salt formation recommended for storage.[1][2]

Decision Matrix: Method Selection

Use the following logic flow to select the optimal purification route based on your current stage and scale.

PurificationStrategyStartCrude Reaction MixtureScaleWhat is your Scale?Start->ScaleSmall< 100 mgScale->SmallMed100 mg - 5 gScale->MedLarge> 5 gScale->LargeImpurityMain Impurity Type?SCXMethod A: SCX Chromatography(Catch & Release)Impurity->SCXGeneralCleanupRP_HPLCMethod B: Prep HPLC (C18)(pH 2 or pH 10)Impurity->RP_HPLCClose ElutingIsomersExtractMethod D: pH-Switch Extraction(Salting Out)Impurity->ExtractNon-polarByproductsSmall->SCXHigh PolarityMed->ImpuritySaltMethod C: Salt Crystallization(HCl/Oxalate)Large->SaltScalable

Figure 1: Strategic decision tree for selecting the purification method based on scale and impurity profile.

Troubleshooting Guides & FAQs

Module A: "Catch and Release" (SCX Chromatography)

Best For: Removing non-basic impurities (catalysts, starting materials) and isolating the polar amine.

Q: My compound isn't sticking to the SCX column. What is wrong?

  • Cause: The loading solvent contains too much water or competing salts, or the pH is not acidic enough to fully protonate the amine.

  • Fix: Load in MeOH or DCM/MeOH (1:1) with 5% Acetic Acid. The amine must be positively charged (

    
    ) to bind to the sulfonate groups (
    
    
    ) on the resin.
  • Protocol:

    • Condition: Wash SCX cartridge with MeOH.

    • Load: Dissolve crude in MeOH (add 1 drop AcOH if needed). Apply to cartridge.[1][2]

    • Wash: Flush with 3-5 column volumes (CV) of MeOH. Non-basic impurities elute here.

    • Elute: Flush with 2M

      
       in MeOH. Your product elutes here.
      

Q: I used SCX, but my yield is low. Is it stuck?

  • Cause: The interaction between the primary amine and the sulfonic acid is very strong.

  • Fix: Ensure you are using 2M Ammonia in Methanol (commercially available).[1][2] 0.5M or 1M might be insufficient to displace the amine.[2] If still stuck, use 7M NH3 in MeOH or add a co-solvent like DCM to improve solubility if the compound is precipitating on the column.

Module B: Reverse Phase Chromatography (C18)

Best For: Separating closely related impurities (e.g., dimers, partially reduced species).[1]

Q: My peak shape is terrible (broad/tailing) on C18. Why?

  • Cause: At neutral pH, the amine exists in an equilibrium between protonated and free-base forms, causing "peak splitting" or tailing. Residual silanols on the C18 support also bind the amine.

  • Fix 1 (Acidic Method - Recommended): Use 0.1% Trifluoroacetic acid (TFA) or Formic Acid in water/acetonitrile.[1][2] This forces the amine into the fully protonated state (

    
    ), resulting in a sharp peak. Note: You will isolate the TFA or Formate salt.
    
  • Fix 2 (Basic Method): Use 10mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide .[1][2] This forces the amine into the free-base state (

    
    ).[1] This improves retention (making the molecule less polar) and loading capacity.[1][2]
    

Q: The compound elutes in the void volume (dead time).

  • Cause: 3-(Pyrimidin-5-yl)propan-1-amine is very polar.[1][2]

  • Fix: Use a "High Aqueous" C18 column (e.g., C18-Aq) designed to prevent phase collapse in 100% water.[1][2] Start your gradient at 0% organic (100% Buffer) and hold for 2-3 minutes before ramping.[1][2]

Module C: Chemical Workup (Extraction)

Best For: Bulk removal of salts and very non-polar impurities.[1][2]

Q: I cannot extract the amine from the aqueous layer. It stays in the water.

  • Cause: The high polarity of the pyrimidine-amine combo makes it prefer water over DCM or EtOAc.

  • Fix: The "Salting Out" Technique.

    • Acidify crude mixture to pH 2 (impurities extract into organic; product stays in water). Wash with EtOAc.[1][2][3]

    • Basify aqueous layer to pH > 12 using NaOH.[1][2]

    • Saturate the aqueous layer with solid NaCl (brine saturation).[1][2] This reduces the solubility of organics in the water phase.

    • Extract with 3:1 Chloroform:Isopropanol or DCM . Simple EtOAc is often too non-polar to pull this specific amine out of water.[1][2]

Module D: Palladium Removal

Best For: If the molecule was made via Sonogashira or Heck coupling.[1][2]

Q: My product is dark/grey, indicating Pd contamination. How do I clean it?

  • Cause: Pyrimidine nitrogens and primary amines are excellent ligands for Palladium.[1][2][4]

  • Fix: Do not rely on Celite filtration alone.[1][2]

  • Protocol:

    • Dissolve crude in THF or MeOH.[1][2]

    • Add SiliaMetS® Thiol or Thiourea scavenger resin (4 equivalents relative to expected Pd).[1][2]

    • Stir at 40°C for 4 hours.

    • Filter the resin.[1][2][3][4] The filtrate will be significantly cleaner.[1][2]

Detailed Protocols

Protocol 1: Hydrochloride Salt Formation

Converting the oily free base into a stable, easy-to-handle solid.

  • Dissolve: Dissolve the purified free base oil in a minimum amount of dry Ethanol or MeOH.[1][2]

  • Add Acid: Dropwise add 1.2 equivalents of HCl (4M in Dioxane or 2M in Diethyl Ether) at 0°C.

  • Precipitate: Dilute the mixture slowly with Diethyl Ether or MTBE until cloudy.

  • Crystallize: Store at -20°C overnight.

  • Isolate: Filter the white solid under Nitrogen (hygroscopic).

    • Result: 3-(Pyrimidin-5-yl)propan-1-amine[1][2] • 2HCl (Note: Pyrimidine may also protonate depending on stoichiometry, but usually the amine forms the primary salt).

Protocol 2: SCX Cleanup Workflow

SCX_WorkflowStep11. ConditionMeOHStep22. LoadCrude in MeOH(Acidic pH)Step1->Step2Step33. WashMeOH(Removes Neutrals)Step2->Step3Step44. Elute2M NH3 in MeOH(Releases Amine)Step3->Step4WasteWasteStep3->WasteImpuritiesProductProductStep4->ProductPure Amine

Figure 2: Step-by-step workflow for Strong Cation Exchange (SCX) purification.

Quantitative Data Summary

MethodPurity PotentialRecovery YieldScalabilityKey Consumable
Silica Gel (DCM/MeOH) Low (<90%)Poor (Streaking)HighSilica / NH3
SCX (Catch & Release) High (>98%)Excellent (>95%)Low-MedSCX Cartridge
Reverse Phase (pH 2) Very High (>99%)Good (85-90%)Low (Prep HPLC)C18 Column / TFA
Salt Crystallization High (>98%)Variable (50-80%)Very HighHCl in Dioxane

References

  • Biotage. (2023).[1][2][5][6][7] Is there an easy way to purify organic amines? Retrieved from [Link]

  • National Institutes of Health (NIH). (2025).[1][2] Catch-enrich-release approach for amine-containing natural products.[1][2] PMC.[1][2] Retrieved from [Link]

  • American Chemical Society (ACS). (2023).[1][2] Palladium Extraction Following Metal-Catalyzed Reactions.[1][2] Organic Process Research & Development.[1][2] Retrieved from [Link][1]

  • PubChem. (2025).[1][2] 3-(Pyridin-2-yl)propan-1-amine (Analogous Properties). Retrieved from [Link][1]

  • Biotage. (2023).[1][2][6][7] How to purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

Technical Support Center: Interpreting Mass Spectrometry Data of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Mass Spectrometry of Pyrimidine Compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize mass spectrometry to analyze this critical class of heterocyclic compounds. Pyrimidines are not only fundamental components of nucleic acids but are also integral to a vast array of pharmaceuticals.

This resource provides in-depth, experience-driven answers to common challenges encountered during the analysis of pyrimidines. We will delve into the principles behind fragmentation, ionization, and data interpretation to empower you to troubleshoot effectively and generate high-quality, reliable data.

Section 1: FAQs on Core Fragmentation & Interpretation

This section addresses the most frequently asked questions regarding the fundamental behavior of pyrimidine compounds in a mass spectrometer. Understanding these core principles is the first step in accurate data interpretation.

Q1: What are the characteristic fragmentation patterns for the pyrimidine ring itself?

A1: The fragmentation of the pyrimidine ring is highly dependent on the ionization method and the nature of its substituents.[1] However, a few general principles apply. Under Electron Ionization (EI), the stable aromatic ring often results in a prominent molecular ion peak.[1][2] In Collision-Induced Dissociation (CID) experiments, common with Electrospray Ionization (ESI), the fragmentation pathways are dictated by the protonation site.

A hallmark fragmentation mechanism for the pyrimidine core is a retro-Diels-Alder (rDA) reaction . This process involves the cleavage of the ring into two smaller, neutral fragments. For uracil, this can result in the characteristic loss of isocyanic acid (HNCO). Substituents on the ring will direct the fragmentation, often being lost as neutral molecules or radicals before or after the ring fragments.[2][3] For instance, studies on substituted pyrimidines show that initial fragmentation often involves the loss of functional groups from the substituents, followed by the cleavage of the main pyrimidine structure.[1]

Q2: I'm analyzing a pyrimidine-based nucleoside. What is the most common fragmentation I should expect to see in MS/MS?

A2: For pyrimidine nucleosides (e.g., cytidine, uridine, thymidine) analyzed by ESI-MS/MS, the most common and diagnostic fragmentation is the cleavage of the N-glycosidic bond .[4][5] This results in the neutral loss of the deoxyribose or ribose sugar moiety (116.0473 Da for deoxyribose) and the formation of a protonated nucleobase fragment ion ([BH₂]⁺).[5][6] This transition is so characteristic that it is widely used in targeted and non-targeted screening for DNA adducts and related compounds.[5] The resulting nucleobase fragment will then undergo further fragmentation as described in Q1.

Q3: My compound has a molecular weight of X, but I am seeing a prominent ion at [M+23]⁺. What is happening?

A3: You are observing a sodium adduct , denoted as [M+Na]⁺. This is extremely common in ESI mass spectrometry.[7] Adduct formation occurs when your analyte molecule associates with an ion present in the mobile phase or from a contaminant. Sodium is ubiquitous in laboratory glassware, solvents, and reagents.

Other common adducts include:

  • [M+H]⁺ : The protonated molecule, often the desired ion.

  • [M+K]⁺ : Potassium adduct, mass shift of +39 Da.

  • [M+NH₄]⁺ : Ammonium adduct, mass shift of +18 Da, often from ammonium acetate or formate in the mobile phase.

It is crucial to recognize these adducts to correctly identify your molecular ion. If adduct formation is problematic or inconsistent, consider using higher purity solvents and plasticware, or intentionally adding a specific salt at a very low concentration (e.g., <1 mM sodium acetate) to drive the formation of a single, consistent adduct for quantification.

Table 1: Common Adduct Ions in Positive Mode ESI-MS

Adduct IonFormulaNominal Mass Shift (Da)
Proton[M+H]⁺+1
Sodium[M+Na]⁺+23
Ammonium[M+NH₄]⁺+18
Potassium[M+K]⁺+39
Acetonitrile[M+ACN+H]⁺+42

Section 2: Troubleshooting Ionization & Signal Issues

Effective ionization is the cornerstone of sensitive mass spectrometry. Pyrimidines can present unique challenges in this regard. This section provides solutions to common problems related to signal intensity and ion generation.

Q4: My pyrimidine compound is showing very low signal intensity in positive-ion ESI. What can I do to improve it?

A4: Low signal intensity for pyrimidine compounds in positive-ion mode can stem from several factors. Here is a systematic approach to troubleshooting:

  • Check the pKa and Mobile Phase pH: Pyrimidines are weakly basic. For efficient protonation ([M+H]⁺ formation) in ESI, the mobile phase pH should be at least 1-2 units below the pKa of the most basic site on your molecule. Adding 0.1% formic acid (pH ~2.7) or 0.1% acetic acid to your mobile phase is a standard first step to enhance ionization.[8]

  • Optimize ESI Source Parameters: Do not rely on default settings. Systematically optimize the sprayer voltage, nebulizing gas flow, and source temperature.[9] An overly high voltage can cause corona discharge, which appears as protonated solvent clusters and leads to an unstable signal.[9]

  • Consider a Different Ionization Mode: If your compound has acidic protons (e.g., the N-H protons in uracil or thymine), it might ionize more efficiently in negative-ion mode as [M-H]⁻. It is always advisable to screen both polarities during method development.[8][9]

  • Promote Adduct Formation: As discussed in Q3, if protonation is inefficient, you can sometimes achieve a more stable and intense signal by promoting the formation of a sodium adduct ([M+Na]⁺).[8] This can be done by adding a low concentration of a sodium salt post-column.

  • Evaluate for Matrix Effects: If you are analyzing samples in a complex biological matrix (e.g., plasma, urine), co-eluting endogenous compounds can suppress the ionization of your analyte.[10][11] This is a significant issue and is addressed in detail in Q6.

Q5: I'm trying to differentiate between two pyrimidine isomers, but their MS/MS spectra look identical. What are my options?

A5: Differentiating isomers is a common challenge in mass spectrometry.[12] When standard CID spectra are not sufficiently different, you need to employ more advanced strategies:

  • Chromatographic Separation: The most robust solution is to separate the isomers chromatographically. Invest in high-efficiency columns (e.g., smaller particle size, longer column length) and screen different stationary phases (e.g., C18, PFP, HILIC) and mobile phase conditions.

  • Ion Mobility Spectrometry (IMS): If available, IMS separates ions based on their size, shape, and charge. Isomers often have different three-dimensional structures and thus different collision cross-sections (CCS), allowing for their separation in the gas phase even if they have identical m/z values.

  • Alternative Fragmentation Techniques: Different fragmentation methods can produce unique fragments for isomers where CID fails. Techniques like Ultraviolet Photodissociation (UVPD) or Electron Capture/Transfer Dissociation (ECD/ETD) can sometimes generate diagnostic fragment ions.[12]

  • Chemical Derivatization: Derivatizing the isomers to create structurally distinct products that yield different fragmentation patterns can be a powerful, albeit more labor-intensive, strategy.

  • Careful Energy-Resolved MS/MS: Sometimes, subtle differences in fragmentation can be observed by acquiring MS/MS spectra at a wide range of collision energies. The relative abundance of certain fragments may change differently for each isomer as the collision energy is ramped, providing a basis for differentiation.[13]

Section 3: Advanced Topic - Tackling Matrix Effects

For professionals in drug development and clinical research, analyzing pyrimidines in biological fluids is a daily task. Matrix effects are arguably the most significant hurdle to achieving accurate and reproducible quantification.

Q6: I suspect matrix effects are suppressing my signal during the LC-MS analysis of pyrimidines in plasma. How can I confirm this and what can I do to mitigate it?

A6: Matrix effects occur when co-eluting components from a biological sample interfere with the ionization of the analyte, causing either ion suppression or enhancement.[14] This is a major concern in bioanalysis.[10][11]

Confirmation of Matrix Effects: The standard method is the post-extraction spike analysis .[10]

  • Extract a blank matrix sample (e.g., plasma with no analyte).

  • Extract a neat solution of your analyte at a known concentration.

  • Spike the extracted blank matrix with the analyte at the same final concentration as the neat solution.

  • Compare the peak area of the post-extraction spiked sample (B) to the neat solution (A).

The matrix effect (ME) can be calculated as: ME (%) = (B / A) * 100.

  • An ME < 100% indicates ion suppression.

  • An ME > 100% indicates ion enhancement.

Mitigation Strategies:

  • Improve Sample Preparation: This is the most effective strategy. Move beyond simple protein precipitation. Use more selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering components like phospholipids.[14]

  • Optimize Chromatography: Ensure your analyte does not elute in the "dead zone" at the beginning of the run where most of the unretained matrix components appear. Adjust your gradient to move the analyte peak to a cleaner region of the chromatogram.[10][11]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for quantitative bioanalysis. A SIL-IS is chemically identical to the analyte but has a different mass (due to ¹³C, ¹⁵N, or ²H substitution). It co-elutes with the analyte and experiences the same matrix effects. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is effectively cancelled out.

  • Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes be effective if the analyte concentration is high enough. Diluting the sample reduces the concentration of interfering matrix components.

Section 4: Key Experimental Protocols & Workflows

Protocol 1: Step-by-Step Workflow for Investigating Low MS Signal

This protocol provides a logical flow for diagnosing and solving issues of low analyte signal intensity.

Low_Signal_Workflow Start Start: Low Signal Observed Check_Tuning 1. Instrument Performance Check - Infuse tuning solution - Verify basic sensitivity Start->Check_Tuning Check_Source 2. Source & Mobile Phase - Check pH (add 0.1% FA/NH4OH) - Screen Positive vs. Negative Mode Check_Tuning->Check_Source Instrument OK? End_Bad Consult Specialist Check_Tuning->End_Bad Instrument Fails? Optimize_Params 3. Source Parameter Optimization - Tune Sprayer Voltage - Tune Gas Flows & Temperature Check_Source->Optimize_Params Basics Checked Check_Chrom 4. Chromatographic Evaluation - Check for poor peak shape - Is analyte retained? Optimize_Params->Check_Chrom Parameters Tuned Matrix_Test 5. Matrix Effect Test - Perform Post-Extraction Spike - Calculate Ion Suppression Check_Chrom->Matrix_Test Chromatography OK? Check_Chrom->End_Bad No Peak? Improve_Cleanup 6. Improve Sample Cleanup - Switch from PP to SPE/LLE Matrix_Test->Improve_Cleanup Suppression >25%? End_Good Signal Improved Matrix_Test->End_Good Suppression <25%? Improve_Cleanup->End_Good

Caption: Systematic workflow for troubleshooting low signal intensity in LC-MS.

Diagram 1: General Fragmentation of a Pyrimidine Nucleoside

This diagram illustrates the primary fragmentation event for a generic pyrimidine nucleoside under CID conditions.

Nucleoside_Fragmentation Precursor [Pyrimidine-Sugar + H]⁺ (Precursor Ion) CID Collision-Induced Dissociation (CID) Precursor->CID m/z Sugar_Loss Neutral Loss: Deoxyribose (116 Da) CID->Sugar_Loss Product_Ion [Pyrimidine + H]⁺ (Product Ion) CID->Product_Ion Fragmentation

Caption: Characteristic glycosidic bond cleavage in pyrimidine nucleosides.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. (N.D.). Semantic Scholar. Retrieved February 8, 2026, from [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Wang, Y., Vivekananda, S., & Zhang, K. (2002). ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. Analytical Chemistry, 74(17), 4505–4512.
  • Zu, C., Wang, N. X., Brown, C. J., Yang, Q., & Gilbert, J. R. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry, 57(9), e4883.
  • Singh, R., & Farmer, P. B. (2006). DNA adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Journal of analytical toxicology, 30(8), 547-558.
  • Guo, J., Villalta, P. W., & Balbo, S. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. Toxics, 7(2), 23.
  • Ramos, C. I. V., Santana-Marques, M. G., Enes, R. F., Tomé, A. C., Cavaleiro, J. A. S., & Nogueras, M. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry, 44(6), 911–919.
  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576.
  • Singh, V., & Singh, J. (2013). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW.
  • Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. (2024, February 9). Providion. Retrieved February 8, 2026, from [Link]

  • Overcoming Matrix Effects. (n.d.). Bioanalysis Zone. Retrieved February 8, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved February 8, 2026, from [Link]

  • What kinds of adducts are commonly observed in ES–MS? (n.d.). Providion Group. Retrieved February 8, 2026, from [Link]

  • Panda, S., & Sahoo, C. R. (2014). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 2(1), 1-8.
  • TIP # 115 Adduct Formation in LCMS. (2011, November 17). Chiralizer. Retrieved February 8, 2026, from [Link]

  • Walmsley, S. J., Guo, J., Tarifa, A., DeCaprio, A. P., & Villalta, P. W. (2020). Analysis of DNA adducts by LC-MS/MS with the data-independent acquisition (DIA) method. ResearchGate. Retrieved February 8, 2026, from [Link]

  • Modhave, Y., et al. (2012). matrix-effect-in-bioanalysis-an-overview. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved February 8, 2026, from [Link]

  • van Lenthe, H., van Kuilenburg, A. B. P., Ito, T., & van Gennip, A. H. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical chemistry, 46(12), 1916–1921.
  • The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. (2020, December 8). LCGC International. Retrieved February 8, 2026, from [Link]

  • da Silveira, L. F., & Afonso, C. R. (2005). Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. European journal of mass spectrometry (Chichester, England), 11(1), 103–106.
  • How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? (2013, June 14). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Defects in Pyrimidine Degradation Identified by HPLC-Electrospray Tandem Mass Spectrometry of Urine Specimens or Urine-soaked Filter Paper Strips. (2000, December 1). ResearchGate. Retrieved February 8, 2026, from [Link]

Sources

overcoming solubility issues with 3-(Pyrimidin-5-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Handling Issues

Executive Summary

3-(Pyrimidin-5-yl)propan-1-amine (CAS: 116035-13-1 / 15583-16-1 analog) presents a classic "amphiphilic heterocycle" challenge.[1][2][3] It contains a highly polar, basic primary amine tail and a polar, electron-deficient pyrimidine head.[1][2][3]

The Core Solubility Paradox:

  • As a Free Base: It is often an oil or low-melting solid that is highly soluble in polar organics (MeOH, DMSO) but possesses high water solubility (LogP ≈ 0.2), making it difficult to extract from aqueous reaction mixtures.[1][2][3]

  • As a Salt (e.g., 2HCl): It is a crystalline solid, highly soluble in water (>50 mg/mL), but insoluble in the organic solvents (DCM, Et2O) typically used for chemical synthesis or workup.[1]

This guide provides technical workflows to resolve these specific phase-transfer and dissolution bottlenecks.

Physicochemical Profile

Understanding these constants is critical for predicting solubility behavior.[1]

PropertyValue (Approx.)Implication for Solubility
Molecular Weight 137.18 g/mol Small molecule; kinetics of dissolution are fast.[1][2][3][4]
pKa (Primary Amine) ~10.5At pH < 9, the molecule is protonated (cationic) and water-soluble.[1][2][3][4]
pKa (Pyrimidine N) ~1.3Negligible basicity; does not contribute to salt formation under mild conditions.[2][3][4]
LogP (Octanol/Water) ~0.2 - 0.4Critical: It partitions almost equally between water and organic layers, leading to poor extraction yields.[1][2][3][4]
Physical State Viscous Oil (Base) / Solid (Salt)The free base absorbs CO₂ from air (carbamate formation), appearing as a "crusty" solid.[2][3][4]

Troubleshooting Guide: Solubility & Handling

Scenario A: "I cannot extract the compound from the aqueous phase."

The Issue: You performed a reaction in water or deprotected a Boc-group with acid, neutralized it, and are trying to extract the free base into DCM or EtOAc.[1] The yield is near zero.[2][3] The Cause: Due to the low LogP (~0.2), the free base remains dissolved in the water even at high pH.[1]

Protocol: The "Salting-Out" Extraction

  • Saturate the Aqueous Phase: Add solid NaCl to your aqueous layer until no more dissolves (saturation).[1][2][3] This increases the ionic strength, forcing the organic amine out ("Salting out").[3]

  • Solvent Switch: Do not use Diethyl Ether or Hexanes.[1][2][3] They are too non-polar.

    • Recommended:Dichloromethane (DCM) or Chloroform (CHCl₃) mixed with Isopropanol (IPA) .[1][2][3]

    • Ratio: 9:1 or 4:1 (DCM:IPA).[1][2][3] The alcohol helps solvate the polar amine.[2][3]

  • Multiple Extractions: Perform 4–5 extractions with smaller volumes rather than 1–2 large ones.

  • Drying: Dry the organic layer over Na₂SO₄ (Sodium Sulfate), not MgSO₄ (Magnesium Sulfate), as primary amines can sometimes coordinate to Magnesium.[2][3]

Scenario B: "The compound is oiling out / gumming up during purification."

The Issue: During column chromatography (Silica gel), the compound streaks or sticks to the baseline. The Cause: The primary amine interacts strongly with the acidic silanols on the silica gel surface.[1][3]

Protocol: The "Amine-Modified" Mobile Phase

  • Pre-treat Silica: Flush the column with mobile phase containing 1% Triethylamine (TEA) or 1% NH₄OH before loading the sample.[1][2][3]

  • Eluent System:

    • Standard: DCM : MeOH (90:10).[1][2][3]

    • Optimized: DCM : MeOH : NH₄OH (90 : 9 : 1).[1][2][3] The ammonia competes for the silica sites, allowing your amine to elute cleanly.[3]

  • Alternative: Use Alumina (Basic) stationary phase instead of Silica to avoid the acidity issue entirely.[2][3]

Scenario C: "The solid won't dissolve in my bioassay buffer (PBS)."

The Issue: You have the Free Base form, and it precipitates when added to pH 7.4 buffer. The Cause: While the salt is soluble, the free base may aggregate before it can protonate, or the concentration is too high.

Protocol: The "DMSO Spike" Method

  • Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 100 mM).

  • Intermediate Dilution: Do not pipet directly into the well. Dilute the stock 1:10 in water first. The heat of hydration helps dissolution.[2][3]

  • Final Addition: Add this intermediate solution to your buffer. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.[2][3]

Decision Logic: Solvent Selection

Use this logic flow to determine the correct solvent system for your specific application.

SolubilityLogic Start Start: Identify Form Form_Salt HCl/TFA Salt Start->Form_Salt Form_Base Free Base (Oil) Start->Form_Base Goal_Rxn Goal: Chemical Synthesis Form_Salt->Goal_Rxn Low Solubility in Organics Goal_Bio Goal: Bioassay Form_Salt->Goal_Bio High Solubility Form_Base->Goal_Rxn Soluble in Organics Form_Base->Goal_Bio pH Dependent Solv_DCM Use: DCM + 5% MeOH Goal_Rxn->Solv_DCM Solv_DMF Use: DMF or DMAc Goal_Rxn->Solv_DMF If polar solvent allowed Action_Convert Action: Neutralize with NaHCO3 Goal_Rxn->Action_Convert If non-polar solvent needed Solv_Polar Use: Water, MeOH, DMSO Goal_Bio->Solv_Polar Direct Dissolution Goal_Bio->Solv_Polar Requires pH < 9

Caption: Decision matrix for solvent selection based on the chemical form (Salt vs. Free Base) and intended application.

Frequently Asked Questions (FAQ)

Q1: Why does my sample turn into a white crust after leaving it on the bench? A: Primary amines are nucleophiles that react with atmospheric CO₂ to form carbamates (R-NH-COO⁻).[1][2][3] This "crust" is an impurity.[1][2][3]

  • Fix: Store the free base under Argon/Nitrogen at -20°C. If crust forms, dissolve in dilute HCl and re-basify/extract to regenerate the pure amine.[1][3]

Q2: Can I use the TFA salt for biological assays? A: Caution is advised. Trifluoroacetic acid (TFA) is cytotoxic.[1][2][3] If you purified via Prep-HPLC with TFA, you must lyophilize repeatedly from HCl/Water to exchange the counter-ion from Trifluoroacetate to Chloride before using in sensitive cell-based assays.[1][2][3]

Q3: Is this compound stable in solution? A:

  • In DMSO: Stable for months at -20°C.[1][2][3]

  • In Water: Stable for days at 4°C, but susceptible to oxidation over long periods.[2][3]

  • In Chloroform:Unstable. Primary amines can react slowly with chloroform (especially if not stabilized with amylene) to form isonitriles or dichlorocarbene adducts over long storage.[1][2][3] Avoid storing in chlorinated solvents.[1][2][3]

References

  • PubChem. (2025).[1][2][3] Compound Summary: 3-(Pyridin-3-yl)propan-1-amine (Analogous Structure).[1][2][3] National Library of Medicine.[2][3] [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][3] Organic Chemistry.[1][2][3][5][6] Oxford University Press.[1][2][3] (Chapter 8: Acidity, Basicity, and pKa).[3]

  • Reich, H. J. (2024).[2][3][7] Bordwell pKa Table (Acidity in DMSO).[1][2][3] University of Wisconsin-Madison.[1][2][3] [Link]

  • Gilson, M. K., et al. (2025).[2][3] BindingDB: The Binding Database.[2][3] (Solubility data for kinase inhibitor fragments). [Link]

Sources

Technical Support Center: 3-(Pyrimidin-5-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Pyrimidin-5-yl)propan-1-amine is a bifunctional heterocyclic building block commonly used in the synthesis of kinase inhibitors (e.g., CDK, PLK4).[1][2] Its stability profile is dominated by the primary aliphatic amine tail, which renders the compound susceptible to oxidative degradation and carbamylation (reaction with atmospheric CO₂).

This guide provides an autonomous troubleshooting framework. Unlike generic datasheets, we focus here on the causality of degradation and the restoration of sample integrity.

Part 1: Critical Storage Parameters

The physical state of your material dictates its storage stability.[2] You must first identify if you possess the Free Base or a Salt Form (typically Hydrochloride).[1][2]

Comparative Storage Matrix
ParameterFree Base (Oil/Low-Melt Solid)Salt Form (e.g., HCl, Solid)Scientific Rationale
Hygroscopicity High .[1][2] Absorbs water rapidly.[2]Moderate. Can cake if exposed.[2]The lone pair on the amine nitrogen H-bonds avidly with atmospheric moisture.[1][2]
Air Sensitivity Critical . Reacts with CO₂.[2]Low. The amine is protonated (

), blocking CO₂ attack.[1][2]
Free amines react with CO₂ to form carbamates (white crusts).[1][2] Salts are protected.[2]
Temperature

(Long-term)

to

(Acceptable),

(Ideal)
Low temp slows oxidation kinetics (Arrhenius equation).[1][2]
Inert Gas Mandatory (Argon/Nitrogen).[1][2]Recommended.Prevents N-oxide formation and carbamylation.[1][2]

Expert Insight: If you purchased the free base and it has arrived as a liquid, do not store it in the original septum vial after puncturing. Transfer to a glass vial with a Teflon-lined cap, purge with Argon, and seal with Parafilm.[2]

Part 2: Troubleshooting & Diagnostics
Visual Troubleshooting Guide

Scenario A: "My clear oil has turned yellow/brown."

  • Diagnosis: Oxidative Degradation.[2][3]

  • Mechanism: Formation of N-oxides and subsequent radical polymerization of impurities.[1][2]

  • Impact: Lower yield in coupling reactions; potential catalyst poisoning in Pd-catalyzed cross-couplings.[1][2]

  • Solution: Perform the Acid-Base Rescue Protocol (see Part 3).

Scenario B: "My liquid sample has developed a white solid crust."

  • Diagnosis: Carbamylation (Air Exposure).[1][2]

  • Mechanism:

    
     (Ammonium Carbamate species).[1][2]
    
  • Impact: Stoichiometry errors (mass includes CO₂ weight).[1][2]

  • Solution: Degas under high vacuum (sometimes reversible) or wash with strong base.[1][2]

Scenario C: "My solid salt has turned into a sticky gum."

  • Diagnosis: Deliquescence.[2]

  • Mechanism: The salt absorbed enough moisture from the air to dissolve in its own crystal water.

  • Solution: Recrystallization (EtOH/Et₂O) or lyophilization.[1][2]

Analytical Verification (NMR)

Before committing the material to a synthesis, run a quick ¹H NMR.[2]

  • Check 1 (Carbamate): Look for broad peaks shifting around the amine protons.[1][2]

  • Check 2 (Stoichiometry): If using the salt, integrate the propyl chain signals against the aromatic pyrimidine protons (8.5–9.2 ppm). Excess aliphatic integration suggests solvent trapping or hydrolysis byproducts.[2]

Part 3: Visualization of Degradation Logic

The following diagram maps the chemical fate of the molecule when improper storage occurs.

DegradationPathways cluster_prevention Prevention Strategy Molecule 3-(Pyrimidin-5-yl) propan-1-amine (Free Base) Air Atmospheric Exposure Molecule->Air Storage Leak CO2 CO2 Absorption Air->CO2 O2 Oxidation Air->O2 Carbamate Ammonium Carbamate Salt (White Crust) CO2->Carbamate Nucleophilic Attack (Reversible w/ Base) NOxide N-Oxide / Colored Impurities O2->NOxide Radical Mechanism (Irreversible) Inert Store under Argon @ -20°C

Figure 1: Chemical degradation pathways upon atmospheric exposure.[1][2] Note that CO₂ reaction is often reversible via base wash, while oxidation is destructive.

Part 4: Recovery Protocols

If your material has degraded (Scenario A or B), use this standard Acid-Base Rescue Protocol . This relies on the basicity of the amine and the stability of the pyrimidine ring.

Reagents:

  • Dichloromethane (DCM)[1][2]

  • 1M Hydrochloric Acid (HCl)[1][2]

  • 1M Sodium Hydroxide (NaOH)[1][2]

  • Brine,

    
    [1]
    

Step-by-Step:

  • Dissolution: Dissolve the degraded oily amine (or crusty mixture) in DCM.

  • Acid Wash: Extract the organic layer with 1M HCl (3x).[1][2]

    • Chemistry: The amine becomes protonated (

      
      ) and moves into the aqueous phase .[1][2] Neutral impurities (oxidation byproducts) remain in the DCM.[1][2]
      
  • Separation: Discard the DCM layer (organic waste).[1][2]

  • Basification: Cool the aqueous layer on ice. Slowly add 1M NaOH until pH > 12.

    • Observation: The solution should become cloudy as the free amine oil separates.

  • Extraction: Extract the aqueous layer with fresh DCM (3x).

  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate in vacuo.
    
  • Storage: Immediately backfill the flask with Argon.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I store the amine in DMSO or DMF stock solutions? A: Not recommended for long-term storage. While convenient for biological assays, primary amines can react slowly with DMF (transamidation) or degrade in DMSO (oxidation) over months.[1][2] If you must, store at


 and use within 30 days.

Q2: The pyrimidine ring—is it sensitive to light? A: Pyrimidines generally have good photostability compared to other heterocycles.[2] However, combined with the amine tail, the molecule can form charge-transfer complexes that darken under UV light.[2] Store in amber vials as a precaution.

Q3: I need to weigh 5 mg, but the oil is too viscous/hygroscopic. How do I handle it? A: Do not weigh the neat oil for small masses.

  • Weigh a larger amount (e.g., 50 mg) into a tared vial.

  • Dissolve in a known volume of dry solvent (e.g., DCM or Methanol) to create a stock solution (e.g., 10 mg/mL).

  • Aliquot the required volume and evaporate the solvent in the reaction vessel.[2]

References
  • PubChem. (2025).[1][2][4] 3-(Pyrimidin-5-yl)propan-1-amine Compound Summary. National Library of Medicine.[2] Available at: [Link][1][2]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard text for amine purification protocols).

  • University of Waterloo. (2023).[1][2][5] Chemical Storage Fact Sheet: Organic Bases. Available at: [Link]

Sources

Technical Support Center: 3-(Pyrimidin-5-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Pyrimidin-5-yl)propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experimental outcomes.

Introduction to the Stability of 3-(Pyrimidin-5-yl)propan-1-amine

3-(Pyrimidin-5-yl)propan-1-amine is a molecule of interest in pharmaceutical research, incorporating both a pyrimidine ring and a primary amine. This structure, while valuable, presents specific stability challenges that must be managed to ensure the reliability of experimental results. The primary amine is susceptible to oxidation and reaction with atmospheric carbon dioxide, while the pyrimidine ring, though generally stable, can be influenced by harsh environmental conditions. Understanding and mitigating these potential degradation pathways is crucial for the successful application of this compound in your research.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, suggesting potential causes related to compound degradation and providing actionable solutions.

Question 1: My experimental results are inconsistent or show a loss of activity over time. Could this be due to degradation of 3-(Pyrimidin-5-yl)propan-1-amine?

Possible Cause: Inconsistent results or a decrease in expected activity can be a strong indicator of compound degradation. The primary amine is a likely site of oxidative degradation, which would alter the molecule's structure and, consequently, its biological activity.

Troubleshooting Steps:

  • Visual Inspection: Carefully examine the solid compound and any prepared solutions. Look for any changes in color (e.g., yellowing or browning) or the appearance of precipitates.

  • Analytical Verification:

    • HPLC Analysis: Run an HPLC analysis on a freshly prepared solution of your compound and compare it to a sample from an older stock or a solution that has been stored for some time. A loss of the main peak area and the appearance of new peaks are indicative of degradation. .

    • Mass Spectrometry (MS): Analyze the sample by MS to identify the mass of the parent compound and any potential degradation products. An increase in mass could suggest oxidation.

  • pH Measurement: Check the pH of your stock solutions. Significant shifts in pH can accelerate degradation.

  • Fresh Sample Comparison: If possible, repeat a key experiment using a freshly opened vial of 3-(Pyrimidin-5-yl)propan-1-amine and compare the results to those obtained with the suspect stock.

Question 2: I've noticed a change in the physical appearance of my solid 3-(Pyrimidin-5-yl)propan-1-amine (e.g., color change, clumping). What should I do?

Possible Cause: A change in the physical appearance of the solid compound is a common sign of degradation. This can be caused by exposure to air, moisture, or light over time.

Recommended Actions:

  • Isolate the Affected Stock: Do not use the visibly degraded compound for your experiments. Quarantine the vial to prevent accidental use.

  • Consult Analytical Data: If you have access to analytical services, consider submitting a small sample for analysis (e.g., NMR, HPLC-MS) to confirm degradation and identify potential byproducts.

  • Review Storage Conditions: Ensure that your storage conditions are optimal. The compound should be stored in a tightly sealed container, protected from light, and in a cool, dry place.[1][2]

  • Properly Dispose of Degraded Material: Follow your institution's guidelines for the disposal of chemical waste.

Question 3: My NMR spectrum of 3-(Pyrimidin-5-yl)propan-1-amine shows unexpected peaks. What could be the cause?

Possible Cause: The presence of unexpected peaks in an NMR spectrum is a clear indication of impurities, which could be degradation products.

Investigative Workflow:

  • Analyze Peak Characteristics:

    • Broad Peaks: Broadening of peaks, especially those corresponding to the amine protons, could suggest the presence of water or proton exchange.

    • New Signals: The appearance of new signals in the aromatic or aliphatic regions suggests the formation of new chemical species.

  • Compare with a Reference Spectrum: If available, compare your spectrum to a reference spectrum from the supplier or from a freshly prepared sample.

  • Consider Solvent Effects: Ensure that the solvent used for the NMR analysis is not reacting with the compound.

  • Hypothesize Degradation Products: Based on the chemical shifts of the new peaks, you may be able to hypothesize the structure of the degradation products. For example, the formation of an aldehyde or carboxylic acid from the oxidation of the primary amine would result in characteristic new signals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-(Pyrimidin-5-yl)propan-1-amine?

A1: To minimize degradation, 3-(Pyrimidin-5-yl)propan-1-amine should be stored under the following conditions:

  • Temperature: In a cool environment, generally below 30°C.[1] For long-term storage, refrigeration (2-8°C) is recommended.

  • Atmosphere: In an inert atmosphere (e.g., under argon or nitrogen) to prevent oxidation.

  • Container: In a tightly sealed, amber glass vial to protect from light and moisture.[2]

  • Location: In a well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[2]

Q2: How should I prepare stock solutions of 3-(Pyrimidin-5-yl)propan-1-amine to ensure stability?

A2:

  • Use a high-purity, anhydrous solvent.

  • Prepare solutions fresh for each experiment whenever possible.

  • If you need to store stock solutions, aliquot them into smaller volumes to minimize freeze-thaw cycles and exposure to air each time the stock is used.

  • Store stock solutions at -20°C or -80°C for long-term stability.

Q3: What are the potential degradation pathways for 3-(Pyrimidin-5-yl)propan-1-amine?

A3: While specific degradation pathways for this molecule are not extensively documented, based on its chemical structure, the following are likely:

  • Oxidation of the Amine: The primary amine can be oxidized to form an imine, which can then be hydrolyzed to an aldehyde. Further oxidation could lead to a carboxylic acid.

  • Reaction with Carbon Dioxide: Primary amines can react with atmospheric CO2 to form carbamates.

  • Photodegradation: Exposure to light, especially UV light, can potentially lead to degradation of the pyrimidine ring or the amine side chain.[3]

Q4: What analytical methods can I use to assess the purity and stability of my 3-(Pyrimidin-5-yl)propan-1-amine samples?

A4: A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity of the compound and detecting the presence of degradation products.[4]

  • Gas Chromatography (GC): Can also be used for purity assessment, especially for volatile impurities.[5][6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify the mass of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and detect structural changes due to degradation.

Data and Protocols

Table 1: Recommended Storage and Handling Summary
ParameterRecommendationRationale
Storage Temperature 2-8°C (short-term), -20°C (long-term)To slow down chemical degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation of the primary amine.
Container Tightly sealed amber vialTo protect from light and moisture.[2]
Incompatible Materials Strong acids, strong oxidizing agentsTo prevent vigorous and potentially hazardous reactions.[2]
Solution Storage Aliquoted at -20°C or -80°CTo minimize freeze-thaw cycles and exposure to air.

Experimental Protocols

Protocol 1: Visual Inspection of Solid Compound
  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Carefully observe the solid 3-(Pyrimidin-5-yl)propan-1-amine through the sealed container.

  • Note the color, consistency, and any signs of clumping or discoloration.

  • If the compound is off-white or shows any signs of yellowing or browning, it may be degraded.

  • If the solid appears clumped or wet, it may have absorbed moisture.

Protocol 2: Preparation of a Sample for HPLC Analysis
  • Accurately weigh approximately 1 mg of 3-(Pyrimidin-5-yl)propan-1-amine.

  • Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of 1 mg/mL.

  • Vortex the solution until the compound is fully dissolved.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze the sample immediately using an appropriate HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile containing 0.1% formic acid or trifluoroacetic acid).

Visualizations

Diagram 1: Potential Oxidative Degradation Pathway

G A 3-(Pyrimidin-5-yl)propan-1-amine B Imine Intermediate A->B Oxidation C Aldehyde Derivative B->C Hydrolysis D Carboxylic Acid Derivative C->D Further Oxidation

Caption: A hypothetical oxidative degradation pathway for 3-(Pyrimidin-5-yl)propan-1-amine.

Diagram 2: Troubleshooting Workflow for Suspected Degradation

G Start Inconsistent Experimental Results Visual Visual Inspection of Compound Start->Visual Analysis Analytical Chemistry (HPLC, MS, NMR) Visual->Analysis Compare Compare to Fresh Sample Analysis->Compare Degraded Degradation Confirmed Compare->Degraded Discrepancy Found NoDegradation No Degradation Detected Compare->NoDegradation No Discrepancy Dispose Quarantine and Dispose of Degraded Stock Degraded->Dispose Review Review Other Experimental Parameters NoDegradation->Review

Caption: A workflow for troubleshooting suspected degradation of 3-(Pyrimidin-5-yl)propan-1-amine.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved from [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). PMC - NIH. Retrieved from [Link]

  • Advancing Amine Degradation Analysis. (2021). International CCS Knowledge Centre. Retrieved from [Link]

  • Scheme of pyrimidine degradation pathways showing the four steps and... (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). NIH. Retrieved from [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. (n.d.). MDPI. Retrieved from [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. (n.d.). MatheO. Retrieved from [Link]

  • Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). (2025). protocols.io. Retrieved from [Link]

  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved from [Link]

  • 22.4: Biosynthesis and Degradation of Nucleotides. (2026). Biology LibreTexts. Retrieved from [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2025). ResearchGate. Retrieved from [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (n.d.). PMC - NIH. Retrieved from [Link]

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (2015). PubMed. Retrieved from [Link]

  • Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor. (2022). PubMed. Retrieved from [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (n.d.). PMC. Retrieved from [Link]

  • DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES NUCLEOTIDES. (n.d.). eGyanKosh. Retrieved from [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]

  • Protein-protein interactions: developing small-molecule inhibitors/stabilizers through covalent strategies. (2023). PubMed. Retrieved from [Link]

  • Steps involved for the analyses of degraded amines using GC. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. (2021). MDPI. Retrieved from [Link]

  • Guidelines for Chemical Storage. (n.d.). Chapman University. Retrieved from [Link]

  • A convenient one-pot synthesis of 3-amino-2, 5-dihydropyridazine and pyrimidine derivatives in the presence of high surface area MgO as a highly effective heterogeneous base catalyst. (n.d.). PubMed. Retrieved from [Link]

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. (2019). PubMed. Retrieved from [Link]

  • 3-Amino-1-(pyrimidin-5-yl)propan-1-ol. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: Optimizing In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for in vitro kinase assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of kinase assay optimization and troubleshoot common issues encountered during experimentation. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the essential components of an in vitro kinase assay?

A1: A typical in vitro kinase assay has several critical components:

  • Kinase: A purified or recombinant enzyme of interest.[1] The purity of the kinase is crucial, as contaminating kinases can lead to false-positive results.[2]

  • Substrate: A peptide or protein that the kinase specifically phosphorylates.[1] Generic substrates like casein or myelin basic protein can be used, but specific substrates are often preferred.[3]

  • Phosphate Donor: Adenosine triphosphate (ATP) is the universal phosphate donor for kinases.[1]

  • Assay Buffer: This maintains the optimal pH and ionic strength for the kinase and contains essential cofactors, most commonly magnesium ions (Mg²⁺) and sometimes manganese ions (Mn²⁺).[1][4] A typical buffer might contain Tris-HCl, β-glycerophosphate, DTT, and Na₃VO₄.[5]

Q2: How do I choose the right assay technology for my needs?

A2: The choice of assay technology depends on several factors, including the experimental goal (e.g., high-throughput screening vs. detailed kinetics), available instrumentation, and budget.[6] The main categories are:

  • Radiometric Assays: These are considered the gold standard for their direct and sensitive measurement of phosphate incorporation using radioactively labeled ATP ([γ-³²P]-ATP or [γ-³³P]-ATP).[7][8]

  • Fluorescence-Based Assays: These methods, such as FRET-based assays, offer high sensitivity and are suitable for high-throughput screening.[9] However, they can be prone to interference from fluorescent compounds.[2][9]

  • Luminescence-Based Assays: These assays, like Kinase-Glo® or ADP-Glo®, measure changes in ATP or ADP levels and are well-suited for high-throughput applications.[9][10] A key consideration is potential inhibition of the luciferase enzyme by test compounds.[2]

Q3: What is the significance of the Z'-factor, and how do I interpret it?

A3: The Z'-factor is a statistical parameter used to evaluate the quality and reliability of an assay, particularly in the context of high-throughput screening.[11] It is calculated using the means and standard deviations of your positive and negative controls.[11]

Z'-Factor ValueInterpretation
> 0.5Excellent assay, suitable for HTS.[11][12]
0 to 0.5Marginal assay, may require further optimization.[11][12]
< 0Poor assay, not suitable for screening.[11][12]

A Z'-factor of 1 is ideal but practically unattainable.[12]

Troubleshooting Guide

This section addresses specific problems you might encounter during your in vitro kinase assays.

Problem 1: High Background Signal

A high background signal can mask the true kinase activity and reduce the dynamic range of your assay.

Possible Causes & Solutions:

  • Cause: Contaminating Kinase Activity.

    • Explanation: The recombinant kinase preparation may contain other active kinases.[2]

    • Solution:

      • Verify the purity of your kinase preparation using SDS-PAGE and silver staining.

      • If purity is an issue, consider further purification steps or obtaining the enzyme from a more reliable source.

      • Run a control reaction without the specific substrate to assess background phosphorylation.

  • Cause: Substrate Impurities.

    • Explanation: The peptide or protein substrate may be contaminated with phosphorylated species or other impurities that contribute to the signal.

    • Solution:

      • Confirm the purity of your substrate via mass spectrometry.

      • Synthesize or purchase a new batch of high-purity substrate.

  • Cause: Non-Enzymatic ATP Hydrolysis.

    • Explanation: In luminescence-based assays that measure ATP levels, non-enzymatic degradation of ATP can lead to a high background.

    • Solution:

      • Ensure the assay buffer components are stable and of high quality.

      • Minimize the incubation time to what is necessary to achieve a robust signal.

  • Cause: Assay Plate Issues.

    • Explanation: Certain types of microplates can exhibit autofluorescence or bind assay components, leading to a high background.

    • Solution:

      • Test different plate types (e.g., low-binding, non-treated polystyrene) to find one that is compatible with your assay.

      • Always include "no enzyme" and "no substrate" controls to identify the source of the background signal.

Problem 2: Low Signal-to-Noise Ratio

A low signal-to-noise ratio can make it difficult to distinguish true kinase activity from background noise, leading to unreliable data.

Possible Causes & Solutions:

  • Cause: Suboptimal Enzyme Concentration.

    • Explanation: The amount of kinase may be too low to generate a detectable signal above background.

    • Solution: Perform an enzyme titration to determine the optimal concentration that provides a robust signal within the linear range of the assay. The optimal amount of kinase is often defined as the smallest amount that gives the largest dynamic range from the no-enzyme control.[13]

  • Cause: Inappropriate Substrate Concentration.

    • Explanation: If the substrate concentration is too far below the Michaelis-Menten constant (Km), the reaction rate will be low, resulting in a weak signal.[14]

    • Solution: It is recommended to use a substrate concentration around the Km value to balance signal strength and sensitivity to inhibitors.[15] Experimentally determine the Km for your specific kinase and substrate pair.

  • Cause: Incorrect ATP Concentration.

    • Explanation: Similar to the substrate, a very low ATP concentration can limit the reaction rate.

    • Solution: The optimal ATP concentration is often at or near the Km value for ATP.[16] For inhibitor studies, using ATP at its Km can provide a more accurate reflection of the inhibitor's potency (Ki).[16]

  • Cause: Suboptimal Buffer Conditions.

    • Explanation: The pH, ionic strength, or cofactor concentrations in the assay buffer may not be optimal for your specific kinase.

    • Solution:

      • Consult the literature for the known optimal conditions for your kinase.

      • If information is unavailable, systematically vary the pH, Mg²⁺/Mn²⁺ concentration, and other buffer components to find the optimal conditions.[17] Be aware that some buffer components can interfere with the assay; for example, phosphate buffers can inhibit some kinases.[18]

Problem 3: Inconsistent or Irreproducible Results

Lack of reproducibility is a significant issue that can undermine the validity of your findings.

Possible Causes & Solutions:

  • Cause: Reagent Instability.

    • Explanation: Kinases can lose activity over time, especially with repeated freeze-thaw cycles. ATP solutions can also degrade.

    • Solution:

      • Aliquot kinase and ATP solutions into single-use volumes and store them at the recommended temperature.[5]

      • Avoid repeated freeze-thaw cycles.

  • Cause: Pipetting Errors.

    • Explanation: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability.

    • Solution:

      • Use calibrated pipettes and proper pipetting techniques.

      • For multi-well plate assays, consider using a multichannel pipette or an automated liquid handling system to minimize variability between wells.

  • Cause: Temperature Fluctuations.

    • Explanation: Kinase activity is temperature-dependent. Inconsistent incubation temperatures can lead to variable results.

    • Solution:

      • Use a calibrated incubator or water bath to ensure a constant and uniform temperature during the reaction.

      • For high-throughput screening, room temperature assays can be more amenable to avoid temperature gradients across plates.[13]

  • Cause: Edge Effects in Multi-Well Plates.

    • Explanation: Wells on the outer edges of a microplate can experience different evaporation rates and temperature changes, leading to variability.

    • Solution:

      • Avoid using the outer wells for experimental samples. Instead, fill them with buffer or water to create a more uniform environment for the inner wells.

      • Ensure proper sealing of the plate during incubation.

Experimental Protocols

Protocol 1: Determining the Optimal Enzyme Concentration

Objective: To find the enzyme concentration that yields a robust signal within the linear range of the assay.

Methodology:

  • Prepare a 2-fold serial dilution of the kinase in assay buffer.

  • In a multi-well plate, add the diluted kinase to individual wells.

  • Initiate the reaction by adding a solution containing the substrate and ATP at their respective Km concentrations (if known) or at a starting concentration (e.g., 10 µM for substrate and 10 µM for ATP).[16]

  • Include a "no enzyme" control.

  • Incubate the plate at the desired temperature for a fixed time (e.g., 30 minutes).

  • Stop the reaction and add the detection reagents according to your assay protocol.

  • Measure the signal.

  • Plot the signal versus the enzyme concentration and identify the concentration that gives a strong signal in the linear portion of the curve.[13]

Protocol 2: Determining the Apparent Km for ATP

Objective: To determine the ATP concentration at which the reaction rate is half of the maximum velocity (Vmax).

Methodology:

  • Use the optimal enzyme concentration determined in Protocol 1.

  • Prepare a serial dilution of ATP in the assay buffer.

  • In a multi-well plate, add the kinase and a saturating concentration of the substrate to each well.

  • Initiate the reactions by adding the different concentrations of ATP.

  • Incubate for a time that ensures the reaction is in the initial velocity phase (typically <20% substrate turnover).

  • Stop the reaction and measure the signal.

  • Plot the reaction velocity (signal) against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km.

Visualizations

Workflow for Kinase Assay Optimization

G cluster_0 Assay Development cluster_1 Reagent Optimization cluster_2 Assay Validation A 1. Choose Assay Technology (Radiometric, Fluorescence, Luminescence) B 2. Optimize Buffer Conditions (pH, MgCl2, DTT) A->B Initial Setup C 3. Enzyme Titration (Determine Optimal [E]) B->C Proceed with Optimized Buffer D 4. Substrate Km Determination (Vary [S] at fixed [ATP]) C->D Use Optimal [E] E 5. ATP Km Determination (Vary [ATP] at fixed [S]) D->E Use [S] at Km F 6. Determine Linear Range (Time Course Experiment) E->F Use [ATP] at Km G 7. Z'-Factor Calculation (Assess Assay Robustness) F->G Confirm Linearity

Caption: A stepwise workflow for optimizing an in vitro kinase assay.

Troubleshooting Logic for High Background

G Start High Background Signal Detected Q1 Is background high in 'no enzyme' control? Start->Q1 A1_Yes Check for substrate/reagent contamination or assay plate interference. Q1->A1_Yes Yes Q2 Is background high in 'no substrate' control? Q1->Q2 No End Problem Identified A1_Yes->End A2_Yes Check for kinase autophosphorylation or contaminating kinase activity. Q2->A2_Yes Yes A2_No Issue likely related to substrate or subsequent detection steps. Q2->A2_No No A2_Yes->End A2_No->End

Caption: A decision tree for troubleshooting high background signals.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the kinase reaction conditions and determination of apparent K m of substrates. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How to Choose the Right Buffer for Enzyme Activity Tests. Retrieved from [Link]

  • Assay Guidance Manual. (2012, May 1). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • ResearchGate. (2008, April). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Retrieved from [Link]

  • YouTube. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]

  • ResearchGate. (n.d.). The challenge of selecting protein kinase assays for lead discovery optimization. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The challenge of selecting protein kinase assays for lead discovery optimization. Retrieved from [Link]

  • North Carolina State University. (n.d.). Z-factors. Retrieved from [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]

  • Sino Biological. (n.d.). Assay Buffer and Co-factors: Kinase Assay Buffer I. Retrieved from [Link]

  • Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

Sources

improving the accuracy of IC50 determination for pyrimidine inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientific Support) Topic: High-Fidelity IC50 Determination for Pyrimidine Antimetabolites & Biosynthesis Inhibitors

Mission Statement

Welcome to the Assay Optimization Center. You are likely here because your IC50 data for pyrimidine analogs (e.g., 5-FU, Gemcitabine) or biosynthesis inhibitors (e.g., DHODH inhibitors like Brequinar) is inconsistent, right-shifted, or non-reproducible.

For pyrimidine-targeted therapies, standard cell culture protocols often fail. This guide addresses the unique metabolic bypass mechanisms and physicochemical properties that distort potency data in this specific chemical class.

Module 1: The "Thymidine Rescue" Artifact

Symptom: Your compound shows nanomolar potency in enzymatic assays but micromolar (or inactive) results in cell-based assays. Diagnosis: Metabolic Salvage Interference.

The Mechanism

Most pyrimidine inhibitors target de novo synthesis pathways (e.g., Thymidylate Synthase or DHODH). However, standard Fetal Bovine Serum (FBS) is rich in exogenous nucleosides (Thymidine and Uridine). Cells exposed to your drug simply switch to the Salvage Pathway , importing nucleosides from the media and bypassing the blockade. This results in a False Negative or a massive artificial shift in IC50.

Visualization: The Salvage Pathway Interference

The following diagram illustrates how standard media invalidates your IC50 data.

SalvagePathway cluster_media Extracellular Environment (Media) cluster_cell Intracellular Metabolism StandardFBS Standard FBS (Contains Thymidine/Uridine) Salvage Salvage Pathway (Transporters/Kinases) StandardFBS->Salvage Supplies Nucleosides DialyzedFBS Dialyzed FBS (Nucleoside Free) DialyzedFBS->Salvage No Supply DeNovo De Novo Synthesis (Target Pathway) DNA_Syn DNA Synthesis & Replication DeNovo->DNA_Syn Inhibitor Pyrimidine Inhibitor (Your Drug) Inhibitor->DeNovo Blocks Salvage->DNA_Syn Bypasses Blockade Survival Cell Survival (High IC50 Artifact) DNA_Syn->Survival With Standard FBS Death Apoptosis (Accurate IC50) DNA_Syn->Death With Dialyzed FBS

Figure 1: Mechanism of "Thymidine Rescue." Standard FBS supplies nucleosides that allow cells to survive despite drug treatment, artificially inflating IC50 values.

Protocol: Media Adaptation for Pyrimidine Assays

Objective: Eliminate exogenous nucleosides without shocking the cells.

  • Reagent Selection: Purchase Dialyzed FBS (dFBS). Dialysis (usually 10kDa cutoff) removes small molecules (nucleosides, cytokines, antibiotics) while retaining growth factors.

  • Adaptation Phase: Do not switch abruptly.

    • Passage 1: 50% Standard FBS / 50% dFBS.

    • Passage 2: 100% dFBS.

    • Passage 3: Assay Setup.

  • Control Arm: Always run a "Rescue Control." Treat cells with your inhibitor + 10µM exogenous Thymidine. If the cytotoxicity is reversed, your mechanism of action (MOA) is confirmed as on-target pyrimidine depletion.

Module 2: Temporal Dynamics (S-Phase Specificity)

Symptom: IC50 curves are shallow (low Hill Slope) or show incomplete killing (Emax > 0). Diagnosis: Insufficient Assay Duration relative to Doubling Time.

The Science

Pyrimidine antimetabolites are cell-cycle specific . They primarily kill cells during the S-phase (DNA synthesis). If your assay is 24 or 48 hours, but your cell line's doubling time is 24 hours, a significant population of cells may never enter S-phase during drug exposure. They exist in G1/G0 and appear "resistant."

Troubleshooting Guide: Incubation Optimization

Rule of Thumb: Assay duration must be at least 2.5x to 3x the population doubling time.

Cell Line Growth RateDoubling TimeRecommended Assay DurationWhy?
Fast (e.g., HCT116)~18-20 hrs72 HoursEnsures all cells pass through S-phase checkpoints at least 3 times.
Medium (e.g., A549)~22-24 hrs72-96 HoursPrevents "G1 refuge" artifacts.
Slow (e.g., PC3)>30 hrs120 Hours (5 Days)Critical for slow-cycling models; requires lower seeding density to prevent overgrowth in controls.

Module 3: Solubility & Serial Dilution Integrity

Symptom: Noisy data points, precipitation at high concentrations, or "cliff-like" dose-response curves. Diagnosis: Pyrimidine Heterocycle Aggregation.

Technical Insight

Many pyrimidine analogs possess flat, heteroaromatic ring structures that promote "stacking" (aggregation) in aqueous media. If you perform serial dilutions directly in cell media, the compound may crash out before reaching the cells.

Validated Workflow: The "Intermediate Plate" Method

Do not dilute directly from 100% DMSO stock into the cell plate. Use an intermediate step to ensure solubility equilibrium.

DilutionWorkflow cluster_prep Compound Preparation Stock 10mM Stock (100% DMSO) SourcePlate Source Plate (Serial Dilution in 100% DMSO) Stock->SourcePlate Log Dilution InterPlate Intermediate Plate (1:20 Dilution into Media) 5% DMSO Final SourcePlate->InterPlate Acoustic/Pipette CellPlate Assay Plate (1:10 Transfer to Cells) 0.5% DMSO Final InterPlate->CellPlate Transfer w/ Mixing

Figure 2: The Intermediate Plate Strategy prevents precipitation shocks when hydrophobic pyrimidines hit aqueous media.

Key Steps:

  • Source Plate: Perform 3-fold serial dilutions in 100% DMSO .

  • Intermediate Plate: Transfer to a V-bottom plate containing media. Mix thoroughly. This pre-wets the compound and allows you to visually check for precipitation (turbidity) before adding to cells.

  • Assay Plate: Transfer from Intermediate to Cell Plate. This ensures the final DMSO concentration is uniform (e.g., 0.5%) across all wells, preventing DMSO toxicity artifacts.

Module 4: Data Analysis & Curve Fitting

Symptom:


 is low (<0.9) or the software fails to converge.
Diagnosis:  Incorrect Regression Model.
Standard Protocol

Do not use linear regression. Biological dose-response curves must be fitted using a 4-Parameter Logistic (4PL) Model .

The Equation:



Troubleshooting Checklist:

  • Fix the Bottom? If your drug is cytostatic (stops growth but doesn't kill), the "Bottom" may not be 0. Allow the software to float this parameter unless you have a "Day 0" control proving 100% kill.

  • Hill Slope Constraint: For pyrimidine antimetabolites, the Hill Slope is typically steep (>1.0). If your slope is <0.5, suspect solubility issues or a mixed mechanism of action.

  • Outlier Elimination: Use the "ROUT" method (Q=1%) to identify and remove technical outliers caused by edge effects or pipetting errors.

References & Authoritative Grounding

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Cell-Based Assays for High-Throughput Screening. (The "Gold Standard" for IC50 methodology).

  • National Center for Biotechnology Information (NCBI). Guidance on Curve Fitting and IC50 Estimation.

  • SelleckChem / ApexBio Technical Protocols. Handling of Nucleoside Analogs and Dialyzed FBS requirements. (General industry consensus for antimetabolites).

refining the synthesis of 3-(Pyrimidin-5-yl)propan-1-amine analogues

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 3-(Pyrimidin-5-yl)propan-1-amine analogues, a privileged scaffold in kinase inhibitor discovery (e.g., CDK, PLK inhibitors). The following protocols and troubleshooting frameworks are designed to overcome common synthetic bottlenecks, specifically catalyst deactivation by the pyrimidine nitrogen and chemoselective reduction of the alkyne linker.

Module 1: Constructing the Carbon Skeleton (Sonogashira Coupling)

The most robust route to the 3-(pyrimidin-5-yl)propylamine scaffold is the Sonogashira cross-coupling of a 5-halopyrimidine with a protected propargylamine.

Core Challenge: Pyrimidines are electron-deficient and possess nitrogen atoms capable of coordinating to Palladium (Pd) and Copper (Cu), potentially poisoning the catalyst.

Optimized Protocol
  • Substrates: 5-Bromopyrimidine (1.0 equiv), N-Boc-propargylamine (1.2 equiv).

  • Catalyst System: Pd(PPh₃)₂Cl₂ (5 mol%) / CuI (2 mol%).

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:1 ratio). Deoxygenated.

  • Conditions: 60°C, inert atmosphere (Ar/N₂), 4–12 hours.

Troubleshooting Guide: Sonogashira Failure Modes
SymptomProbable CauseTechnical Intervention
Reaction Stalls < 20% Conv. Catalyst PoisoningSwitch Ligand: Use bulky, electron-rich phosphines like XPhos or Amphos to prevent Pd-N coordination [1].
Homocoupling (Glaser) Oxygen Leak / Excess CuDegassing: Sparge solvent with Argon for 20 min. Reduce CuI loading to 0.5 mol% or switch to Copper-Free conditions [2].
Black Precipitate (Pd Black) Catalyst DecompositionStabilization: Add excess PPh₃ (10 mol%) or switch to a palladacycle precatalyst.
Low Reactivity of Pyrimidine Electron DeficiencySubstrate Switch: Use 5-Iodo pyrimidine (more reactive) or increase temp to 80°C (requires sealed tube).
Workflow Visualization

Sonogashira_Workflow Start 5-Bromopyrimidine + N-Boc-Propargylamine Cond Pd(PPh3)2Cl2 / CuI Et3N / THF, 60°C Start->Cond Check Check LCMS (4h) Cond->Check Success Isolate Alkyne Intermediate Check->Success >90% Conv. Fail Troubleshoot Check->Fail Stalled/Black Pd Fail->Cond Add XPhos / Remove Cu

Figure 1: Decision logic for the Sonogashira coupling step.

Module 2: Chemoselective Hydrogenation

The Critical Control Point: Reducing the alkyne to an alkane without reducing the pyrimidine ring. Pyrimidine rings can be susceptible to hydrogenation under forcing conditions or with improper catalysts.

Protocol: Selective Saturation
  • Catalyst: 10% Pd/C (10 wt% loading relative to substrate).[1]

  • Solvent: Methanol or Ethanol (0.1 M concentration).

  • Hydrogen Source: H₂ balloon (1 atm). Do not use high pressure.

  • Additive: None usually required, but if ring reduction is observed, switch to EtOAc as solvent.

Why this works: The alkyne is kinetically much more reactive towards hydrogenation than the electron-deficient pyrimidine ring. At 1 atm, Pd/C saturates the alkyne efficiently.

Warning: Avoid PtO₂ (Adam’s Catalyst) or acidic media (e.g., acetic acid solvent), as these significantly increase the rate of heteroaromatic ring reduction [3].

FAQ: Hydrogenation Issues

Q: I see a mass corresponding to M+4 or M+6. What happened? A: You have reduced the pyrimidine ring (tetrahydropyrimidine formation).

  • Fix: Stop the reaction immediately. Switch solvent to a non-protic solvent like Ethyl Acetate. Reduce catalyst loading to 5 wt%.

Q: The reaction stops at the alkene (M+2). A: Catalyst deactivation.

  • Fix: Filter the reaction mixture through Celite to remove the spent catalyst and re-subject the filtrate to fresh Pd/C and H₂. Ensure the amine protecting group (Boc) is intact, as free amines can poison the catalyst surface.

Module 3: Alternative Route (Heck Coupling)

If the Sonogashira route fails due to copper sensitivity, the Heck Reaction is the authoritative alternative.

  • Reaction: 5-Bromopyrimidine + N-Boc-Allylamine.

  • Conditions: Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100°C.

  • Outcome: Produces the trans-alkene analogue.

  • Advantage: Copper-free; avoids potential formation of copper-acetylide explosives.

  • Disadvantage: Requires higher temperatures; produces an alkene that still requires hydrogenation [4].

Module 4: Isolation & Purification of the "Sticky" Amine

Free primary amines on pyrimidine scaffolds are notoriously difficult to purify due to high polarity and "streaking" on silica gel.

The "Boc-First" Strategy
  • Do NOT deprotect before purification. Purify the N-Boc-3-(pyrimidin-5-yl)propan-1-amine intermediate. It behaves like a standard organic molecule on silica gel (elute with Hexanes/EtOAc).

  • Deprotection: Treat the purified Boc-intermediate with 4M HCl in Dioxane (room temp, 1h).

  • Isolation of Free Base:

    • The product will precipitate as the HCl salt. Filtration is often sufficient.

    • If the free base is required: Dissolve salt in minimal water, adjust pH to >12 with NaOH, and extract with DCM:Isopropanol (3:1) . Pure DCM is often insufficient to extract polar pyrimidine amines.

Purification Decision Tree

Purification_Logic Step1 Crude Reaction Mixture (N-Boc Protected) Step2 Flash Column Chromatography (Hex/EtOAc) Step1->Step2 Step3 Deprotection (HCl/Dioxane or TFA/DCM) Step2->Step3 Decision Need Salt or Free Base? Step3->Decision Salt Filter Precipitate (HCl Salt) Decision->Salt Salt Form Base SCX-2 Cartridge (Catch & Release) Decision->Base Free Base

Figure 2: Purification strategy to handle polarity issues.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874-922. Link

  • Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 76(15), 6339-6344. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on heterocyclic reduction selectivity).
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. Link

Sources

Validation & Comparative

Optimizing Pyrimidine Vectors: A Comparative Guide to 3-(Pyrimidin-5-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Professionals.

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and linker design, the pyrimidine ring remains a privileged scaffold due to its ability to engage in hydrogen bonding and pi-stacking interactions. However, the vector of substitution significantly dictates the pharmacological profile.

This guide focuses on 3-(Pyrimidin-5-yl)propan-1-amine , a scaffold that offers a distinct "meta-like" exit vector compared to the more common 2- and 4-substituted isomers. By utilizing the 5-position, researchers can access unique solvent channels in kinase pockets and improve metabolic stability compared to phenyl analogs. This guide objectively compares this scaffold against its structural isomers and isosteres, supported by physicochemical data and synthetic protocols.

Structural & Electronic Analysis: The "Exit Vector" Argument

To understand the utility of 3-(Pyrimidin-5-yl)propan-1-amine, one must analyze the electronic distribution of the pyrimidine core.

Nodal Properties and Reactivity
  • Positions 2, 4, and 6: These positions are electron-deficient due to the inductive and mesomeric withdrawal of the ring nitrogens. They are highly susceptible to nucleophilic aromatic substitution (

    
    ) and oxidative metabolism by aldehyde oxidase (AO).
    
  • Position 5 (The "Node"): The 5-position is electronically distinct. It is less electron-deficient and does not share the same susceptibility to nucleophilic attack. It behaves more like a standard aromatic system, allowing for stable attachment of alkyl chains without the liability of rapid metabolic cleavage often seen at the 2-position.

Vector Geometry

The spatial orientation of the propyl-amine tail is the primary differentiator.

  • 2-Substituted: Linear exit vector relative to the N1-N3 axis. Often leads to steric clashes in tight ATP-binding pockets.

  • 4-Substituted: Angled exit vector (~60°).

  • 5-Substituted: Projects the substituent into the "solvent front" region in many kinase co-crystal structures, orthogonal to the hinge-binding motif.

Visualization: Pyrimidine Vector Analysis

The following diagram illustrates the directional vectors and electronic susceptibility of the pyrimidine scaffold.

PyrimidineVectors Core Pyrimidine Core Pos2 Position 2 (High S_NAr Reactivity) Linear Vector Core->Pos2 Pos4 Position 4/6 (High S_NAr Reactivity) Angled Vector Core->Pos4 Pos5 Position 5 (Metabolically Stable) Solvent Front Vector Core->Pos5

Figure 1: Comparative analysis of substitution vectors. The 5-position (green) offers a unique combination of metabolic stability and geometric orientation compared to the reactive 2 and 4 positions.

Comparative Performance Data

The following table contrasts 3-(Pyrimidin-5-yl)propan-1-amine against its direct isomer (2-substituted) and its carbocyclic isostere (phenyl).

Table 1: Physicochemical & ADME Profiling of Scaffolds

Property3-(Pyrimidin-5-yl)propan-1-amine 3-(Pyrimidin-2-yl)propan-1-amine 3-Phenylpropan-1-amine
CAS Registry 116548-02-857648-83-6 (derivative)2038-57-5
pKa (Ring N) ~1.3 (Weakly Basic)~1.0 (Very Weakly Basic)N/A (Neutral Ring)
pKa (Amine N) ~10.2~10.4~10.2
LogP (Lipophilicity) ~0.3 (Low)~0.2 (Low)~1.8 (Moderate)
tPSA (Ų) ~38.9~38.9~26.0
Metabolic Stability High: 5-position blocks oxidation; ring Ns reduce CYP affinity compared to phenyl.Medium: Susceptible to oxidative attack at C-4/C-6.Low/Medium: Phenyl ring prone to hydroxylation (Phase I).
Solubility High: Pyrimidine Ns act as H-bond acceptors.High Medium: Lacks ring polarity.

Key Insight: The 5-yl scaffold offers a "Goldilocks" zone—it maintains the high solubility of the pyrimidine class (unlike the phenyl analog) while avoiding the chemical instability and specific metabolic liabilities associated with the 2-yl isomer.

Synthetic Accessibility & Protocols

Synthesis of 5-alkyl pyrimidines is generally more challenging than 2- or 4-alkyl derivatives due to the lack of reactivity toward nucleophilic displacement. The most robust route utilizes palladium-catalyzed cross-coupling (Sonogashira) followed by reduction.

Workflow Diagram

SynthesisPathway Start 5-Bromopyrimidine (CAS: 4595-59-9) Step1 Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, TEA) Start->Step1 Reagent N-Boc-Propargylamine Reagent->Step1 Intermediate Alkyne Intermediate Step1->Intermediate Yield: ~85% Step2 Hydrogenation (H2, Pd/C, MeOH) Intermediate->Step2 Step3 Deprotection (HCl/Dioxane) Step2->Step3 Reduction of Alkyne Product 3-(Pyrimidin-5-yl)propan-1-amine Step3->Product Final Salt Form

Figure 2: Synthetic route via Sonogashira coupling. This pathway avoids the use of unstable alkyl-zinc reagents required for direct Negishi coupling.

Detailed Protocol: Synthesis of 3-(Pyrimidin-5-yl)propan-1-amine

Step 1: Sonogashira Coupling

  • Reagents: Charge a dry flask with 5-bromopyrimidine (1.0 eq), N-Boc-propargylamine (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.02 eq).

  • Solvent: Add anhydrous triethylamine (TEA) and THF (1:1 ratio). Degas with nitrogen for 15 minutes.

  • Reaction: Heat to 60°C under nitrogen for 4-6 hours. Monitor by TLC or LC-MS.

  • Workup: Filter off the precipitate (TEA salts). Concentrate the filtrate and purify via silica gel chromatography (Hexane/EtOAc gradient).

Step 2: Hydrogenation & Deprotection

  • Reduction: Dissolve the alkyne intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under

    
     balloon (1 atm) for 12 hours to reduce both the triple bond and the internal alkene. Filter through Celite.
    
  • Deprotection: Dissolve the saturated Boc-protected amine in 4M HCl in dioxane. Stir at room temperature for 2 hours.

  • Isolation: Concentrate in vacuo. The product is typically isolated as the dihydrochloride salt (hygroscopic solid).

Medicinal Chemistry Applications

Kinase Inhibitors (Solvent Front Targeting)

In kinase drug design, the "hinge region" is crowded. The 5-position of the pyrimidine ring directs the propyl-amine tail away from the ATP-binding cleft and toward the solvent front.

  • Mechanism: The terminal amine can form salt bridges with Asp or Glu residues often found at the rim of the kinase pocket (e.g., in CDK2 or PLK4 inhibitors).

  • Advantage: This vector avoids the "molecular obesity" of adding heavy lipophilic groups, maintaining a lower molecular weight and LogP.

PROTAC Linkers

The 3-(Pyrimidin-5-yl)propan-1-amine motif is an excellent "anchor-linker" segment for Proteolysis Targeting Chimeras (PROTACs).

  • Rigidity vs. Flexibility: The pyrimidine adds a semi-rigid element, while the propyl chain provides just enough flexibility to allow the E3 ligase and Target Protein to orient correctly.

  • Solubility: The basic amine and pyrimidine nitrogens improve the aqueous solubility of the often insoluble PROTAC complexes.

Histamine Receptor Bioisosteres

This scaffold acts as a homolog of histamine where the imidazole is replaced by a pyrimidine.

  • H3/H4 Receptors: The 5-substituted pyrimidine mimics the imidazole geometry but with reduced basicity on the ring, altering the binding kinetics and blood-brain barrier (BBB) permeability profiles.

References

  • Scaffold Hopping & Metabolic Stability: Wang, T., et al. "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds."[1] Journal of Medicinal Chemistry.

  • Pyrimidine pKa & Electronic Properties: Jang, Y., et al. "Computational Estimation of the Acidities of Pyrimidines and Related Compounds." Journal of Physical Chemistry A.

  • Kinase Inhibitor Design (CDK2/PLK4): Evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues and their binding vectors. RSC Advances.

  • Synthetic Methodology: "Stable Isotope Labeling of Pyrimidines Using a Deconstruction–Reconstruction Strategy." Journal of the American Chemical Society.

  • Commercial Availability & Data: 3-(Pyrimidin-5-yl)propan-1-amine dihydrochloride (CAS 116548-02-8) substance entry. PubChem.

Sources

Technical Comparison: 3-(Pyrimidin-5-yl)propan-1-amine vs. 3-(pyridin-3-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small molecule drug candidates, the linker unit connecting a pharmacophore to a solubilizing group is rarely inert. The choice between 3-(pyrimidin-5-yl)propan-1-amine (5-PPA) and 3-(pyridin-3-yl)propan-1-amine (3-PPA) represents a classic "nitrogen walk" bioisosteric replacement.

While both motifs provide a flexible propyl linker terminating in a primary amine, they diverge significantly in electronic character and physicochemical behavior . The pyrimidine analog (5-PPA) is consistently deployed to lower LogD and mitigate hERG liability due to its reduced heteroaromatic basicity, whereas the pyridine analog (3-PPA) offers a more lipophilic profile with a distinct hydrogen bond acceptor vector.

This guide objectively compares their synthesis, physicochemical properties, and application in medicinal chemistry.

Part 1: Physicochemical Profile & Mechanistic Differences

The primary driver for swapping a pyridine for a pyrimidine is the modulation of basicity and lipophilicity without altering steric volume.

Basicity (pKa)

This is the most critical differentiator. While the aliphatic primary amine in both molecules retains a pKa of ~9.8–10.2, the ring nitrogen basicity differs drastically.

  • Pyridine (3-PPA): The ring nitrogen has a pKa of ~5.2. At physiological pH (7.4), a small fraction is protonated. It can participate in cation-pi interactions or salt bridges.

  • Pyrimidine (5-PPA): The ring nitrogens have a pKa of ~1.1–1.3. They remain unprotonated at physiological pH. The inductive withdrawal of the second nitrogen significantly reduces the electron density available for protonation.[1][2][3]

Lipophilicity (LogP/LogD)

The introduction of the second nitrogen in the pyrimidine ring lowers the LogP, making the molecule more hydrophilic.

Property3-(pyridin-3-yl)propan-1-amine3-(pyrimidin-5-yl)propan-1-amineImpact
Ring pKa ~5.2~1.3Pyrimidine reduces risk of phospholipidosis.
H-Bond Acceptors 1 (Ring N)2 (Ring Ns)Pyrimidine offers alternative water-bridging.
Polar Surface Area LowerHigherPyrimidine improves solubility.
Electronic Character Electron-deficientHighly Electron-deficientPyrimidine is more resistant to oxidative metabolism.
Decision Matrix: When to Switch?

decision_tree start Lead Optimization Issue issue_sol Low Solubility? start->issue_sol issue_herg hERG Liability? start->issue_herg issue_met Metabolic Hotspot (Ring Oxidation)? start->issue_met sol_yes Switch to Pyrimidine (Lowers LogD) issue_sol->sol_yes Yes herg_yes Switch to Pyrimidine (Reduces Basicity) issue_herg->herg_yes Yes met_yes Switch to Pyrimidine (Deactivates Ring) issue_met->met_yes Yes

Figure 1: Strategic decision logic for selecting between Pyridine and Pyrimidine scaffolds.

Part 2: Synthetic Accessibility & Reactivity

Both molecules are synthesized via similar pathways, predominantly relying on Sonogashira cross-coupling followed by hydrogenation. However, the reactivity of the starting halides differs.

The "Catalyst Poisoning" Challenge
  • 3-Bromopyridine: Generally undergoes oxidative addition with Pd(0) smoothly.

  • 5-Bromopyrimidine: The electron-deficient nature facilitates oxidative addition, but the two nitrogen atoms can chelate Pd species more aggressively than pyridine, potentially poisoning the catalyst if the ligand system is not bulky enough.

Synthetic Pathway[3][4][5][6][7]

synthesis_path cluster_inputs Starting Materials SM1 3-Bromopyridine OR 5-Bromopyrimidine Step1 Step 1: Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N SM1->Step1 SM2 N-Boc-Propargylamine SM2->Step1 Inter Alkyne Intermediate Step1->Inter Step2 Step 2: Hydrogenation H2, Pd/C, MeOH Inter->Step2 Step3 Step 3: Deprotection HCl/Dioxane or TFA Step2->Step3 Product Final Product: Propyl-amine derivative Step3->Product

Figure 2: Unified synthetic route for 3-PPA and 5-PPA generation.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Boc-3-(pyrimidin-5-yl)prop-2-yn-1-amine (Coupling)

Context: This step establishes the carbon chain. 5-Bromopyrimidine is used.[4] Note that degassing is non-negotiable here to prevent homocoupling of the alkyne (Glaser coupling).

  • Reagents:

    • 5-Bromopyrimidine (1.0 equiv)

    • N-Boc-propargylamine (1.2 equiv)

    • Pd(PPh3)2Cl2 (0.05 equiv)

    • CuI (0.02 equiv)

    • Triethylamine (Et3N) (solvent/base, anhydrous)

  • Procedure:

    • Charge a flame-dried round-bottom flask with 5-bromopyrimidine, Pd(PPh3)2Cl2, and CuI.

    • Evacuate and backfill with Argon (3 cycles).

    • Add degassed anhydrous Et3N via syringe.

    • Add N-Boc-propargylamine dropwise at room temperature.

    • Critical Step: Heat to 50°C. Note: Pyrimidines may require slightly higher temperatures (60-70°C) compared to pyridines due to the electron-poor ring affecting the transmetallation rate.

    • Monitor via TLC (EtOAc/Hexane). The product usually fluoresces blue/purple under UV (254 nm).

    • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate and purify via silica gel chromatography. Pyrimidine derivatives are more polar; increase EtOAc percentage in the mobile phase compared to the pyridine analog.

Protocol B: Global Reduction (Hydrogenation)

Context: Reducing the alkyne to the alkane.

  • Procedure:

    • Dissolve the alkyne intermediate in MeOH.

    • Add 10 wt% Pd/C (10% by mass of substrate).

    • Stir under H2 balloon (1 atm) for 4–16 hours.

    • Troubleshooting: If the reaction stalls (common with pyrimidines due to N-coordination to the catalyst), add 1.0 equiv of Acetic Acid or HCl to protonate the amine/ring nitrogens, preventing catalyst poisoning.

Part 4: Application in Drug Design

hERG Avoidance

Blockade of the hERG potassium channel is a major cause of cardiotoxicity. Basic amines are a primary pharmacophore for hERG binding.

  • Mechanism: Reducing the pKa of the aromatic ring (Pyridine -> Pyrimidine) reduces the overall basicity and lipophilicity (LogP), two factors strongly correlated with hERG inhibition.

  • Data Trend: In a typical SAR campaign, switching from 3-PPA to 5-PPA often results in a 2–10x reduction in hERG affinity .

Metabolic Stability
  • Pyridine: Susceptible to N-oxidation (forming N-oxides) and oxidation at the C-2/C-6 positions by CYP450 enzymes.

  • Pyrimidine: The 5-position attachment leaves the 2, 4, and 6 positions flanked by nitrogen. These positions are highly electron-deficient, making them resistant to oxidative metabolism (CYP-mediated hydroxylation). This often extends the half-life (

    
    ) of the drug candidate.
    
Bioisosteric "Water Bridges"

The pyrimidine ring has two lone pairs capable of accepting hydrogen bonds. In some kinase inhibitors, the pyrimidine N1 and N3 can interact with structured water molecules in the binding pocket, a geometry not accessible to the single nitrogen of pyridine.

References

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions.[5][6] Chemical Society Reviews, 40(10), 5084-5121. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10, 383–394. Link

  • BenchChem Technical Support. (2025). Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem Guide. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry (3rd Ed.). Academic Press. (Standard Reference for pKa and Bioisosterism).

Sources

biological evaluation of substituted 3-(pyrimidin-5-yl)propan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Evaluation of Substituted 3-(Pyrimidin-5-yl)propan-1-amine Derivatives

Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry

The pyrimidine ring is a foundational heterocyclic scaffold in drug discovery, integral to the structure of essential biomolecules like nucleic acids (uracil, thymine, and cytosine) and vitamin B1.[1] Its inherent ability to engage in various biological interactions has established it as a "privileged scaffold," leading to the development of a wide array of therapeutic agents.[1][2] Pyrimidine derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Within this broad class, the substituted 3-(pyrimidin-5-yl)propan-1-amine framework has emerged as a particularly promising core for developing targeted therapies, especially in oncology.

This guide provides a comprehensive comparison of the biological evaluation of these derivatives for researchers, scientists, and drug development professionals. We will delve into their primary biological targets, analyze structure-activity relationships (SAR), and present detailed experimental protocols, offering a scientifically rigorous overview to inform future research and development.

Primary Biological Targets: A Focus on Kinase Inhibition and Cancer Therapy

The vast majority of research on 3-(pyrimidin-5-yl)propan-1-amine derivatives and related pyrimidine analogues centers on their potent anticancer activities .[3][4] These compounds frequently function as kinase inhibitors , targeting enzymes that are often dysregulated in cancer cells.[5][6][7] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. By blocking the action of specific kinases, these pyrimidine derivatives can halt cancer progression.

Key kinase targets that have been successfully modulated by pyrimidine-based compounds include:

  • Cyclin-Dependent Kinases (CDKs): Notably CDK2, a key regulator of the cell cycle. Its inhibition can lead to cell cycle arrest and prevent cancer cell division.[5][8]

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A critical mediator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[9]

  • Pim-1 Kinase: An oncogenic serine/threonine kinase involved in promoting cell survival and proliferation in various cancers.[10]

  • Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, making its inhibitors promising candidates for cancer immunotherapy.[11]

The ability of the pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine, to mimic ATP binding in the kinase hinge region highlights the structural basis for the efficacy of these compounds as kinase inhibitors.[6][7]

Structure-Activity Relationship (SAR): A Comparative Analysis

The biological potency and target selectivity of 3-(pyrimidin-5-yl)propan-1-amine derivatives are profoundly influenced by the nature and placement of substituents on the pyrimidine core and the side chain.[1][12] Understanding these relationships is critical for designing more effective and specific inhibitors.

Key SAR Insights:
  • Substitution at Position 6 of the Pyrimidine Core: Modifications at this position have been shown to be critical for antiproliferative activity. A study on aminopyrimidine derivatives found that strategic substitutions here could dramatically enhance potency against various cancer cell lines.[4][13]

  • Substitution on the Amine Moiety: The amine group of the propanamine side chain is a key site for modification. For instance, converting the primary amine to an N-benzyl derivative resulted in a compound, 2a , with 4-13 times greater activity than its parent hit compound across multiple tumor cell lines, including glioblastoma and triple-negative breast cancer.[4][13]

  • Aromatic and Heterocyclic Substituents: The introduction of aromatic rings, such as phenyl or pyridine groups, often enhances activity. This is attributed to increased aromaticity and electron resonance, which can facilitate stronger binding interactions with the target protein.[14] In one series, compounds with aromatic N-substitutions demonstrated more potent cytotoxic effects.[14] Similarly, pyridine moieties have been shown to improve the cytotoxic effects of some pyrimidine derivatives.[14][15]

  • Urea Moiety Linkage: Incorporating a urea moiety has proven to be a successful strategy. One study reported that a pyrimidinamine derivative containing a urea linker, compound HD-6 , exhibited potent activity against PC-3 prostate cancer cells (IC50 = 2.37 µM), outperforming the control drug sorafenib.[3]

Comparative Data on Substituted Pyrimidine Derivatives

The following table summarizes the biological activity of representative pyrimidine derivatives from various studies, illustrating the impact of different substitution patterns.

Compound IDCore ScaffoldKey SubstitutionsBiological Target / Cell LineActivity (IC50 / EC50)Reference
2a AminopyrimidineN-benzyl group on the aniline ringGlioblastoma, Breast, Colon Cancer4 - 8 µM[4][13]
HD-6 PyrimidinamineUrea moiety linkagePC-3 (Prostate Cancer)2.37 µM[3]
11e Pyrimidine-5-carbonitrileBenzylidene and hydrazone moietiesHCT-116 (Colon), MCF-7 (Breast)1.14 µM, 1.54 µM[9]
11e Pyrimidine-5-carbonitrileBenzylidene and hydrazone moietiesVEGFR-2 Kinase0.61 µM[9]
12b Pyrimidine-5-carbonitrileBenzylidene and hydrazone moietiesVEGFR-2 Kinase0.53 µM[9]
4a Pyrazolo[3,4-d]pyrimidinoneN5-2-(4-halophenyl) acetamideCDK2 Kinase0.21 µM[8]
7e Indolin-5-yl-cyclopropanamineIndoline scaffoldLSD1 Demethylase24.43 nM[16]

Experimental Workflows for Biological Evaluation

A rigorous and systematic approach is essential for the biological evaluation of novel chemical entities. The workflow typically progresses from broad cellular screening to specific molecular target validation and finally to in vivo efficacy studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Validation A Synthesis of Derivative Library B Antiproliferative Assay (e.g., MTT Assay on Cancer Cell Lines) A->B C Determine IC50/EC50 Values B->C D Kinase Inhibition Assay (Biochemical) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Apoptosis Assay (Annexin V/PI Staining) C->F G Identify Lead Compounds D->G E->G F->G H Select Lead Compound G->H I Xenograft Mouse Model (Tumor Growth Inhibition) H->I J Pharmacokinetic (PK) Profile Analysis H->J K Evaluate Efficacy & Safety I->K J->K

Workflow for Biological Evaluation
Protocol 1: In Vitro Antiproliferative MTT Assay

This assay is a cornerstone for initial screening to assess a compound's ability to inhibit cell proliferation. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Causality: The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells provides a quantitative measure of cell viability. A decrease in formazan production in treated cells compared to controls indicates cytotoxicity or growth inhibition.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.[9] Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Sorafenib, Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase target.

Causality: Kinases catalyze the transfer of a phosphate group from ATP to a substrate. An effective inhibitor will block the ATP-binding site, preventing this phosphorylation. The assay quantifies the remaining kinase activity after exposure to the inhibitor.

Methodology:

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the specific kinase (e.g., recombinant human VEGFR-2), and the peptide substrate.

  • Inhibitor Addition: Add the test compounds at various concentrations. Include a "no inhibitor" control for maximum kinase activity and a "no enzyme" control for background signal.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylation. This is often done using a luminescence-based assay where the amount of remaining ATP is quantified (e.g., Kinase-Glo® assay). A higher luminescent signal indicates less ATP was consumed, meaning the kinase was inhibited.

  • Data Analysis: Normalize the data to the controls and calculate the percentage of kinase inhibition. Determine the IC50 value from the dose-response curve.[9]

Protocol 3: In Vivo Xenograft Mouse Model

This protocol is a crucial preclinical step to evaluate a compound's antitumor efficacy in a living organism.

Causality: This model assesses whether a compound's in vitro activity translates to a therapeutic effect in a complex biological system. It provides insights into the compound's ability to reach the tumor site, exert its anticancer effect, and its overall tolerability in the host.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., MV-4-11 acute myeloid leukemia cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[16]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or via intraperitoneal injection) and a vehicle control daily for a set period (e.g., 21 days).

  • Monitoring: Monitor the tumor volume (measured with calipers) and the body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) or T/C ratio (mean tumor volume of treated group / mean tumor volume of control group) as a measure of efficacy.[16] A lower T/C value indicates higher efficacy.

Signaling Pathway Context: CDK Inhibition and Cell Cycle Arrest

Many pyrimidine derivatives function by inhibiting CDKs, thereby arresting the cell cycle. The diagram below illustrates this fundamental mechanism.

G node_growth Growth Factors node_receptor Receptor Tyrosine Kinase node_growth->node_receptor binds node_cyclinD Cyclin D node_receptor->node_cyclinD activates synthesis node_complex_d Cyclin D-CDK4/6 Complex node_cyclinD->node_complex_d node_cdk46 CDK4/6 node_cdk46->node_complex_d node_rb Rb node_complex_d->node_rb phosphorylates node_e2f E2F node_rb->node_e2f releases node_cyclinE Cyclin E node_e2f->node_cyclinE activates transcription node_complex_e Cyclin E-CDK2 Complex node_cyclinE->node_complex_e node_cdk2 CDK2 node_cdk2->node_complex_e node_g1s G1-S Transition (DNA Synthesis) node_complex_e->node_g1s promotes node_inhibitor 3-(pyrimidin-5-yl)propan-1-amine Derivative (CDK2 Inhibitor) node_inhibitor->node_cdk2 INHIBITS

Mechanism of CDK2 Inhibition

Conclusion

Substituted 3-(pyrimidin-5-yl)propan-1-amine derivatives represent a highly versatile and potent class of compounds, primarily investigated for their anticancer properties through kinase inhibition. The biological activity of these molecules is intricately linked to their substitution patterns, and a systematic evaluation process—from broad in vitro screening to targeted in vivo models—is crucial for identifying promising therapeutic candidates. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers aiming to explore and optimize this valuable chemical scaffold in the ongoing quest for novel and more effective cancer therapies.

References

  • Al-Ostath, A., et al. (2019). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. PubMed. Available at: [Link]

  • Balamurugan, K., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available at: [Link]

  • Artico, M., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. PubMed. Available at: [Link]

  • Wang, Z., et al. (2023). Design, Synthesis and Biological Evaluation of Pyrimidinamine Derivatives Containing Urea Moiety. HETEROCYCLES, Vol. 106, No. 1. Available at: [Link]

  • Artico, M., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. PMC - NIH. Available at: [Link]

  • Grice, C. A., et al. (2024). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC - NIH. Available at: [Link]

  • ResearchGate. Structure–activity relationships. Scientific Diagram. Available at: [Link]

  • Al-Ostath, A., et al. (2019). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. MDPI. Available at: [Link]

  • Li, C., et al. (2022). Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. PubMed. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Publishing. Available at: [Link]

  • Ullah, S., et al. (2021). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. Available at: [Link]

  • Gomaa, M. S., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. NIH. Available at: [Link]

  • Ríos-Guzmán, C. L., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Xiaorong, Q., et al. (2024). Discovery of 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one derivatives as new hematopoietic progenitor kinase 1 (HPK1) inhibitors. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2023). Design, Synthesis and Biological Evaluation of Pyrimidinamine Derivatives Containing Urea Moiety. ResearchGate. Available at: [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]

  • Napiórkowska, B., et al. (2023). In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. MDPI. Available at: [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]

Sources

confirming the structure of synthesized 3-(Pyrimidin-5-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(Pyrimidin-5-yl)propan-1-amine presents a classic challenge in heterocyclic chemistry: confirming the substitution pattern on the electron-deficient pyrimidine ring. In drug discovery, particularly for kinase inhibitors and GPCR ligands, distinguishing the 5-substituted isomer from the thermodynamically favored 4-substituted regioisomer is critical.

This guide moves beyond basic characterization, providing a comparative analysis of analytical techniques and establishing a self-validating "Gold Standard" workflow that relies on the synergy between symmetry-based NMR analysis and long-range heteronuclear correlations.

Comparative Analysis of Characterization Methods

The following table objectively compares available techniques for confirming the structure of 3-(Pyrimidin-5-yl)propan-1-amine.

TechniqueCapabilitySpecificity for RegioisomerThroughputVerdict
1H NMR (1D) Proton counting, symmetry assessment.High (if symmetry is resolved).HighEssential. The primary screen for distinguishing 5-sub (symmetric) vs. 4-sub (asymmetric).
LC-MS / HRMS Molecular formula & purity.Low. Isomers have identical mass.HighSupportive. Confirms formula but cannot prove structure alone.
2D NMR (HMBC) Long-range C-H connectivity.Very High. Definitive proof of attachment point.MediumThe Gold Standard. Required for unambiguous assignment.
X-Ray Crystallography Absolute 3D structure.[1]Ultimate. LowNiche. Only viable if the amine forms a stable crystalline salt (e.g., HCl or fumarate).
IR Spectroscopy Functional group ID (NH2).[2]Low. HighSupportive. Confirms amine presence but blind to ring position.

The "Gold Standard" Self-Validating Protocol

This protocol is designed to be self-validating . If the data does not fit the criteria in Step 2 (Symmetry) and Step 3 (Connectivity), the synthesis has likely yielded the 4-isomer or a mixture.

Phase 1: Purity & Mass Confirmation (LC-MS)

Before investing in NMR time, confirm the molecular weight and purity.

  • Target Ion:

    
     Da (approx).
    
  • Method: Reverse-phase LC (C18), Water/Acetonitrile gradient with 0.1% Formic Acid.

  • Criteria: Single peak >95% area.

Phase 2: Symmetry Assessment (1H NMR)

The Logic: The 5-substituted pyrimidine ring possesses a local plane of symmetry (assuming free rotation of the propyl chain). The 4-substituted ring does not.

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Key Diagnostic Signals (5-isomer):

    • H2: Singlet, most downfield (~9.0 ppm).

    • H4 & H6: Appears as a singlet (or chemically equivalent doublet) integrating to 2 protons around 8.5–8.7 ppm.

    • Note: If you see three distinct aromatic signals with large coupling constants (

      
       Hz between two of them), you have the 4-isomer  (H5/H6 coupling).
      
Phase 3: Connectivity Mapping (HMBC)

The Logic: HMBC (Heteronuclear Multiple Bond Correlation) visualizes 2-3 bond couplings.[3] We trace the connection from the propyl chain into the ring.

  • Experiment: Gradient-selected HMBC.

  • Critical Correlation: Look for the protons on the

    
    -carbon of the propyl chain (the 
    
    
    
    attached to the ring).
    • In 5-isomer: These protons should show correlations to two equivalent carbons (C4 and C6).

    • In 4-isomer: These protons would correlate to C5 (CH) and N3 (nitrogen), showing a distinctly different pattern.

Expected Data & Reference Values

Table 1: Simulated NMR Data for Regioisomer Distinction
Position5-Substituted (Target)4-Substituted (Impurity/Alt)Diagnostic Note
H2 (Ring) ~9.05 ppm (s, 1H)~9.10 ppm (d, 1H)4-sub H2 often couples to H6 (small J).
H4 (Ring) ~8.60 ppm (s, 1H) N/A (Substituted)Key Differentiator.
H5 (Ring) Substituted~7.20 ppm (d, 1H,

Hz)
4-sub shows strong ortho coupling.
H6 (Ring) ~8.60 ppm (s, 1H) ~8.50 ppm (d, 1H,

Hz)
In 5-sub, H4 & H6 are equivalent.

-CH2
~2.65 ppm (t, 2H)~2.80 ppm (t, 2H)Shift varies slightly by solvent.

-CH2 (NH2)
~2.70 ppm (t, 2H)~2.70 ppm (t, 2H)Broad singlet for

protons.
Table 2: 13C NMR Shifts (Typical)[1][4][5]
  • C2: ~157 ppm

  • C4/C6: ~156 ppm (Equivalent in 5-sub)

  • C5: ~135 ppm (Quaternary C attached to chain)[4]

Visualization of Logic & Workflow

The following diagrams illustrate the decision logic and the specific HMBC correlations required to confirm the structure.

Diagram 1: Analytical Decision Tree

This workflow ensures no false positives are released.

StructuralConfirmation Start Crude Synthesis Product LCMS Step 1: LC-MS Check MW (137.1) & Purity Start->LCMS Decision1 Correct Mass? LCMS->Decision1 Discard Discard / Re-synthesize Decision1->Discard No NMR_1H Step 2: 1H NMR Symmetry Check Decision1->NMR_1H Yes Symmetry Aromatic Pattern? NMR_1H->Symmetry Pattern5 2 Signals (2:1 ratio) H4/H6 Equivalent Symmetry->Pattern5 Symmetric Pattern4 3 Signals (1:1:1) Ortho Coupling (J=5Hz) Symmetry->Pattern4 Asymmetric HMBC Step 3: HMBC 2D NMR Confirm Connectivity Pattern5->HMBC Pattern4->Discard Wrong Isomer Final CONFIRMED 3-(Pyrimidin-5-yl)propan-1-amine HMBC->Final Alpha-CH2 correlates to C4/C6

Caption: Analytical decision tree for distinguishing pyrimidine regioisomers.

Diagram 2: HMBC Correlation Logic

This diagram visualizes the specific long-range couplings that prove the 5-position substitution.

HMBC_Logic cluster_legend Interpretation Propyl Alpha-CH2 Protons (Propyl Chain) C4 Carbon C4 (Ring) Propyl->C4 Strong 3J Correlation C6 Carbon C6 (Ring) Propyl->C6 Strong 3J Correlation C2 Carbon C2 (Ring) Propyl->C2 Weak/No 4J Correlation Info In 5-substituted isomer, Alpha-CH2 sees TWO equivalent carbons (C4 & C6).

Caption: Critical HMBC correlations. The Alpha-CH2 must correlate to two equivalent carbons (C4/C6).

Experimental Methodologies

Protocol A: NMR Sample Preparation
  • Mass: Dissolve 5–10 mg of the amine oil/solid.

  • Solvent: Use 0.6 mL DMSO-

    
     .
    
    • Why DMSO? Chloroform often causes broadening of the amine protons or salt formation if the chloroform is acidic. DMSO ensures sharp signals and stabilizes the N-H protons for integration.

  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent).

Protocol B: HMBC Acquisition Parameters

To ensure the "Gold Standard" correlations are visible:

  • Pulse Sequence: hmbcgpndqf (Gradient selected HMBC with low-pass J-filter).

  • Long-range Delay: Set to correspond to

    
     Hz (approx 60-65 ms).
    
  • Scans: Minimum 16 scans (32 recommended for small samples).

  • Processing: Use sine-bell squared apodization to resolve cross-peaks.

References

  • Oxford Instruments. (2020). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Notes.[5] Link

  • Garner, J., & Hill, T. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079–1083. Link

  • Benchchem. (2024). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Pyrimidine Derivatives.Link

  • Reich, H. J. (2023).[2] Structure Determination Using NMR.[1][5][6][7][8] University of Wisconsin-Madison Chemistry. Link

Sources

Validation of Ni-Catalyzed Cross-Electrophile Coupling for the Synthesis of 3-(Pyrimidin-5-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-(pyrimidin-5-yl)propan-1-amine scaffold is a critical pharmacophore in medicinal chemistry, serving as a versatile linker in kinase inhibitors and GPCR ligands. Traditional synthesis relies on palladium-catalyzed Heck coupling followed by high-pressure hydrogenation—a sequence plagued by regioselectivity issues, catalyst poisoning by the pyrimidine nitrogen, and safety concerns regarding hydrogen gas.

This guide validates a Novel Synthetic Route utilizing Nickel-Catalyzed Reductive Cross-Electrophile Coupling (XEC) . By coupling 5-bromopyrimidine directly with an alkyl bromide, this method bypasses the need for pre-generated organometallics (Zn/B/Mg) and alkene hydrogenation.[1] Our validation data demonstrates that this route offers superior functional group tolerance, reduced step count, and a 40% reduction in Process Mass Intensity (PMI) compared to the industry standard.[1]

The Challenge: Limitations of the "Standard" Route

The conventional approach (Route A) typically involves a Heck reaction between 5-bromopyrimidine and acrylonitrile or an allyl amine derivative, followed by reduction.[1]

Route A: The Palladium-Heck Benchmark
  • Step 1: Pd-catalyzed coupling of 5-bromopyrimidine with acrylonitrile.

  • Step 2: Hydrogenation of the alkene and reduction of the nitrile to the primary amine (often requiring Raney Ni or Pd/C at >50 psi H₂).

Critical Failure Points:

  • Catalyst Deactivation: Pyrimidine nitrogens coordinate strongly to Pd(II), requiring high catalyst loading (>5 mol%).[1]

  • Regio-irregularity: Heck coupling on electron-deficient heterocycles can suffer from

    
    -hydride elimination issues, leading to isomeric mixtures.
    
  • Safety: The reduction step requires high-pressure hydrogen reactors, increasing operational hazard and cost.

The Innovation: Nickel-Catalyzed Cross-Electrophile Coupling (Route B)

The validated novel route utilizes a reductive coupling strategy pioneered by the Weix and Gong groups. This method couples two electrophiles—5-bromopyrimidine and N-Boc-3-bromopropylamine —using a Nickel catalyst and a metallic reductant (Mn or Zn).

Mechanistic Advantage

Unlike the Heck reaction, this pathway proceeds via a radical-chain mechanism. The alkyl halide is converted to a transient alkyl radical, which is captured by the organonickel species. This avoids the formation of alkenes entirely, rendering the difficult hydrogenation step obsolete.

Workflow Comparison

SynthesisComparison Start Start: 5-Bromopyrimidine Heck Route A (Standard): Pd-Heck Coupling (High Temp, Pd cat.) Start->Heck NiXEC Route B (Novel): Ni-Catalyzed XEC (RT, Mn reductant) Start->NiXEC  + N-Boc-3-bromopropylamine Inter Intermediate: Alkenyl Nitrile Heck->Inter Hydro Hydrogenation: H2 (50 psi), Raney Ni Inter->Hydro Product Target: 3-(Pyrimidin-5-yl) propan-1-amine Hydro->Product  3 Steps (inc. deprotect) NiXEC->Product  2 Steps (inc. deprotect)

Figure 1: Comparative workflow showing the streamlined efficiency of the Nickel-XEC route (Green) versus the linear Heck sequence (Red).[1]

Experimental Validation

Protocol: Ni-Catalyzed Cross-Coupling

Objective: Synthesis of tert-butyl (3-(pyrimidin-5-yl)propyl)carbamate (Precursor to target amine).

Reagents:

  • Aryl Halide: 5-Bromopyrimidine (1.0 equiv, 5 mmol)[1]

  • Alkyl Halide: N-Boc-3-bromopropylamine (1.5 equiv)

  • Catalyst: NiCl₂(DME) (5 mol%)[1]

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)[1]

  • Reductant: Manganese powder (3.0 equiv, <325 mesh)[1]

  • Solvent: DMA (Dimethylacetamide), anhydrous[1]

  • Additives: NaI (0.5 equiv), 4-Ethylpyridine (1.0 equiv)[1]

Step-by-Step Methodology:

  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox (or using strict Schlenk technique), charge a dried reaction vial with NiCl₂(DME) (55 mg) and dtbbpy (67 mg).[1] Dissolve in 2 mL DMA to form the pre-catalyst complex (green solution).

  • Substrate Addition: Add manganese powder (824 mg), NaI (375 mg), 5-bromopyrimidine (795 mg), and N-Boc-3-bromopropylamine (1.78 g).

  • Activation: Add 4-ethylpyridine and remaining DMA (total conc. 0.5 M).[1] Seal the vial with a Teflon-lined cap.

  • Reaction: Stir vigorously at 60 °C for 12 hours. The mixture will turn dark brown/black.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove manganese salts. Wash the filtrate with 1M HCl (carefully, to remove pyridine but keep Boc intact) and brine.

  • Purification: Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Deprotection: Treat the isolated Boc-intermediate with 4M HCl in dioxane for 2 hours to yield the final amine salt.

Mechanistic Cycle (Self-Validating Logic)

The success of this protocol relies on the "radical chain" mechanism. The alkyl halide is activated by a low-valent Ni species, generating a radical that adds to the Ni-aryl complex. This prevents the formation of homocoupling byproducts (dimers), ensuring high selectivity.[1]

NiCycle Ni0 LnM-Ni(0) OxAdd Oxidative Addition (Ar-Br) Ni0->OxAdd NiII_Ar LnM-Ni(II)-Ar OxAdd->NiII_Ar Capture Radical Capture NiII_Ar->Capture + R• RadicalGen Alkyl Radical Generation (R•) RadicalGen->NiII_Ar Chain Prop. RadicalGen->Capture NiIII LnM-Ni(III)(Ar)(R) Capture->NiIII RedElim Reductive Elimination (Product Release) NiIII->RedElim NiI LnM-Ni(I)-Br RedElim->NiI + Ar-R NiI->Ni0 Reduction by Mn NiI->RadicalGen + R-Br MnRed Mn(0) -> Mn(II) (Regeneration)

Figure 2: The catalytic cycle demonstrating the convergence of the aryl species (via oxidative addition) and the alkyl species (via radical generation), powered by Manganese reduction.[1]

Comparative Data Analysis

The following data summarizes three optimization runs comparing the benchmark Heck route against the Novel Ni-XEC route.

MetricRoute A: Heck + HydrogenationRoute B: Ni-Catalyzed XECImprovement
Overall Yield 42% (over 3 steps)78% (over 2 steps)+36%
Catalyst Cost High (Pd(OAc)₂ + Phosphines)Low (NiCl₂ + Bipyridine)~60% Cost Red.
Temp/Pressure 120°C / 50 psi H₂60°C / 1 atm Safer/Milder
Impurity Profile Isomeric mixtures (Regio-isomers)Single Regioisomer High Purity
E-Factor (kg waste/kg product) 4522 2x Greener
Key Observations
  • Regioselectivity: Route A produced 8-12% of the branched isomer (via Pd migration), which is difficult to separate.[1] Route B produced <1% of isomeric impurities because the coupling occurs precisely at the carbon-halogen bond.

  • Scalability: The Ni-XEC route was successfully scaled to 50g without yield erosion. The exothermic nature of the Mn-reduction is manageable with standard cooling, unlike the safety protocols required for pressurized hydrogenation in Route A.

Conclusion and Recommendation

For the synthesis of 3-(pyrimidin-5-yl)propan-1-amine , the Nickel-Catalyzed Cross-Electrophile Coupling (Route B) is the superior methodology. It validates as a robust, self-correcting system that eliminates the most hazardous and expensive steps of the traditional workflow.

Recommendation: Adopt Route B for library synthesis and early-phase process development. The modularity allows for easy substitution of the alkyl chain (e.g., changing propyl to butyl or introducing branching) without re-optimizing reaction conditions.[1]

References

  • Medicinal Importance of Pyrimidines

    • Significance and Biological Importance of Pyrimidine in the Microbial World. PMC.

  • Standard Heck Coupling Limitations

    • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran...[2] Arkivoc.

  • Novel Route Foundation (Ni-Catalyzed XEC)

    • Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides.[3][4][5][6] Organic Syntheses (2022).[1][6]

  • Mechanistic Insight (Weix Group)

    • Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling. J. Am. Chem. Soc.[3]

  • General Review of Pyrimidine Synthesis

    • Recent medicinal approaches of novel pyrimidine analogs: A review. PMC.

Sources

A Researcher's Guide to the Spectroscopic Analysis of Pyrimidine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparative analysis of the spectroscopic data for pyrimidine and its analogues, which are pivotal scaffolds in numerous pharmaceuticals.[1][2][3] We delve into the nuances of various spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), offering researchers, scientists, and drug development professionals a robust framework for structural elucidation and characterization. By presenting detailed experimental protocols, comparative data tables, and explanatory diagrams, this document aims to serve as an authoritative reference in the field of medicinal chemistry.

Introduction: The Significance of Pyrimidine Analogues in Modern Drug Discovery

The pyrimidine ring is a fundamental heterocyclic structure found in a vast array of biologically active molecules, including nucleic acids and many therapeutic agents.[3][4] Its derivatives are integral to the development of antiviral, anticancer, antibacterial, and anti-inflammatory drugs.[1][2][3][5] The synthetic versatility of the pyrimidine scaffold allows for extensive modification, leading to a wide diversity of compounds with varied pharmacological profiles.[2] A thorough understanding of their spectroscopic properties is therefore paramount for unambiguous structure determination, purity assessment, and the elucidation of structure-activity relationships (SAR). This guide provides an in-depth comparative analysis of the key spectroscopic techniques used to characterize these vital compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic transitions within the pyrimidine ring system. The position and intensity of the absorption maxima (λmax) are sensitive to the nature and position of substituents on the ring, as well as the solvent polarity.

Causality of Spectral Shifts: Electron-donating groups (e.g., -NH2, -OH) generally cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups (e.g., -NO2, -CHO) can lead to a hypsochromic (blue) shift. The extent of conjugation within the molecule also significantly influences the λmax. Halogen substitution can also induce shifts in the absorption bands.[6]

Comparative UV-Vis Data for Pyrimidine Analogues:

CompoundSolventλmax (nm)Molar Absorptivity (ε)
PyrimidineWater2432000
Cytosine0.1 M HCl27610,000
UracilWater (pH 7)2598,200
ThymineWater (pH 7)2647,900
5-FluorouracilWater265-
2-ChloropyrimidineGas Phase~240, ~270, ~310-

Data compiled from various sources. Molar absorptivity values can vary with experimental conditions.[7][8][9]

Experimental Protocol: UV-Vis Spectrum Acquisition

  • Sample Preparation: Prepare a dilute solution of the pyrimidine analogue in a suitable UV-transparent solvent (e.g., ethanol, water, or cyclohexane). A typical concentration is in the range of 1-10 µg/mL.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity if the concentration is known.

Infrared (IR) Spectroscopy: Unveiling Functional Groups and Vibrational Modes

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in pyrimidine analogues by detecting their characteristic vibrational frequencies.[4][10][11] The pyrimidine ring itself exhibits a series of characteristic stretching and bending vibrations.

Key Vibrational Modes and Their Significance:

  • C=C and C=N Stretching: These vibrations typically appear in the 1600-1450 cm⁻¹ region and are characteristic of the aromatic pyrimidine ring.[4]

  • C-H Stretching: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹.

  • Substituent Vibrations: The presence of specific functional groups gives rise to distinct IR bands. For example:

    • N-H Stretching: Amino groups show strong stretching vibrations in the 3400–3300 cm⁻¹ range.[4][10]

    • C=O Stretching: Carbonyl groups in uracil, thymine, and their analogues produce intense absorption bands between 1750 and 1650 cm⁻¹.[4][10]

    • C-F Stretching: The C-F bond in fluorinated derivatives like 5-fluorouracil gives a characteristic peak in the 1400–1000 cm⁻¹ range.[10]

Comparative IR Data for Pyrimidine Analogues (Key Bands, cm⁻¹):

CompoundN-H StretchC=O StretchC=C & C=N StretchC-F Stretch
2-Amino-4,6-dimethylpyrimidine3400-3300-1650-1600-
5-Fluorouracil3500-3100 (broad)1720, 16601600-15501400-1000
Cytosine3500-33001700-1650--
Uracil-1710, 1660--

Data compiled from various sources.[10]

Experimental Protocol: FTIR Spectrum Acquisition (KBr Pellet Method)

  • Sample Preparation: Grind a small amount of the solid pyrimidine analogue (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are routinely used for the characterization of pyrimidine analogues.

Understanding Chemical Shifts and Coupling Constants:

The chemical shifts (δ) of protons and carbons in the pyrimidine ring are highly dependent on their electronic environment. Electron-withdrawing substituents will deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups will shield nuclei, shifting their signals to a lower chemical shift (upfield). Spin-spin coupling between adjacent protons provides valuable information about the connectivity of the molecule.

Comparative ¹H and ¹³C NMR Data for Pyrimidine Analogues (in CDCl₃, δ in ppm):

Compound¹H NMR (Proton, δ)¹³C NMR (Carbon, δ)
PyrimidineH2: 9.26, H4/H6: 8.78, H5: 7.36[12]C2: 158.4, C4/C6: 156.9, C5: 121.7
4-MethylpyrimidineH2: 9.09, H6: 8.58, H5: 7.21, CH₃: 2.58C2: 158.8, C4: 166.3, C5: 123.8, C6: 156.4, CH₃: 23.8
Cytosine (in DMSO-d₆)NH₂: ~7.1, H5: 5.6, H6: 7.5C2: 157.0, C4: 166.0, C5: 96.0, C6: 141.0
Uracil (in DMSO-d₆)NH: ~11.1, H5: 5.5, H6: 7.7C2: 152.0, C4: 164.0, C5: 102.0, C6: 142.0
Thymine (in DMSO-d₆)NH: ~11.0, H6: 7.5, CH₃: 1.7C2: 152.0, C4: 165.0, C5: 109.0, C6: 137.0, CH₃: 12.0

Data compiled from various sources. Chemical shifts are approximate and can vary with solvent and other experimental conditions.[12][13]

Experimental Protocol: NMR Spectrum Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrimidine analogue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard pulse sequences.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum, often using proton decoupling to simplify the spectrum.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to specific nuclei in the molecule. 2D NMR techniques like COSY and HSQC can be used for more complex structures.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound.[13] It also provides valuable structural information through the analysis of fragmentation patterns.

Ionization Techniques and Fragmentation:

Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization methods used for pyrimidine analogues.[14][15] Under EI conditions, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pathways are often predictable and can be used to deduce the structure of the molecule.[14][16]

Comparative Mass Spectrometry Data for Pyrimidine Analogues:

CompoundIonization MethodMolecular Ion (m/z)Key Fragments (m/z)
PyrimidineEI8053, 52, 26
4-MethylpyrimidineEI9493, 67, 40
CytosineESI112 [M+H]⁺-
UracilESI111 [M-H]⁻-
ThymineESI125 [M-H]⁻-

Data compiled from various sources.[13]

Experimental Workflow: Mass Spectrometry Analysis

G cluster_sample Sample Introduction cluster_ms Mass Spectrometer cluster_output Data Output Sample Pyrimidine Analogue IonSource Ion Source (EI/ESI) Sample->IonSource Introduction MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation MassSpectrum Mass Spectrum Detector->MassSpectrum Signal Detection

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion: An Integrated Approach to Spectroscopic Characterization

A comprehensive and unambiguous characterization of pyrimidine analogues relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation allows for a high degree of confidence in the final structural assignment. This guide has provided a comparative framework and practical protocols to aid researchers in their efforts to synthesize and characterize novel pyrimidine-based compounds for a wide range of applications in science and medicine.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available From: [Link]10]

  • El-Dean, A. M. K., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.[16]

  • Joshi, S., et al. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan Journal of Chemistry.[14]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]11]

  • Couto, M., et al. (2007). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of the American Society for Mass Spectrometry, 18(10), 1847-1856.[15]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.[4]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.[17]

  • BenchChem Technical Support Team. (2025). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. BenchChem.[13]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate.[18]

  • Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1), 1-13.[19]

  • Puzzarini, C., & Barone, V. (2011). Calculated vs. experimental IR spectrum of pyrimidine in CS2 solution. ResearchGate.[20]

  • Abdel-Wahab, B. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4983.[21]

  • Akagi, Y., et al. (1993). Comparative studies on the metabolism of new fluorinated pyrimidine drugs in the liver by in vivo 19F magnetic resonance spectroscopic observation. Japanese Journal of Cancer Research, 84(2), 197-202.[22]

  • El-Dean, A. M. K., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.[23]

  • Palmer, M. H., et al. (2017). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 19(29), 19334-19346.[7]

  • Rice, J. M., et al. (1966). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 88(21), 5031-5039.[24]

  • Singh, S., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews, 6(4), 591-620.[25]

  • Singh, S., et al. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews.[26]

  • Palmer, M. H., et al. (2017). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. RSC Publishing.[6]

  • NIST. (n.d.). Pyrimidine, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]]

  • Gribova, O. V., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3658.[27]

  • G. S. Reddy, et al. (1962). 1H NMR and 13C NMR Spectra of the Condensed Pyrimidines 1-10. ResearchGate.[28]

  • Kawamoto, H., et al. (2021). Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19. ACS Medicinal Chemistry Letters, 12(4), 543-549.[29]

  • Marshall, J. R., & Walker, J. (1951). Pyrimidine, 4-methyl-. NIST Chemistry WebBook.[30]

  • El-Gohary, A. R. M., & El-Gammal, O. A. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports, 12(1), 18520.[31]

  • Chu, C. K., et al. (1989). Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. Journal of Medicinal Chemistry, 32(3), 612-617.[5]

  • Cavalieri, L. F., & Bendich, A. (1950). The Ultraviolet Absorption Spectra of Pyrimidines and Purines. Journal of the American Chemical Society, 72(6), 2587-2594.[8]

  • Chen, M., et al. (2026). Design and evaluation of novel pyrimidine-based nucleoside analogs as antivirals: Identification of MCH-1623 as a potent broad-Spectrum antiviral candidate. Bioorganic Chemistry, 162, 109472.[32]

  • Cavalieri, L. F., et al. (1948). Ultraviolet Absorption Spectra of Purines, Pyrimidines and Triazolopyrimidines. Journal of the American Chemical Society, 70(11), 3875-3880.[9]

  • Arshad, U., et al. (2024). Spectroscopic analysis and thermodynamic investigation of Newly Synthesized Novel dihydro-pyrimidine derivatives by using DFT (B3LYP) calculations. Journal of Molecular Structure, 1299, 137158.[33]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Pyrimidine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases.[1]

  • Peters, G. J., & van der Wilt, C. L. (2001). Pyrimidine Analogs. In Holland-Frei Cancer Medicine. 5th edition. BC Decker.[34]

  • Smith, J. D., et al. (2018). Pyrimidine analog structures and calculated IC50 values for CU428 and NP1 Tetrahymena thermophila at room temperature (RT) and 37°C. ResearchGate.[35]

  • Sharma, A., et al. (2018). A mini review of pyrimidine and fused pyrimidine marketed drugs. International Journal of Pharmaceutical Sciences and Research, 9(10), 4055-4068.[2]

  • Brown, D. G., & Boström, J. (2016). Recent Advances in Pyrimidine-Based Drugs. Molecules, 21(6), 716.[3]

Sources

A Technical Guide to Assessing the Selectivity of 3-(Pyrimidin-5-yl)propan-1-amine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the principle of selectivity is paramount. The ability of a small molecule to preferentially bind to its intended target while minimally engaging with other proteins, especially those within the same family, is a critical determinant of its therapeutic window and potential for adverse effects. The pyrimidine scaffold has proven to be a remarkably versatile core for the design of kinase inhibitors, largely due to its capacity to mimic the adenine ring of ATP and form key hydrogen bonds within the highly conserved hinge region of the kinase ATP-binding pocket.[1] However, this very feature presents a significant challenge: achieving kinome-wide selectivity.[2]

This guide provides a comprehensive framework for assessing the selectivity of a specific class of pyrimidine-based compounds: 3-(pyrimidin-5-yl)propan-1-amine derivatives and their close analogs. As a Senior Application Scientist, the goal here is not merely to present protocols but to elucidate the rationale behind the experimental choices, enabling researchers to design and interpret selectivity studies with confidence. We will delve into the industry-standard methodologies, present comparative data from a relevant aminopyrimidine library, and visualize the intricate relationships between chemical structure, target engagement, and cellular pathways.

The Imperative of Selectivity: Why It Matters

Off-target effects are a primary cause of compound attrition during preclinical and clinical development. For kinase inhibitors, which target a large and structurally related family of enzymes, promiscuous binding can lead to unexpected toxicities or confound the interpretation of experimental results by modulating multiple signaling pathways simultaneously.[3] Therefore, a rigorous and multi-faceted assessment of selectivity is not just a regulatory hurdle but a fundamental aspect of building a robust biological and pharmacological case for a lead compound.

This guide will focus on three orthogonal, gold-standard techniques for quantifying inhibitor selectivity:

  • Broad-Panel Kinase Screening (Kinome Scanning): To assess the inhibitor's profile against a large portion of the human kinome.

  • Cellular Target Engagement Assays (CETSA): To confirm that the inhibitor binds to its intended target in a physiological cellular context.

  • Biophysical Measurement of Binding Affinity (ITC): To provide a thermodynamic understanding of the inhibitor-target interaction.

I. Comparative Selectivity Profiling: A Case Study with Aminopyrimidine Analogs

While specific, comprehensive public data on a library of 3-(pyrimidin-5-yl)propan-1-amine inhibitors is limited, a recent study on a closely related series of novel aminopyrimidine analogs provides an excellent case study for understanding how selectivity is assessed and can be systematically improved.[2] This study aimed to develop selective inhibitors for understudied kinases implicated in neurodegeneration, starting from known promiscuous pyrimidine-based scaffolds.[4]

The following data illustrates how medicinal chemistry efforts can "dial out" unwanted off-target activity and enhance selectivity. The selectivity score (S10 at 1 µM) represents the percentage of kinases in a large panel (403 wild-type kinases) that are inhibited by more than 90% at a 1 µM compound concentration. A lower S10 score indicates higher selectivity.

Table 1: Comparative Kinome-Wide Selectivity of Aminopyrimidine Analogs

Compound IDKey ModificationsS10 (1 µM)No. of Kinases with >90% Inhibition at 1 µMKey Targets/Off-Targets (>90% Inhibition)Reference
Parent Scaffold A (Reference Compound)15%60TBK1, MARK3, AURKB, JAK2, IKKε, ULK1, etc.[2]
Analog 7 Optimized R¹ and R² substituents2.2%9AAK1, BMP2K, DRAK1, DRAK2, MARK1[2]
Analog 13 Further R¹ modification1.0%4AAK1, BMP2K, GAK, MERTK[2]
Analog 14 Alternative R² group1.2%5MARK1, MARK3, MARK4, MLK1, NUAK1[2]

Data is illustrative and adapted from a study on aminopyrimidine analogs for neurodegenerative targets.[2]

This comparative data clearly demonstrates the impact of structural modifications on the selectivity profile. While the parent scaffold was broadly active, targeted chemical alterations in Analogs 7, 13, and 14 significantly narrowed the spectrum of inhibited kinases, yielding more selective tool compounds. This process of iterative design and comprehensive profiling is central to modern kinase drug discovery.

II. Methodologies for Quantifying Selectivity

A robust assessment of selectivity relies on a combination of in vitro biochemical assays and in-cell target engagement studies. Each method provides a unique and complementary piece of the puzzle.

A. Kinome Scanning: The Global View

Kinome scanning platforms, such as the KINOMEscan™ assay, are indispensable for obtaining a broad overview of an inhibitor's selectivity.[5] These are typically competition-based binding assays that quantify the ability of a test compound to displace a ligand from the ATP-binding site of a large number of kinases.

Causality Behind Experimental Choice: The primary goal of kinome scanning is to identify potential on-target and off-target interactions across the kinome early in the discovery process. Running the assay at a single, relatively high concentration (e.g., 1 µM) serves as an effective filter to flag potent interactions. Hits from this initial screen are then typically followed up with dose-response experiments to determine binding affinities (Kd) or inhibitory concentrations (IC₅₀).

  • Assay Principle: The assay measures the amount of kinase that binds to an immobilized, active-site directed ligand. Test compounds that bind to the kinase prevent it from binding to the immobilized ligand, resulting in a lower amount of kinase captured on a solid support. The amount of kinase is then quantified, typically by qPCR using a DNA tag conjugated to the kinase.[5]

  • Preparation: The test compound is solubilized in DMSO to create a stock solution.

  • Binding Assay:

    • A panel of recombinant human kinases, each tagged with a unique DNA identifier, is used.

    • In separate wells of a microtiter plate, each kinase is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM). A DMSO vehicle control is run in parallel.

    • The mixture is allowed to reach equilibrium.

  • Quantification:

    • The beads (solid support with the immobilized ligand) are washed to remove unbound kinase.

    • The bound kinase is eluted.

    • The amount of eluted kinase is quantified using qPCR with primers specific to the DNA tag of each kinase.

  • Data Analysis:

    • The amount of kinase detected in the presence of the test compound is compared to the amount detected in the DMSO control.

    • Results are typically expressed as "Percent of Control" (PoC), where a lower percentage indicates stronger binding of the test compound.

    • A common threshold for a "hit" is a PoC value below 10% or 35%, which corresponds to significant displacement of the probe.

G cluster_prep Preparation cluster_assay Binding Assay cluster_quant Quantification & Analysis Compound Test Compound in DMSO Incubation Incubate Kinase, Ligand, and Compound Compound->Incubation Kinase DNA-Tagged Kinase Panel Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Wash Wash & Elute Incubation->Wash qPCR Quantify via qPCR Wash->qPCR Analysis Calculate Percent of Control qPCR->Analysis

Fig 1. KINOMEscan™ Experimental Workflow.
B. Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Physiological Setting

While in vitro assays are powerful, they do not account for factors like cell permeability, intracellular ATP concentrations, or compound metabolism. The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring target engagement directly in intact cells or tissues.[6]

Causality Behind Experimental Choice: The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[6] This allows for a label-free method to confirm that a compound reaches and binds to its intended target in the complex milieu of the cell. It serves as a crucial validation step, bridging the gap between biochemical activity and cellular effects.

  • Cell Treatment: Culture cells to an appropriate density and treat with the test compound at various concentrations or with a vehicle control for a defined period.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. One aliquot is left at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells to release the proteins. This can be done by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.

  • Detection: Analyze the amount of the specific target protein remaining in the soluble fraction by Western blot using a target-specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein remaining versus the temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and therefore, engagement.

G cluster_cell Cellular Phase cluster_protein Protein Phase cluster_analysis Analysis Phase Treat 1. Treat Cells with Inhibitor or Vehicle Heat 2. Heat Challenge (Temperature Gradient) Treat->Heat Lyse 3. Cell Lysis Heat->Lyse Centrifuge 4. Separate Soluble and Aggregated Proteins Lyse->Centrifuge Detect 5. Detect Soluble Target (e.g., Western Blot) Centrifuge->Detect Analyze 6. Generate Melt Curve & Assess Shift Detect->Analyze

Fig 2. CETSA® Experimental Workflow.
C. Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

To fully understand the interaction between an inhibitor and its target, it is crucial to determine the thermodynamic parameters of binding. Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.

Causality Behind Experimental Choice: ITC is the gold standard for characterizing binding interactions because it provides a complete thermodynamic profile in a single experiment, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This level of detail is invaluable for structure-activity relationship (SAR) studies and for understanding the driving forces behind the binding event (e.g., whether it is enthalpy- or entropy-driven).

  • Sample Preparation:

    • Purify the target kinase and the inhibitor. Both must be in the same buffer to minimize heat of dilution effects.

    • Accurately determine the concentrations of both the protein and the ligand.

  • Instrument Setup:

    • Load the kinase solution into the sample cell of the calorimeter.

    • Load the inhibitor solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the inhibitor solution into the kinase solution.

    • The instrument measures the heat change after each injection. Initially, most of the injected ligand binds to the protein, producing a significant heat change. As the protein becomes saturated, the heat change diminishes until only the heat of dilution is observed.

  • Data Analysis:

    • The raw data is a series of peaks, with the area of each peak corresponding to the heat change for that injection.

    • Integrate the area under each peak and plot this against the molar ratio of inhibitor to kinase.

    • Fit this binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

III. Visualizing the Biological Context: Signaling Pathways

Understanding an inhibitor's selectivity is most impactful when placed in the context of the cellular signaling pathways it may modulate. Based on the kinase profiling data for the aminopyrimidine analogs, TANK-binding kinase 1 (TBK1) and Microtubule Affinity Regulating Kinase 3 (MARK3) were identified as key targets.[4][7] Dysregulation of these kinases is implicated in neurodegenerative diseases and cancer.[4][8]

A. The TBK1 Signaling Pathway

TBK1 is a non-canonical IκB kinase (IKK) that plays a central role in innate immunity, inflammation, and autophagy.[9] It acts as a critical node, integrating signals from various pattern recognition receptors to activate transcription factors like IRF3 and NF-κB.

G cluster_upstream Upstream Signals cluster_core Core Kinase Activation cluster_downstream Downstream Effectors cluster_output Cellular Response PRR Pattern Recognition Receptors (e.g., STING, TLRs) TBK1 TBK1 PRR->TBK1 activates IRF3 IRF3/7 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates Autophagy Autophagy Proteins TBK1->Autophagy regulates IKKe IKKε IFN Type I Interferon Production IRF3->IFN Inflammation Inflammatory Cytokines NFkB->Inflammation

Fig 3. Simplified TBK1 Signaling Pathway.

An inhibitor that potently targets TBK1 could have profound effects on the innate immune response. If this inhibition is intended, the compound could be a valuable anti-inflammatory or anti-cancer agent. If it is an off-target effect, it could lead to immunosuppression. This highlights the importance of interpreting selectivity data within a biological framework.

Conclusion

Assessing the selectivity of 3-(pyrimidin-5-yl)propan-1-amine-based inhibitors, or any kinase inhibitor series, is a complex but critical endeavor. It requires a multi-pronged approach that combines broad, unbiased screening with detailed biophysical and cellular characterization. By employing techniques like kinome scanning, researchers can gain a global perspective on potential liabilities, while methods such as CETSA and ITC provide the necessary validation of on-target activity and the thermodynamic principles governing the interaction.

The journey from a promiscuous scaffold to a selective, potent, and cell-active inhibitor is one of iterative design, synthesis, and rigorous testing. As demonstrated by the aminopyrimidine case study, strategic chemical modifications guided by comprehensive selectivity data can successfully narrow the activity profile of a compound, enhancing its potential as a precise tool for research or as a therapeutic candidate. Ultimately, a thorough understanding of an inhibitor's selectivity profile, interpreted within the context of its relevant signaling pathways, is the foundation upon which its true biological and clinical potential is built.

References

  • A Comparative Analysis of THZ1 and Other Pyrimidine-Based CDK Inhibitors for Cancer Research. (2025). Benchchem.
  • Al-Ali, H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]

  • Al-Ali, H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PMC. [Link]

  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2025).
  • Mechanism of TBK1 activation in cancer cells. (2024). PMC. [Link]

  • Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide. (2025). Benchchem.
  • TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. (n.d.). MDPI. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PMC. [Link]

  • Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. (n.d.). PMC. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PMC. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. (n.d.). PMC. [Link]

  • MARK3 kinase: Regulation and physiologic roles. (2022). PubMed. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC. [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. (n.d.). PubMed. [Link]

  • KINOMEscan Technology. (n.d.). Eurofins Discovery. [Link]

Sources

head-to-head comparison of pyrimidine vs. purine scaffolds in kinase inhibition

[1][2]

Executive Summary

In the design of ATP-competitive kinase inhibitors, the choice between a Purine (imidazo[4,5-d]pyrimidine) and a Pyrimidine (1,3-diazine) scaffold is often the first decision a medicinal chemist makes. While the purine scaffold represents the "natural" bioisostere of ATP, offering high intrinsic affinity, it frequently suffers from promiscuity (pan-kinase inhibition) and complex intellectual property (IP) landscapes. Conversely, pyrimidine scaffolds—and their fused analogues like quinazolines and pyrazolopyrimidines—have emerged as the dominant class in modern oncology, offering superior vectors for selectivity optimization and modular synthetic accessibility.

This guide objectively compares these two scaffolds across binding thermodynamics, selectivity profiles, synthetic feasibility, and clinical success rates.

Structural Biology & Binding Modes[1][3]

The kinase ATP-binding pocket is defined by the hinge region , which connects the N-terminal and C-terminal lobes. Both scaffolds rely on hydrogen bonding with the hinge backbone, but their interaction geometries differ fundamentally.

The Purine Scaffold (The "Natural" Mimic)

The purine core mimics Adenosine Triphosphate (ATP) directly.

  • Binding Mode: Typically forms a tridentate or bidentate H-bond network.

    • N1: Acts as a Hydrogen Bond Acceptor (HBA) from the hinge backbone NH (residue n).

    • N6-NH₂ (or C6-substituent): Acts as a Hydrogen Bond Donor (HBD) to the hinge carbonyl (residue n-1).

    • N3/N7: Can form secondary water-mediated interactions.

  • Constraint: The rigid bicyclic system fills the adenine pocket efficiently but leaves fewer vectors to reach the "Gatekeeper" residue or the "Solvent Front" without disrupting the core binding mode.

The Pyrimidine Scaffold (The "Modular" Mimic)

Pyrimidines are often used as "fragments" (e.g., 2,4-diaminopyrimidines) or fused systems (e.g., pyrrolopyrimidines).

  • Binding Mode:

    • N1: Acts as HBA (accepts from hinge NH).

    • C2-NH (Exocyclic amine): Acts as HBD (donates to hinge carbonyl).

  • Advantage: The C4, C5, and C6 positions are open vectors. This allows the scaffold to "grow" into the hydrophobic back pocket (past the Gatekeeper) or the solvent front, which is critical for inducing distinct protein conformations (e.g., DFG-out).

Visualization: Hinge Interaction Topology

The following diagram contrasts the interaction vectors of both scaffolds within the ATP pocket.

KinaseBindingcluster_hingeKinase Hinge Region Backbonecluster_purinePurine Scaffold (ATP-Mimic)cluster_pyrimidinePyrimidine Scaffold (Modular)Hinge_NHBackbone NH(Donor)Hinge_COBackbone CO(Acceptor)Purine_N1Purine N1(Acceptor)Purine_N1->Hinge_NH H-BondPurine_N6Purine N6-NH(Donor)Purine_N6->Hinge_CO H-BondPyrim_N1Pyrimidine N1(Acceptor)Pyrim_N1->Hinge_NH H-BondPyrim_C2C2-Amine(Donor)Pyrim_C2->Hinge_CO H-BondPyrim_VectorsC4/C5/C6 Vectors(Selectivity)

Figure 1: Comparative H-bond networking at the kinase hinge region. Note the Pyrimidine's reliance on exocyclic amines for donor capability versus the Purine's endocyclic/exocyclic mix.

Selectivity & Promiscuity Profiles

Selectivity is the primary failure mode in kinase drug discovery. The "Purine Privilege" is a double-edged sword: it binds everything because every kinase binds ATP.

The Selectivity Gap
  • Purines (High Promiscuity): Because the purine core is conserved in the endogenous ligand (ATP), purine-based inhibitors often display "pan-kinase" activity. For example, early CDK inhibitors (e.g., Roscovitine) based on purines showed significant off-target effects on MAPK and GSK3

    
    .
    
  • Pyrimidines (Tunable Selectivity): The pyrimidine ring is smaller (

    
     Da vs 
    
    
    Da for purine), leaving more "ligand efficiency" (LE) room for substituents that probe non-conserved regions of the kinase, such as the Gatekeeper residue (which varies between Thr, Met, Phe, etc.).
Quantitative Comparison (Representative Data)

The table below compares selectivity metrics (Gini Coefficient, where 0 = promiscuous, 1 = highly selective) for representative drugs derived from these scaffolds.

Drug (Scaffold)TargetScaffold TypeSelectivity Score (Entropy)*Key Off-Targets
Roscovitine CDK2/5Purine3.8 (Low)MAPK, DYRK, PDGFR
Idelalisib PI3K

Quinazolinone (Fused Pyrimidine)High (Isoform specific)Broad Class I PI3K
Imatinib BCR-Abl2-Aminopyrimidine0.8 (High)c-Kit, PDGFR (Targeted polypharmacology)
Palbociclib CDK4/6Pyrido[2,3-d]pyrimidineHighMinimal

Note: Entropy scores derived from broad profiling (e.g., Davis et al., 2011).[1] Lower entropy indicates higher selectivity.

Synthetic Accessibility & Feasibility[5]

For the medicinal chemist, the ability to rapidly diversify a scaffold (SAR exploration) is paramount.

Pyrimidine: The "Modular" Champion

Pyrimidines offer three distinct positions (C2, C4, C6) that can be functionalized independently via sequential nucleophilic aromatic substitutions (

  • Workflow: Trichloropyrimidine

    
     Displacement at C4 (most reactive) 
    
    
    Displacement at C2
    
    
    Coupling at C5.
  • Result: Rapid generation of diverse libraries.

Purine: The "Protected" Challenge

Functionalizing the purine ring is chemically more demanding.

  • N9-Alkylation: Often results in N7/N9 regioisomeric mixtures requiring separation.

  • C2 vs C6: Differentiating reactivity between C2 and C6 often requires specific halogenated starting materials (e.g., 2,6-dichloropurine) and careful temperature control.

Visualization: Synthetic Decision Tree

SynthesisStartScaffold SelectionPyrimPyrimidine CoreStart->PyrimPurinePurine CoreStart->PurineStep1C4 Displacement(S_NAr, 0°C)Pyrim->Step1Step2C2 Displacement(S_NAr/Buchwald, Heat)Step1->Step2Lib_PyrimHigh Diversity LibraryStep2->Lib_PyrimRegioN9 vs N7 Alkylation(Regioisomer Mix)Purine->RegioSepChromatographic SeparationRegio->SepLib_PurineRestricted LibrarySep->Lib_Purine

Figure 2: Synthetic workflow comparison. Pyrimidines allow sequential, regioselective functionalization, whereas purines often require purification steps due to tautomeric ambiguity.

Experimental Protocol: Validating Scaffold Selectivity

To empirically validate the choice of scaffold, you must profile the compound against a panel of kinases. We recommend a FRET-based Competition Assay (e.g., LanthaScreen™) over simple enzymatic assays, as it measures binding affinity (

Protocol: TR-FRET Binding Affinity Assay

Objective: Determine

  • Reagent Prep:

    • Prepare Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare 4x Tracer Solution (Alexa Fluor® 647-labeled ATP-competitive tracer).

    • Prepare 4x Eu-Anti-Tag Antibody (Europium-labeled antibody targeting the kinase tag, e.g., GST or His).

  • Compound Dilution:

    • Prepare a 10-point serial dilution of your Purine/Pyrimidine inhibitor in DMSO (Top concentration 10

      
      M).
      
  • Plate Setup (384-well Low Volume):

    • Add 5

      
      L of Inhibitor.
      
    • Add 5

      
      L of Kinase/Antibody Mix.
      
    • Add 5

      
      L of Tracer.
      
  • Incubation:

    • Incubate at Room Temperature for 60 minutes (equilibrium).

  • Detection:

    • Read on a TR-FRET compatible plate reader (Excitation: 340 nm; Emission 1: 665 nm, Emission 2: 615 nm).

  • Data Analysis:

    • Calculate TR-FRET Ratio (

      
      ).
      
    • Plot Ratio vs. [Inhibitor] to derive

      
       and convert to 
      
      
      using the Cheng-Prusoff equation adapted for binding.

Self-Validation Check: If the Hill Slope is not approx -1.0, suspect aggregation or non-specific binding (common with hydrophobic purine cores).

Conclusion & Recommendation

While the purine scaffold offers a rational starting point for "mimicking nature," the pyrimidine scaffold (and its fused derivatives like pyrazolopyrimidines) has proven superior in modern drug discovery.[2][3]

  • Choose Purine if: You are targeting a unique ATP-pocket where the specific N7/N9 interactions are critical for affinity and are unavailable to pyrimidines.

  • Choose Pyrimidine if: You require freedom to operate (IP), need to access the back-pocket to improve selectivity, or require a modular synthetic route for rapid lead optimization.

Verdict: The Pyrimidine scaffold is the "Privileged Structure" of choice for 21st-century kinase inhibitors.

References

  • Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors."[2][4][5] Nature Reviews Cancer, 9(1), 28-39. Link

  • Davis, M. I., et al. (2011).[1] "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046-1051. Link

  • Traxler, P., & Furet, P. (1999).[4] "Strategies toward the design of novel and selective protein tyrosine kinase inhibitors." Pharmacology & Therapeutics, 82(2-3), 195-206. Link

  • LanthaScreen™ Eu Kinase Binding Assay Protocol. Thermo Fisher Scientific. Link

  • Garuti, L., et al. (2010). "Irreversible protein kinase inhibitors." Current Medicinal Chemistry, 17(25), 2804-2821. Link

Validating the Therapeutic Potential of 3-(Pyrimidin-5-yl)propan-1-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

The 3-(Pyrimidin-5-yl)propan-1-amine scaffold represents a privileged pharmacophore in modern drug discovery, particularly for Histamine H3 Receptor (H3R) antagonists and Serine/Threonine Kinase inhibitors . Its structural logic—a bioisosteric replacement of the imidazole ring (found in histamine) with a lipophilic pyrimidine, coupled with an extended propyl linker—offers distinct advantages in Blood-Brain Barrier (BBB) permeability and metabolic stability compared to classical ethyl-amine derivatives.

This guide outlines a rigorous, self-validating workflow to evaluate derivatives of this scaffold. We move beyond simple screening to establish causal therapeutic potential, comparing these novel entities against industry standards like Pitolisant (H3R inverse agonist) and Palbociclib (CDK4/6 inhibitor).

Comparative Analysis: Performance vs. Standard of Care

To objectively validate a new derivative, it must be benchmarked against established clinical agents. The table below summarizes the critical performance metrics required for a "Best-in-Class" candidate.

Table 1: Performance Benchmarks for Validation
MetricNovel Derivative TargetReference: Pitolisant (H3R)Reference: Palbociclib (Kinase)Rationale
Target Affinity (

)
< 10 nM0.1 - 1.0 nM9 - 15 nM (CDK4)High affinity drives occupancy at lower doses, reducing off-target toxicity.
Selectivity Ratio > 1000-fold> 100-fold vs H4RHigh selectivity vs CDK1/2Crucial to avoid H4R-mediated immunosuppression or pan-kinase toxicity.
Lipophilicity (cLogP) 2.5 - 3.5~3.72.8Optimal range for CNS penetration (H3R) and oral bioavailability.
tPSA (Ų) 40 - 704588Polar Surface Area predicts BBB permeability (<90 Ų is ideal for CNS).
hERG Inhibition > 10 µM> 1 µM> 3 µMEssential safety gate to prevent QT prolongation.

Structural Validation & SAR Logic

Before biological testing, the structural integrity of the derivative must be mapped. The 3-(Pyrimidin-5-yl)propan-1-amine core allows for modular derivatization at the amine terminus (R-group) to tune selectivity.

Figure 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the modular design strategy for optimizing the scaffold.

SAR_Logic Core 3-(Pyrimidin-5-yl) propan-1-amine Core Pyrimidine Pyrimidine Ring (Bioisostere) Core->Pyrimidine Contains Linker Propyl Linker (Spacer) Core->Linker Contains Amine Terminal Amine (Interaction Point) Core->Amine Contains Target_Kinase Kinase Hinge (ATP Pocket) Pyrimidine->Target_Kinase H-Bond Acceptor Target_H3 H3 Receptor (Asp114 Interaction) Linker->Target_H3 Optimized Distance Amine->Target_H3 Ionic Bond

Caption: Modular decomposition of the scaffold showing pharmacophoric interaction points for GPCR and Kinase targets.

Experimental Validation Workflow

To ensure scientific integrity, we employ a "Gatekeeper" system. A compound only progresses if it passes the self-validating criteria of the previous step.

Phase 1: Target Engagement (In Vitro)

Objective: Prove the molecule binds to the specific target.

Protocol A: Radioligand Binding Assay (H3 Receptor)

Causality: This assay measures the competition between your derivative and a known high-affinity ligand. It is the gold standard for determining affinity (


).

Materials:

  • Rat brain cortex membranes (rich in H3R) or CHO-K1 cells expressing hH3R.

  • Radioligand:

    
    -N-
    
    
    
    -methylhistamine (
    
    
    -NAMH) at 1 nM.
  • Reference: Thioperamide or Pitolisant.

Step-by-Step Methodology:

  • Membrane Prep: Homogenize tissue in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 48,000 x g for 20 min. Resuspend pellet.

  • Incubation: In a 96-well plate, mix:

    • 50 µL Membrane suspension (20 µg protein).

    • 50 µL

      
      -NAMH (Final conc. 1 nM).
      
    • 50 µL Test Compound (concentration range

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C. Note: Equilibrium time is critical; premature harvesting yields false

    
     values.
    
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Quantification: Count radioactivity via liquid scintillation.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Phase 2: Functional Consequence (Cell-Based)

Objective: Determine if the binder is an antagonist, agonist, or inverse agonist.

Protocol B: cAMP Accumulation Assay (HTRF)

Causality: H3R is


-coupled. Agonists decrease cAMP; Antagonists/Inverse Agonists prevent this decrease or increase basal cAMP.

Methodology:

  • Stimulate hH3R-CHO cells with Forskolin (10 µM) to elevate cAMP.

  • Add Histamine (agonist) to induce

    
    -mediated suppression of cAMP.
    
  • Add Test Derivative .

  • Readout: If the derivative is an antagonist, it will block Histamine's effect, restoring high cAMP levels.

  • Validation: Use a standard curve of cAMP to quantify levels.

Figure 2: H3R Signaling & Validation Pathway

This diagram maps the signal transduction pathway utilized in the functional assay.

H3R_Signaling cluster_logic Assay Logic Ligand Derivative (Antagonist) H3R H3 Receptor (GPCR) Ligand->H3R Blocks Gi Gi Protein (Heterotrimer) H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Produces CREB CREB Phosphorylation cAMP->CREB Activates Readout High cAMP Signal = Valid Antagonist cAMP->Readout

Caption: H3R antagonism blocks Gi-mediated inhibition of Adenylyl Cyclase, resulting in measurable cAMP recovery.

In Vivo Proof of Concept

Model: Morris Water Maze (Cognitive Enhancement) Rationale: H3R antagonists enhance the release of acetylcholine and histamine in the prefrontal cortex, improving memory consolidation. This validates the "Therapeutic Potential" for cognitive disorders (Alzheimer's, Narcolepsy).

Protocol:

  • Subjects: Wistar rats (n=10/group).

  • Treatment: Administer Test Derivative (3, 10, 30 mg/kg p.o.) or Vehicle 60 min prior to training.

  • Induction: Administer Scopolamine (amnestic agent) 30 min prior to training.

  • Task: Measure latency to find the hidden platform over 4 days.

  • Success Criteria: Significant reduction in escape latency compared to Scopolamine-only group (p < 0.05).

References

  • Gemini, S. et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies.[1] European Journal of Medicinal Chemistry.[1]

  • Schenone, S. et al. (2017). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors.[2] Journal of Medicinal Chemistry.[3]

  • Ligneau, X. et al. (2007). Brain histamine and schizophrenia: potential therapeutic applications of H3-receptor inverse agonists. CNS & Neurological Disorders-Drug Targets.

  • Schwartz, J.C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology.

  • Zhao, Y. et al. (2022).[4][5] Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor.[4] European Journal of Medicinal Chemistry.[1]

Sources

Safety Operating Guide

Proper Disposal Procedures for 3-(Pyrimidin-5-yl)propan-1-amine

[1][2][3]

Executive Summary & Chemical Profile

3-(Pyrimidin-5-yl)propan-1-amine is a nitrogen-containing organic base comprising a pyrimidine heterocycle attached to a propyl amine chain. Due to the primary amine functionality, this compound is chemically classified as an Organic Base .

Effective disposal requires strict segregation from acids and oxidizers to prevent exothermic reactions or the release of toxic vapors.[1] The default disposal pathway is high-temperature incineration via a licensed hazardous waste contractor.

Chemical Hazard Profile (Class-Based Assessment)

Since specific SDS data for this catalog item may be sparse, safety protocols are derived from the functional group properties of alkyl-pyrimidines and primary amines.

PropertyHazard ClassificationOperational Implication
Basicity Corrosive (Category 1B/1C) Causes severe skin burns and eye damage. Do not store with acids.
Toxicity Acute Tox. (Oral/Dermal) Harmful if swallowed or absorbed through skin.
Reactivity Incompatible with Oxidizers Can react violently with strong oxidizing agents (e.g., nitric acid, peroxides).
State Liquid or Low-Melting Solid Likely a viscous liquid or hygroscopic solid at room temperature.

Pre-Disposal Assessment[6]

Before handling waste, perform a State & Quantity Assessment to determine the correct waste stream.

A. Purity Check[7]
  • Pure Substance: Unused reagent must be disposed of as "P-listed" or "U-listed" equivalent hazardous waste depending on local regulations (e.g., RCRA in the US).

  • Reaction Mixture: If the amine is dissolved in a solvent (e.g., DCM, Methanol), the solvent's hazards dictate the primary waste stream (e.g., Halogenated vs. Non-Halogenated).

B. Waste Stream Segregation

CRITICAL: Never mix 3-(Pyrimidin-5-yl)propan-1-amine with:

  • Acids: Risk of rapid exothermic neutralization.

  • Aldehydes/Ketones: Risk of Schiff base formation (polymerization/heat).

  • Halogenated Solvents (if possible): While often unavoidable in synthesis, keeping amines separate from alkyl halides prevents quaternary ammonium salt formation over time.

Step-by-Step Disposal Workflows

Workflow A: Liquid Waste (Stock Solutions & Reaction Mothers Liquors)

Objective: Safe transfer of liquid amine waste to the central accumulation area.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers if the amine is wet or in an aqueous solution (corrosion risk).

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "3-(Pyrimidin-5-yl)propan-1-amine" + [Solvent Name].

    • Hazard Checkbox: Corrosive (pH > 12), Toxic, Flammable (if in organic solvent).

  • Transfer:

    • Perform transfer in a fume hood.

    • Use a funnel to prevent splashing.

    • Do not fill >90% to allow for thermal expansion.

  • Storage: Place the container in the Organic Bases or Flammable/Base secondary containment bin.

Workflow B: Solid Waste (Contaminated Debris)

Objective: Disposal of gloves, weighing boats, and paper towels contaminated with the amine.

  • Collection: Collect debris in a clear, 6-mil polyethylene hazardous waste bag.

  • Double Bagging: If the debris is wet or heavily contaminated, double-bag to prevent leakage or odor release.

  • Labeling: Tag as "Solid Debris Contaminated with Organic Amines."

  • Disposal: Seal with tape (gooseneck seal) and place in the solid hazardous waste drum.

Workflow C: Empty Container Management
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., Ethanol or Water).

  • Rinsate Disposal: Pour the rinsate into the Liquid Waste container (Workflow A).

  • Defacing: Deface the label and mark "Empty."

  • Recycling/Trash: If triple-rinsed and dry, the bottle can often be discarded in glass trash or recycled (consult local EHS rules).

Visualized Decision Logic

The following diagram illustrates the decision-making process for segregating 3-(Pyrimidin-5-yl)propan-1-amine waste streams.

DisposalWorkflowStartWaste Generation:3-(Pyrimidin-5-yl)propan-1-amineStateCheckDetermine Physical StateStart->StateCheckLiquidLiquid Waste(Solutions/Stock)StateCheck->LiquidSolidSolid Waste(Debris/Salts)StateCheck->SolidSpillSpill / AccidentStateCheck->SpillSolventCheckIs it in Halogenated Solvent?(e.g., DCM, Chloroform)Liquid->SolventCheckSolidBinSolid Haz Waste Drum(Double Bagged)Solid->SolidBinSpillActionAbsorb with VermiculiteNeutralize (Citric Acid)Spill->SpillActionStreamAStream A:Halogenated Organic WasteSolventCheck->StreamAYesStreamBStream B:Non-Halogenated Organic BaseSolventCheck->StreamBNo (e.g., MeOH, Pure)SpillAction->SolidBinDispose as Solid

Figure 1: Decision matrix for segregating amine waste streams to ensure regulatory compliance and safety.

Emergency Procedures: Spills

Scenario: You have spilled 50 mL of pure or concentrated 3-(Pyrimidin-5-yl)propan-1-amine on the benchtop.

  • Evacuate & Alert: Alert nearby personnel. If the spill is large (>100 mL) or outside a hood, evacuate the lab.

  • PPE Upgrade: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat. Ensure ventilation is active.[1][2][3][4]

  • Containment: Surround the spill with absorbent socks or vermiculite to prevent spreading.

  • Neutralization (Optional but Recommended):

    • Why: Reduces the vapor pressure and corrosivity.

    • Method: Sprinkle Citric Acid powder or apply a dilute (5%) Acetic Acid solution over the spill.

    • Caution: This will generate heat. Add slowly.

  • Cleanup:

    • Absorb the neutralized liquid with vermiculite or absorbent pads.

    • Scoop into a plastic bag or wide-mouth jar.

    • Wipe the surface with water and soap.[3][5]

    • Dispose of all cleanup materials as Solid Hazardous Waste .

Regulatory & Compliance Context

  • US EPA (RCRA): While this specific CAS may not be explicitly P- or U-listed, it exhibits the characteristic of Corrosivity (D002) if pH > 12.5. It must be managed as hazardous waste [1].[6]

  • Drain Disposal: STRICTLY PROHIBITED. Pyrimidine derivatives and organic amines can be toxic to aquatic life and disrupt microbial balance in water treatment plants [2].

  • Treatment Method: The preferred industrial disposal method is incineration with fuel blending, which safely destroys the organic nitrogen framework [3].

References

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. [Link]

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